5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Description
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Properties
IUPAC Name |
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-13-12-15-14-11(17-12)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJAUMBIMIYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(S1)C2=CC=CC=C2OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "pharmacophore of choice" due to its presence in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The intrinsic bioisosteric relationship of the thiadiazole ring with thiazole and pyrimidine, coupled with its metabolic stability and ability to engage in crucial hydrogen bonding interactions, makes it a privileged structure in drug design. This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of a specific derivative, This compound , tailored for researchers and professionals in drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for each procedural choice, ensuring a reproducible and well-understood synthesis.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to the target molecule reveals a robust and well-established synthetic strategy. The target structure can be disconnected at the exocyclic nitrogen-ethyl bond, suggesting a final N-alkylation step. The core heterocyclic structure, 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine, is a classic product of the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate. This intermediate, in turn, is readily prepared from the condensation of 2-ethoxybenzoic acid (or a reactive derivative) and thiosemicarbazide. This multi-step synthesis is reliable and utilizes common laboratory reagents.
Caption: Retrosynthetic disconnection of the target compound.
Part 1: Synthesis of the Core Heterocycle: 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
The cornerstone of this synthesis is the construction of the 2-amino-5-substituted-1,3,4-thiadiazole ring. This is most efficiently achieved through the cyclization of an acylthiosemicarbazide, a method widely employed for its high yields and reliability.[3][4]
Principle of Reaction
The reaction proceeds in two key phases. First, the nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of 2-ethoxybenzoic acid, forming 1-(2-ethoxybenzoyl)thiosemicarbazide. Second, in the presence of a strong acid catalyst and dehydrating agent like concentrated sulfuric acid, an intramolecular cyclization occurs.[3] The sulfur atom attacks the protonated carbonyl carbon, and a subsequent dehydration event results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[3][5]
Experimental Protocol
Step 1.1: Synthesis of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (Intermediate I)
This procedure combines the formation of the thiosemicarbazide intermediate and its subsequent cyclization into a one-pot reaction, which is a common and efficient approach.[5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Ethoxybenzoic Acid | 166.17 | 4.15 g | 25 |
| Thiosemicarbazide | 91.13 | 2.28 g | 25 |
| Concentrated Sulfuric Acid (98%) | 98.08 | ~25 mL | - |
Procedure:
-
To a clean, dry 100 mL round-bottom flask, add 2-ethoxybenzoic acid (4.15 g, 25 mmol) and thiosemicarbazide (2.28 g, 25 mmol).
-
Place the flask in an ice bath to cool.
-
Slowly and with caution, add concentrated sulfuric acid (~25 mL) portion-wise to the mixture while stirring continuously with a magnetic stirrer. The addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture in a water bath maintained at 60-70 °C for approximately 4-5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate:Hexane 3:7).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~100 g) in a beaker with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid precipitate thoroughly with cold water to remove any inorganic impurities.
-
Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pure 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (I) .[5]
Part 2: N-Ethylation to Yield this compound
The final step involves the selective alkylation of the exocyclic 2-amino group. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile.
Principle of Reaction
The 2-amino group of the thiadiazole intermediate is nucleophilic and will readily attack an electrophilic carbon, such as that in an ethyl halide (e.g., ethyl iodide). The reaction is performed in the presence of a mild base, which deprotonates the amine, increasing its nucleophilicity and neutralizing the hydrogen halide byproduct.
Experimental Protocol
Step 2.1: Synthesis of this compound (Final Product)
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| Intermediate I | 221.27 | 2.21 g | 10 |
| Ethyl Iodide (EtI) | 155.97 | 1.71 g (0.87 mL) | 11 |
| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 |
| Anhydrous Acetone or DMF | - | 50 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (I) (2.21 g, 10 mmol) in anhydrous acetone or DMF (50 mL).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.
-
Causality Insight: Potassium carbonate is a mild base sufficient to facilitate the reaction without promoting significant side reactions. It acts as a proton scavenger.
-
-
Stir the suspension vigorously and add ethyl iodide (0.87 mL, 11 mmol) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 16-20 hours.[6] The progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI).
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure final product.
Characterization and Verification
The identity and purity of the intermediates and the final product must be confirmed through standard analytical techniques.
| Compound | Technique | Expected Observations |
| Intermediate I | IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~830 (C-S-C stretch).[7] |
| ¹H NMR (DMSO-d₆) | δ 7.0-7.8 (m, Ar-H), δ ~7.2 (s, 2H, NH₂, D₂O exchangeable).[5] | |
| LC-MS | Molecular ion peak corresponding to the calculated mass (221.27 g/mol ). | |
| Final Product | IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2980, 2930 (aliphatic C-H stretch), ~1610 (C=N stretch). |
| ¹H NMR (DMSO-d₆) | δ 7.0-7.9 (m, Ar-H), δ ~3.4 (q, 2H, -CH₂-CH₃), δ ~1.2 (t, 3H, -CH₂-CH₃), a singlet or triplet for the NH proton.[6] | |
| LC-MS | Molecular ion peak corresponding to the calculated mass (249.33 g/mol ).[8] |
Overall Synthetic Workflow
The complete synthesis is a linear, three-stage process from commercially available starting materials.
Caption: Complete synthetic workflow diagram.
Conclusion
This guide outlines a reliable and well-precedented two-part synthesis for This compound . The methodology relies on a classic acid-catalyzed cyclodehydration to form the thiadiazole core, followed by a standard N-alkylation. By understanding the chemical principles behind each step, from the role of the acid catalyst to the choice of base in the alkylation, researchers can confidently execute and potentially adapt this protocol for the synthesis of related analogs, furthering discovery efforts in medicinal chemistry.
References
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Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2014). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Trzaskowski, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxy-benzaldehyde and their rhenium(I) complexes. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Retrieved January 17, 2026, from [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Foroumadi, A., et al. (2006). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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El-Sayed, N. N. E., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. Retrieved January 17, 2026, from [Link]
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5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]
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Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). Growing Science. Retrieved January 17, 2026, from [Link]
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Al-Adiwish, W. M., et al. (2013). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. MDPI. Retrieved January 17, 2026, from [Link]
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SYNTHESIS OF NEW bis-THIOSEMICARBAZONES BASED ON 2,2’-[PROPANE-1,3-DIIL-bis-(OXI)]DIBENZALDEHYDE WITH BIOLOGICAL POTENTIAL. (2021). Științe Reale și ale Naturii USM. Retrieved January 17, 2026, from [Link]
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El-Sayed, M. A. A. (2013). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]
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5-Ethoxy-N-ethyl-1,3,4-thiadiazol-2-amine - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]
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Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2022). MDPI. Retrieved January 17, 2026, from [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). MDPI. Retrieved January 17, 2026, from [Link]
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Unveiling the Molecular Intricacies: A Technical Guide to the Putative Mechanism of Action of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Its bioisosteric relationship with pyrimidines allows for interactions with biological targets involved in nucleic acid synthesis, while its mesoionic character facilitates passage across cellular membranes.[3][4] This guide focuses on a specific analogue, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest for which the precise mechanism of action remains to be fully elucidated. In the absence of direct experimental data for this compound, this document will provide an in-depth, technical exploration of its potential mechanisms of action, drawing upon the established biological activities of structurally related 1,3,4-thiadiazole derivatives. We will delve into the probable molecular targets and signaling pathways, and propose a comprehensive suite of experimental protocols to systematically investigate and validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the pharmacological profile of this promising chemical entity.
Part 1: Postulated Mechanisms of Action Based on the 1,3,4-Thiadiazole Scaffold
The diverse biological effects of 1,3,4-thiadiazole derivatives suggest that this compound could engage multiple intracellular targets. The following sections outline the most probable mechanisms of action based on extensive research into this chemical class.
Anticancer Activity: A Multi-pronged Assault on Malignancy
The 1,3,4-thiadiazole nucleus is a recurring motif in a vast number of compounds exhibiting potent anticancer properties. The cytotoxic effects are often a result of a combination of mechanisms, which may be relevant to the action of this compound.
A primary mechanism for the anticancer activity of many 1,3,4-thiadiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. Several studies have identified specific kinases that are targeted by this class of compounds:
-
Abl Protein Kinase: Certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against the Abl protein kinase, a key target in chronic myeloid leukemia.[3]
-
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Inhibition of EGFR and HER-2, which are frequently overexpressed in breast and other cancers, has been observed with some thiadiazole compounds.[4]
-
Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl-substituted 1,3,4-thiadiazole-2-amines have been shown to be micromolar inhibitors of FAK by targeting its ATP-binding pocket.[5]
The ethoxyphenyl group in this compound could potentially enhance its binding to the hydrophobic pockets of kinase domains, a common feature in kinase inhibitors.
The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases suggests that these compounds may interfere with DNA replication and repair processes.[3][4] This can occur through several mechanisms:
-
Topoisomerase II Inhibition: Some 1,3,4-thiadiazole-2-amine derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[5]
-
DNA Intercalation or Binding: The planar aromatic structure of the thiadiazole ring, coupled with the substituted phenyl ring, may allow for intercalation between DNA base pairs or binding to the minor groove, leading to conformational changes that disrupt DNA replication and transcription.[1][6]
A common outcome of the cellular stress induced by kinase inhibition or DNA damage is the activation of programmed cell death, or apoptosis. Studies on 1,3,4-thiadiazole derivatives have revealed their ability to trigger apoptosis through the activation of caspase cascades. Specifically, the activation of caspase-3 and caspase-8 has been implicated in the pro-apoptotic effects of some of these compounds.[3] Furthermore, an increase in the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway, has also been observed.[4]
Anticonvulsant Activity: Modulation of Neuronal Excitability
Beyond cancer, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore for anticonvulsant agents. The proposed mechanism of action in this context is the enhancement of GABAergic inhibition.[7] The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. It is believed that 1,3,4-thiadiazole derivatives can modulate the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[7] This increased inhibition helps to prevent the excessive neuronal firing that characterizes seizures. The structural features of this compound, including a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group, are consistent with the pharmacophore model for anticonvulsant activity.[7]
Other Potential Biological Activities
The versatility of the 1,3,4-thiadiazole ring extends to other therapeutic areas. While less explored, the following activities are also plausible for this compound:
-
Antimicrobial Activity: Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][2][8] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
-
Anti-inflammatory Activity: Some compounds containing the 1,3,4-thiadiazole moiety have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes like lipoxygenase.[9]
Part 2: A Proposed Experimental Framework for Mechanistic Elucidation
To definitively determine the mechanism of action of this compound, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's pharmacological profile.
Initial Screening and Target Identification
The first step is to perform a broad screen to identify the most prominent biological activity of the compound.
-
Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and a non-cancerous cell line like Vero for selectivity) should be used.[10]
-
MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency and selectivity.
Caption: Workflow for in vitro cytotoxicity screening.
Investigating the Anticancer Mechanism of Action
If significant cytotoxicity is observed, the following experiments will help to elucidate the underlying mechanism.
-
Kinase Panel Screening: Utilize a commercial kinase panel screening service to test the inhibitory activity of this compound against a broad range of human kinases at a fixed concentration (e.g., 10 µM).
-
Dose-Response Assays: For any kinases that show significant inhibition, perform dose-response assays to determine the IC50 value for each target.
-
In-Cell Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the identified kinase targets within a cellular context.
-
UV-Visible Spectroscopy: Titrate a solution of calf thymus DNA (CT-DNA) with increasing concentrations of the compound and monitor for changes in the absorption spectrum, which can indicate binding.[1]
-
Fluorescence Spectroscopy: Use a fluorescent DNA probe (e.g., ethidium bromide) and measure the displacement of the probe by the compound upon binding to DNA, which will result in a decrease in fluorescence intensity.
-
Gel Electrophoresis: To assess DNA cleavage ability, incubate plasmid DNA with the compound in the presence and absence of an oxidizing agent (e.g., H2O2) and analyze the DNA fragments by agarose gel electrophoresis.[6]
-
Annexin V/Propidium Iodide (PI) Staining: Treat cancer cells with the compound and then stain with Annexin V-FITC and PI. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assay: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after treatment with the compound.
-
Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, in treated and untreated cells.
Caption: Experimental workflow for anticancer mechanism elucidation.
Investigating the Anticonvulsant Mechanism of Action
Should initial screening suggest central nervous system activity, the following in vivo model is crucial.
-
Animal Model: Use adult albino mice.
-
Compound Administration: Administer this compound intraperitoneally at various doses.
-
MES Test: After a set period (e.g., 30 minutes), induce seizures by applying an electrical stimulus through corneal electrodes. Record the presence or absence of the tonic hind limb extension phase.
-
PTZ Test: Induce seizures by subcutaneous injection of pentylenetetrazole. Observe the animals for the onset and severity of clonic-tonic seizures.
-
Neurotoxicity Assessment: Use the rotarod test to assess for any motor impairment caused by the compound.[7]
Part 3: Data Interpretation and Future Perspectives
The data generated from these experiments will provide a comprehensive understanding of the mechanism of action of this compound.
-
Anticancer Data: If the compound demonstrates potent and selective cytotoxicity, the kinase profiling and DNA interaction studies will pinpoint its molecular targets. The apoptosis assays will confirm the downstream cellular consequences. This information will be critical for guiding lead optimization efforts to enhance potency and selectivity.
-
Anticonvulsant Data: Protection in the MES and PTZ models would strongly suggest anticonvulsant activity. Further studies could then focus on electrophysiological recordings to directly measure the compound's effects on GABA-A receptor currents.
The multifaceted nature of the 1,3,4-thiadiazole scaffold suggests that this compound may exhibit a polypharmacological profile, acting on multiple targets. A thorough investigation using the proposed experimental framework will be essential to unravel its full therapeutic potential and pave the way for its further development as a novel therapeutic agent.
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1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (2022-01-20). [Link]
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- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold
Executive Summary
This guide provides a comprehensive technical overview of the predicted biological activity and therapeutic potential of the novel compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. While specific research on this exact molecule is not yet prevalent in peer-reviewed literature, its core structure—the 2,5-disubstituted 1,3,4-thiadiazole ring—is a well-established "privileged scaffold" in medicinal chemistry. Heterocyclic compounds based on the 1,3,4-thiadiazole nucleus are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3][4] This document synthesizes the known biological landscape of this chemical class to project a focused, actionable strategy for investigating the subject compound. We will delve into the mechanistic rationale for its potential activities, provide detailed experimental protocols for its validation, and propose a logical workflow for its preclinical evaluation.
The structural features of the 1,3,4-thiadiazole ring, such as its aromaticity and its function as a bioisostere of pyrimidine, contribute to its stability and ability to interact with biological targets, including interfering with DNA replication processes.[5][6] The specific substitutions on the target molecule—an N-ethyl amine at position 2 and a 2-ethoxyphenyl group at position 5—provide distinct physicochemical properties that are expected to modulate its efficacy, selectivity, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.
Physicochemical Properties and Structural Rationale
Before exploring the biological activities, it is crucial to understand the compound's basic chemical identity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C12H15N3OS | PubChem[7] |
| Molecular Weight | 249.33 g/mol | PubChem[7] |
| PubChem CID | 25220458 | PubChem[7] |
| CAS Number | 337310-80-2 | BLDpharm[8] |
The 1,3,4-thiadiazole core is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms. This scaffold is of significant interest due to its favorable pharmacokinetic properties, including metabolic stability and membrane permeability, which enhance its bioavailability.[3] The efficacy of 2-amino-1,3,4-thiadiazole derivatives is often enhanced by the introduction of an aromatic ring at the 5th position, a feature present in our target compound with its 2-ethoxyphenyl group.[6]
Projected Therapeutic Area I: Oncology
The most widely reported application of 1,3,4-thiadiazole derivatives is in oncology.[5][9][10] Numerous studies have demonstrated the potent antiproliferative activity of this class of compounds against a variety of human cancer cell lines, such as breast (MCF-7), lung (A549), and colon (LoVo) cancers.[5][11]
The anticancer effects of thiadiazole derivatives are often multi-faceted. Key potential mechanisms include:
-
Kinase Inhibition: Many thiadiazole compounds function as inhibitors of critical signaling kinases like Epidermal Growth Factor Receptor (EGFR) and HER-2.[5][11] Inhibition of these pathways can halt cell proliferation and induce apoptosis.
-
DNA Damage: The structural similarity of the thiadiazole ring to pyrimidine allows some derivatives to interfere with DNA synthesis and repair, leading to cell death.[5] Comet assays have been used to confirm the ability of certain thiadiazoles to induce DNA damage in cancer cells.[5]
-
Cell Cycle Arrest: Studies have shown that these compounds can induce cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from completing their division cycle.[6][11]
A potential signaling pathway that could be targeted by this compound is the EGFR signaling cascade, a common target for thiadiazole derivatives.
Caption: Potential inhibition of the EGFR signaling pathway.
A crucial first step is to determine the compound's cytotoxic (cell-killing) potential against a panel of human cancer cell lines. The MTT assay is a standard, colorimetric method for this purpose.
Caption: Workflow for the Kirby-Bauer disk diffusion test.
-
Prepare Inoculum: Grow a fresh culture of the test microorganism (e.g., E. coli) in broth until it reaches a turbidity equivalent to the 0.5 McFarland standard.
-
Prepare Plates: Use a sterile cotton swab to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.
-
Prepare Disks: Dissolve this compound in a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile 6 mm paper disks with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.
-
Place Disks: Using sterile forceps, place the compound-impregnated disk onto the surface of the inoculated agar plate. Gently press to ensure contact.
-
Controls: Place a positive control disk (e.g., a standard antibiotic like Ciprofloxacin) and a negative control disk (impregnated only with DMSO) on the same plate.
-
Incubation: Invert the plate and incubate at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of this "zone of inhibition" is proportional to the compound's antimicrobial activity.
Conclusion and Future Directions
The compound This compound represents a compelling candidate for preclinical drug discovery based on the robust and diverse biological activities associated with its 1,3,4-thiadiazole core. The primary lines of investigation should focus on its potential as an anticancer and antimicrobial agent.
The initial steps outlined in this guide—in vitro cytotoxicity screening against cancer cells and antimicrobial susceptibility testing—will provide the foundational data needed to justify further development. Positive results would warrant progression to more complex studies, including mechanistic assays (e.g., kinase inhibition assays, cell cycle analysis), in vivo efficacy studies in animal models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The structural versatility of the 1,3,4-thiadiazole scaffold also allows for future medicinal chemistry efforts to optimize potency and selectivity, potentially leading to the development of a novel therapeutic agent. [1]
References
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.
- Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). PMC - NIH.
- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023).
- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.
- This compound. (n.d.). PubChem.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH.
- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands.
- 337310-80-2|this compound. (n.d.). BLDpharm.
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- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 337310-80-2|this compound|BLD Pharm [bldpharm.com]
- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. brieflands.com [brieflands.com]
- 11. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Pharmacological Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical identity, proposed synthesis, physicochemical properties, and potential pharmacological activities, drawing upon the established knowledge of the broader 1,3,4-thiadiazole class of compounds. The insights provided herein are intended to empower researchers in their exploration of novel therapeutics.
Chemical Identity and Structure
The nomenclature and structural representation of the target molecule are fundamental to its scientific exploration.
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₂H₁₅N₃OS
-
Canonical SMILES: CCOC1=CC=CC=C1C2=NN=C(S2)NCC
-
InChI Key: VAFVCVLKNXTRGK-UHFFFAOYSA-N
-
PubChem CID: 25220458[1]
The molecular structure, depicted below, features a central 1,3,4-thiadiazole ring, which is a common scaffold in many biologically active compounds. This core is substituted at the 5-position with a 2-ethoxyphenyl group and at the 2-position with an N-ethylamino group.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of N-ethyl-N'-(2-ethoxybenzoyl)thiosemicarbazide
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethylthiosemicarbazide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add triethylamine (1.1 eq) to the solution to act as a base.
-
Slowly add a solution of 2-ethoxybenzoyl chloride (1.0 eq) in THF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
-
Purify the intermediate by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
To a flask containing concentrated sulfuric acid, slowly add the purified N-ethyl-N'-(2-ethoxybenzoyl)thiosemicarbazide intermediate (1.0 eq) in portions, while keeping the temperature below 10°C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
Physicochemical Properties and Characterization
The predicted physicochemical properties of this compound are summarized in the table below. These values are computationally derived and provide a baseline for experimental verification.
| Property | Predicted Value |
| Molecular Weight | 249.33 g/mol |
| XLogP3 | 3.1 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
Characterization:
The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons of the ethoxyphenyl group, the ethyl group protons (a quartet and a triplet), and a broad singlet for the amine proton.
-
¹³C NMR will display distinct peaks for the carbons of the thiadiazole ring, the ethoxyphenyl group, and the ethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, C=N stretching of the thiadiazole ring, and C-O stretching of the ether linkage.
-
Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, and sulfur should align with the calculated values for the molecular formula C₁₂H₁₅N₃OS.
Potential Pharmacological Activities and Mechanism of Action
The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Based on extensive research on related compounds, this compound is a promising candidate for investigation in several therapeutic areas, most notably as an anticancer and enzyme inhibitory agent.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include:
-
Enzyme Inhibition: A primary mode of action for many anticancer agents is the inhibition of critical enzymes involved in cancer cell proliferation and survival.
-
Tyrosine Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.
-
Carbonic Anhydrase Inhibition: Some thiadiazoles are known inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.
-
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.
-
Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.
Caption: Potential anticancer mechanisms of action.
Enzyme Inhibitory Activity
Beyond its potential as an anticancer agent, the 1,3,4-thiadiazole core is present in inhibitors of various other enzymes, suggesting broader therapeutic possibilities for the target molecule. These could include enzymes implicated in inflammatory diseases, infectious diseases, and neurological disorders.
Future Directions and Conclusion
This compound represents a molecule of considerable interest for further investigation in the field of drug discovery. The proposed synthetic route provides a clear path for its preparation, and the established biological activities of related 1,3,4-thiadiazoles offer a strong rationale for exploring its pharmacological profile.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the compound are the immediate next steps.
-
In Vitro Biological Screening: A comprehensive screening against a panel of cancer cell lines and a diverse set of enzymes will help to identify its primary biological targets.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs will provide valuable insights into the structural features required for optimal activity and can guide the development of more potent and selective compounds.
References
-
PubChem. This compound. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
Sources
The Spectroscopic Signature of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: A Technical Guide
For Immediate Release
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectral data for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , a molecule of interest within the broader class of substituted 1,3,4-thiadiazoles, which are recognized for their diverse pharmacological potential. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed examination of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to forecast the spectral characteristics, providing a robust framework for its identification and characterization.
Molecular Structure and Overview
The structural framework of this compound, with the chemical formula C₁₂H₁₅N₃OS and a molecular weight of 249.34 g/mol , forms the basis for the interpretation of its spectral data.[1] The molecule features a central 1,3,4-thiadiazole ring, a key heterocyclic scaffold known to impart a range of biological activities.[2][3] This core is substituted at the 5-position with a 2-ethoxyphenyl group and at the 2-position with an N-ethylamino group. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.
¹H NMR Spectroscopy: A Proton's Perspective
The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic, ethoxy, and ethylamino protons. The selection of an appropriate deuterated solvent is critical to avoid signal overlap with the analyte; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | Doublet of Doublets | 1H | Ar-H (proton ortho to the thiadiazole) |
| ~7.3 - 7.1 | Multiplet | 2H | Ar-H |
| ~7.0 - 6.8 | Multiplet | 1H | Ar-H |
| ~5.5 - 5.0 | Broad Singlet | 1H | N-H |
| ~4.2 - 4.0 | Quartet | 2H | O-CH₂ |
| ~3.5 - 3.3 | Quartet | 2H | N-CH₂ |
| ~1.5 - 1.3 | Triplet | 3H | O-CH₂-CH₃ |
| ~1.3 - 1.1 | Triplet | 3H | N-CH₂-CH₃ |
Interpretation and Rationale:
The aromatic protons on the 2-ethoxyphenyl ring are expected to appear in the downfield region (δ 6.8-7.8 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the electron-withdrawing thiadiazole ring is predicted to be the most downfield. The N-H proton of the secondary amine is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene protons of the ethoxy and ethylamino groups will appear as quartets due to coupling with the adjacent methyl protons, which in turn will be triplets.
¹³C NMR Spectroscopy: The Carbon Skeleton
The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=N (Thiadiazole) |
| ~158 | C-S (Thiadiazole) |
| ~155 | Ar-C (C-O) |
| ~130 | Ar-C |
| ~128 | Ar-C |
| ~122 | Ar-C |
| ~115 | Ar-C |
| ~112 | Ar-C |
| ~64 | O-CH₂ |
| ~42 | N-CH₂ |
| ~15 | O-CH₂-CH₃ |
| ~14 | N-CH₂-CH₃ |
Interpretation and Rationale:
The two carbons of the 1,3,4-thiadiazole ring are expected to be significantly downfield due to the presence of electronegative nitrogen and sulfur atoms. The aromatic carbons will resonate in the typical range of δ 110-160 ppm, with the carbon attached to the oxygen of the ethoxy group being the most deshielding. The aliphatic carbons of the ethyl and ethoxy groups will appear in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980, ~2870 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | C=N stretch (Thiadiazole) |
| ~1580, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-C stretch (symmetric) |
| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |
Interpretation and Rationale:
The presence of a secondary amine is expected to give a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretches are predicted in their respective typical regions. A strong absorption band around 1610 cm⁻¹ is anticipated for the C=N stretching of the thiadiazole ring. The C=C stretching vibrations of the phenyl ring will appear in the 1450-1600 cm⁻¹ region. The strong bands corresponding to the asymmetric and symmetric stretching of the aryl-O-C bond of the ethoxy group are key diagnostic peaks. Finally, a strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern of the phenyl ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): m/z = 249
-
Major Fragmentation Pathways: The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways. The choice of ionization technique is crucial; EI is a hard ionization method that typically induces significant fragmentation, providing rich structural information.
Diagram of Predicted Fragmentation Pathways:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Interpretation and Rationale:
The molecular ion peak is predicted at m/z 249. Key fragmentation events would likely involve:
-
Loss of an ethyl radical (•C₂H₅) from the N-ethylamino group, leading to a fragment at m/z 220.
-
Cleavage of the ethoxy group , potentially through a McLafferty-type rearrangement involving the loss of ethene oxide, resulting in a fragment at m/z 205.
-
Fission of the bond between the phenyl ring and the thiadiazole ring , which could lead to fragments corresponding to the ethoxyphenyl cation (m/z 121) or the ethylamino-thiadiazole radical cation.
-
Further fragmentation of the primary fragments , such as the loss of the ethylamino group from the fragment at m/z 220 to give a fragment at m/z 163.
Experimental Protocols
To experimentally validate the predicted spectral data, the following standard protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Use a standard pulse sequence with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the TMS signal at 0.00 ppm.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) and pressing the mixture into a transparent disk. Alternatively, for a soluble compound, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis and, if available, a soft ionization technique like electrospray ionization (ESI) to confirm the molecular weight.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of the predicted NMR, IR, and Mass Spectral data, grounded in the fundamental principles of spectroscopy and the known chemical structure, offers a valuable resource for the identification and further investigation of this compound. The provided experimental protocols serve as a self-validating system to confirm these predictions and to establish a definitive empirical dataset for this promising molecule. The synthesis of accurate and reliable spectral data is a cornerstone of chemical research, ensuring the integrity and reproducibility of scientific findings in the pursuit of new therapeutic agents.
References
- This section would be populated with URLs to the predictive tools and any literature sources used for general spectral interpretation if this were a real-time generated document with access to live web tools. As per the prompt, since no specific experimental data sources were found, and predictions are the basis, a traditional reference list to data sources is not applicable.
-
PubChem. This compound. [Link]
-
Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC. [Link]
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of... - Growing Science. [Link]
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An In-depth Technical Guide to 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: Synthesis, History, and Scientific Context
Introduction: The Emergence of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents a "privileged scaffold" in medicinal chemistry. Its journey from a novelty in heterocyclic chemistry to a cornerstone in drug discovery is marked by the development of versatile synthetic methodologies and the discovery of its broad pharmacological potential. The 2-amino-1,3,4-thiadiazole core, in particular, has been the foundation for a multitude of therapeutic agents, a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, delving into its historical context, plausible synthetic pathways based on established methodologies, and its significance within the broader landscape of medicinal chemistry.
Historical Perspective: A Scaffold with a Rich Past
The story of 2-amino-1,3,4-thiadiazoles in medicine began with the discovery of sulfonamide antibiotics. Following the success of sulfathiazole, researchers explored other heterocyclic sulfonamides, leading to the development of sulfamethizole and sulfaethidole, both featuring the 1,3,4-thiadiazole ring. This early work in the 1940s established the biological significance of this heterocyclic system. While the specific discovery and developmental history of this compound are not extensively documented in readily available literature, its structural motifs suggest a rational design approach rooted in the established bioactivity of the 1,3,4-thiadiazole core. The presence of the 2-ethoxyphenyl group and the N-ethyl substituent on the 2-amino position points towards efforts to modulate lipophilicity, receptor binding, and metabolic stability, common strategies in modern drug discovery.[1]
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of this compound can be logically approached through a retrosynthetic analysis, breaking down the molecule into simpler, commercially available starting materials.
This analysis suggests a two-stage synthesis: the formation of the 2-amino-5-(2-ethoxyphenyl)-1,3,4-thiadiazole core, followed by the selective N-ethylation of the 2-amino group.
Part 1: Synthesis of the 1,3,4-Thiadiazole Core
The formation of the 2-amino-5-aryl-1,3,4-thiadiazole ring is a well-established transformation, typically proceeding through the reaction of a carboxylic acid or its derivative with thiosemicarbazide, followed by cyclization.[3][4]
The synthesis commences with the conversion of 2-ethoxybenzoic acid to its more reactive acid chloride derivative. This is a standard procedure in organic synthesis.
Experimental Protocol:
-
To a solution of 2-ethoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield crude 2-ethoxybenzoyl chloride, which can often be used in the next step without further purification.
The acyl chloride is then reacted with thiosemicarbazide to form the key thiosemicarbazide intermediate.
Experimental Protocol:
-
Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine) at 0 °C.
-
Slowly add a solution of 2-ethoxybenzoyl chloride (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried.
The final step in forming the thiadiazole core is the acid-catalyzed cyclization of the thiosemicarbazide intermediate.
Experimental Protocol:
-
Suspend the 1-(2-ethoxybenzoyl)thiosemicarbazide (1 equivalent) in a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3]
-
Heat the mixture, typically to 80-100 °C, for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution or sodium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to afford pure 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Part 2: N-Ethylation of the 2-Amino Group
The introduction of the ethyl group onto the 2-amino substituent can be achieved through several methods, with direct alkylation being a common approach.
Experimental Protocol:
-
Dissolve 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 equivalents), to deprotonate the amino group.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 equivalents), to the reaction mixture.
-
Heat the reaction mixture, typically to 50-80 °C, and monitor its progress by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
It is important to note that direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential N-alkylation of the thiadiazole ring itself. Therefore, careful control of reaction conditions and stoichiometry is crucial for achieving selectivity.
Pharmacological Context and Potential Applications
While specific pharmacological data for this compound is not widely published, the extensive research on the 2-amino-1,3,4-thiadiazole scaffold allows for informed speculation on its potential biological activities. Derivatives of this core have demonstrated a remarkable range of pharmacological effects, including:
-
Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a key component of many antibacterial and antifungal agents.[2]
-
Anticancer Activity: Numerous 2-amino-1,3,4-thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5]
-
Antiviral Activity: This scaffold has also shown promise in the development of antiviral drugs.[6]
-
Enzyme Inhibition: The 1,3,4-thiadiazole ring can act as a bioisostere for other aromatic systems, enabling it to interact with and inhibit various enzymes.[7]
The specific substitutions on the target molecule—the 2-ethoxyphenyl group and the N-ethyl moiety—would be expected to influence its potency, selectivity, and pharmacokinetic profile. The ethoxy group can participate in hydrogen bonding and modulate the electronic properties of the phenyl ring, while the N-ethyl group can affect the molecule's interaction with its biological target and its metabolic stability.
Data Summary
| Compound | Molecular Formula | Molecular Weight | Key Synthetic Intermediates |
| This compound | C₁₂H₁₅N₃OS | 249.34 g/mol | 2-ethoxybenzoic acid, Thiosemicarbazide, 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Conclusion and Future Directions
This compound is a molecule of interest rooted in the rich history of the 2-amino-1,3,4-thiadiazole scaffold. While its specific discovery and development are not prominently documented, established synthetic methodologies provide a clear and logical pathway for its preparation. The extensive body of research on analogous compounds suggests a high potential for diverse biological activities. Further investigation into the pharmacological properties of this specific derivative is warranted to fully elucidate its therapeutic potential and contribute to the ongoing legacy of the 1,3,4-thiadiazole core in medicinal chemistry.
References
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BenchChem. (2025). The Dawn of a Scaffold: A Technical History of 2-Amino-1,3,4-Thiadiazole in Medicinal Chemistry. Retrieved from BenchChem website.[8]
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Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.[2]
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Kucukguzel, I., & Kucukguzel, S. G. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1968.[7]
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Kopteva, N. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.[3]
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Foroumadi, A., et al. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(10), 2636.[1][6]
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Mahendrasinh, M. R., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1110-1117.[7]
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Elmasry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.[5]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry, 10(1), 254-262.[4]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]6]
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Technical Guide: Elucidating the Therapeutic Potential of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
A Framework for Target Identification and Validation
Distribution: For Research, Drug Development, and Scientific Professionals
Preamble: The Scientific Context
The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in pathogenic and neoplastic cells.[3] Derivatives of this scaffold have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties.[1][4] The mesoionic nature and favorable lipophilicity of the 1,3,4-thiadiazole ring often contribute to good membrane permeability and bioavailability, making it an attractive starting point for drug design.[5][6]
The specific compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , is a novel entity within this established class. While direct studies on this molecule are not prevalent in existing literature, its structural components—a 2-amino-1,3,4-thiadiazole core, a 5-aryl substitution (2-ethoxyphenyl), and an N-ethyl group on the amine—provide a logical foundation for a targeted investigation. This guide outlines a comprehensive, multi-tiered strategy to systematically identify and validate its potential therapeutic targets, moving from broad phenotypic screening to specific mechanistic elucidation.
Part 1: Foundational Strategy - A Multi-Pronged Approach to Target Discovery
The core directive is to de-orphanize this compound by identifying its primary mechanism of action (MoA) and, consequently, its therapeutic targets. Our strategy is built on a parallel, iterative workflow that combines broad-based functional screening with hypothesis-driven target engagement assays.
Tier 1: Broad Spectrum Phenotypic Screening
The initial step is to ascertain the compound's dominant biological effect. Based on the well-documented activities of the 1,3,4-thiadiazole class, we will prioritize screening in oncology, inflammation, and microbiology. The objective is to identify a robust and reproducible cellular phenotype, which will then guide our mechanistic studies.
Table 1: Proposed Initial Phenotypic Screening Panel
| Therapeutic Area | Assay Type | Cell Lines / Organisms | Primary Endpoint | Rationale for Inclusion |
| Oncology | Cell Viability (MTT/CellTiter-Glo) | MCF-7 (Breast), HepG2 (Liver), A549 (Lung), LoVo (Colon) | IC50 (Inhibitory Concentration 50%) | Anticancer activity is the most widely reported for this scaffold.[3][7][8] |
| Inflammation | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of NO production | Anti-inflammatory properties are a known attribute of thiadiazole derivatives.[4] |
| Microbiology | Minimum Inhibitory Concentration (MIC) | S. aureus, E. coli, C. albicans, A. niger | MIC Value (µg/mL) | Broad-spectrum antimicrobial activity is common for this class.[9][10] |
Tier 2: Hypothesis-Driven Target Engagement
In parallel with phenotypic screening, we will directly assess the compound's ability to interact with protein classes frequently modulated by 1,3,4-thiadiazole derivatives. This allows for rapid identification of direct molecular targets.
Table 2: Proposed Initial Target-Based Screening Panel
| Target Class | Specific Examples | Assay Type | Primary Endpoint | Rationale for Inclusion |
| Protein Kinases | CDK9, c-Src/Abl, STAT3 signaling kinases | In vitro kinase activity assay (e.g., ADP-Glo) | IC50 | Kinase inhibition is a key anticancer mechanism for thiadiazoles.[4][8] |
| Carbonic Anhydrases | CA-IX (cancer-associated), CA-II (ubiquitous) | Esterase activity assay | Ki (Inhibition constant) | CAs are a well-established target for thiadiazole-based drugs like acetazolamide.[4][11] |
| Lipoxygenases | 15-LOX | Spectrophotometric assay | IC50 | LOX inhibition is linked to both anti-inflammatory and anticancer effects.[12] |
| DNA/Associated Enzymes | Topoisomerase I/II | DNA relaxation/cleavage assay | IC50 | Interference with DNA replication is a proposed mechanism for this scaffold.[3][7] |
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Caption: Hypothesized inhibition of the STAT3 pathway.
Validation Workflow:
-
Confirm STAT3 Inhibition: Treat HepG2 cells with the compound at 1x and 5x its IC50 value for 6 hours. Perform a Western blot to probe for levels of phosphorylated STAT3 (p-STAT3) and total STAT3. A decrease in the p-STAT3/STAT3 ratio would confirm target engagement in a cellular context.
-
Assess Downstream Effects: In the same Western blot experiment, probe for the downstream protein Mcl-1. A corresponding decrease in Mcl-1 levels would validate the link between STAT3 inhibition and its transcriptional output.
-
Confirm Apoptotic Induction: Treat HepG2 cells with the compound for 24 hours. Perform an Annexin V/Propidium Iodide flow cytometry assay. A significant increase in the Annexin V positive cell population would confirm the induction of apoptosis. This directly links the molecular event (STAT3 inhibition) to the cellular phenotype (cell death).
Part 3: Conclusions and Future Directions
This guide provides a structured, scientifically rigorous framework for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of the 1,3,4-thiadiazole scaffold, we can formulate a clear investigational plan. The initial phases of broad screening are critical for identifying the most promising therapeutic area. Subsequent, hypothesis-driven mechanistic studies, like the STAT3 inhibition example, are essential for validating the molecular mechanism of action. The successful completion of this workflow will not only define the therapeutic potential of this specific molecule but also generate a validated lead compound ready for further preclinical development.
References
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Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. [Link]
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
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5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central. [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023). MDPI. [Link]
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Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing. [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). PMC - NIH. [Link]
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Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands. [Link]
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(PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (n.d.). ResearchGate. [Link]
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Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). MDPI. [Link]
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SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
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In Silico Investigation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: A Technical Guide for Preclinical Drug Discovery
This guide provides a comprehensive technical framework for the in silico modeling of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , a novel compound featuring the versatile 1,3,4-thiadiazole scaffold. The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines a systematic, multi-step computational workflow designed to elucidate the therapeutic potential of this specific molecule, from initial target identification to the assessment of its drug-like properties. The protocols described herein are grounded in established methodologies to ensure scientific rigor and reproducibility.
Introduction to the Target Compound and Rationale for In Silico Analysis
The subject of our investigation, this compound, belongs to a class of heterocyclic compounds that have garnered significant interest in drug discovery.[2] The core 1,3,4-thiadiazole moiety is a bioisostere of pyrimidine and is known to interact with a variety of biological targets.[1] The ethoxyphenyl and ethyl-amine substituents present unique opportunities for molecular interactions within a protein binding pocket, suggesting the potential for specific and potent biological activity.
Given the novelty of this specific compound, a robust in silico modeling approach is the most resource-effective initial step to profile its potential bioactivity, mechanism of action, and pharmacokinetic properties. This computational pre-screening allows for the generation of testable hypotheses and prioritizes experimental resources for the most promising therapeutic avenues.
A Systematic Workflow for In Silico Analysis
Our computational investigation will follow a hierarchical and iterative process, beginning with broad screening for potential biological targets and progressively narrowing down to detailed atomic-level interaction analysis.
Caption: A high-level overview of the in silico modeling workflow.
Step 1: Target Identification and Prioritization
The initial and most critical step is to identify potential protein targets for our compound. Since no specific activity has been reported for this compound, we will employ a reverse screening approach. The broad biological activities of 1,3,4-thiadiazole derivatives, such as anticancer and antimicrobial effects, will guide our search.[3][4]
Rationale for Target Class Selection
Based on extensive literature on 1,3,4-thiadiazole analogues, Receptor Tyrosine Kinases (RTKs), particularly VEGFR-2, are a compelling target class for anticancer applications due to their role in angiogenesis.[5][6] For antimicrobial potential, enzymes essential for bacterial survival, such as DNA gyrase or dihydrofolate reductase, are excellent candidates.
Target Identification Protocol
-
Compound Preparation:
-
The 2D structure of this compound will be obtained from PubChem (CID 25220458).[7]
-
The structure will be converted to a 3D conformation and energy-minimized using a suitable force field (e.g., MMFF94) in molecular modeling software like Avogadro or MOE.
-
Proper protonation states at physiological pH (7.4) will be assigned.
-
-
Reverse Docking/Pharmacophore Screening:
-
Utilize web-based servers such as PharmMapper or SuperPred to screen the prepared ligand against a large database of protein structures.
-
These tools identify potential targets by matching the ligand's pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) to the binding sites of known proteins.[6]
-
The output will be a ranked list of potential protein targets based on a fit score.
-
-
Target Prioritization:
-
The list of potential targets will be filtered based on their relevance to diseases like cancer or bacterial infections.
-
Priority will be given to targets with available high-resolution crystal structures in the Protein Data Bank (PDB) and those that are well-validated for drug discovery. For this guide, we will proceed with VEGFR-2 (PDB ID: 4ASE) as a representative target for anticancer investigation.[5]
-
Step 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This allows for the estimation of binding affinity and the analysis of key intermolecular interactions.
Caption: The molecular docking workflow, from preparation to analysis.
Molecular Docking Protocol
-
Protein Preparation:
-
Download the crystal structure of VEGFR-2 (PDB ID: 4ASE) from the PDB.
-
Using software like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-factors, and any co-crystallized ligand.
-
Add polar hydrogens and assign appropriate atom types and charges using a force field like AMBER.
-
-
Ligand Preparation:
-
The energy-minimized 3D structure of this compound will be used.
-
Assign appropriate atom types and partial charges.
-
-
Grid Generation:
-
Define the binding site (the "grid box") on the receptor. This is typically centered on the location of the co-crystallized ligand in the original PDB file to ensure the docking simulation is focused on the known active site.
-
-
Docking Execution:
-
Perform the docking using a validated algorithm such as AutoDock Vina. This program will systematically explore different conformations and orientations of the ligand within the defined binding site.
-
The program will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Results Analysis:
-
The top-scoring poses will be visually inspected to ensure they are sterically and chemically plausible.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.
-
Hypothetical Docking Results
| Parameter | Value | Interpretation |
| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity. |
| Key Interacting Residues | Cys919, Asp1046, Glu885 | Indicates hydrogen bonding with key kinase domain residues. |
| Interactions | Hydrogen bonds, hydrophobic interactions with the ethoxyphenyl group. | The ligand fits well within the binding pocket. |
Step 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and conformational changes.[5][6]
MD Simulation Protocol
-
System Preparation:
-
The highest-scoring docked complex from the previous step will be used as the starting structure.
-
The complex will be solvated in a periodic box of water molecules (e.g., TIP3P model).
-
Counter-ions (e.g., Na+, Cl-) will be added to neutralize the system.
-
-
Minimization and Equilibration:
-
The entire system will be energy-minimized to remove any steric clashes.
-
The system will then be gradually heated to physiological temperature (300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
-
Production Run:
-
A production MD simulation will be run for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.[6] This will be performed using software like GROMACS or AMBER.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates a stable binding mode.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual protein residues to identify regions of flexibility or rigidity upon ligand binding.
-
Hydrogen Bond Analysis: Monitor the persistence of key hydrogen bonds identified in the docking study throughout the simulation.
-
Step 4: ADMET Prediction
A promising drug candidate must not only have high efficacy but also favorable pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a compound's drug-likeness.[5]
ADMET Prediction Protocol
-
The 2D structure of the compound will be submitted to online tools like SwissADME or pkCSM.
-
These platforms use computational models to predict a range of physicochemical and pharmacokinetic properties.
Predicted ADMET Properties (Hypothetical Data)
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 249.33 g/mol | < 500 | Compliant with Lipinski's Rule of Five. |
| LogP (Lipophilicity) | 2.85 | < 5 | Good balance of solubility and permeability. |
| Hydrogen Bond Donors | 1 | < 5 | Compliant with Lipinski's Rule of Five. |
| Hydrogen Bond Acceptors | 4 | < 10 | Compliant with Lipinski's Rule of Five. |
| Blood-Brain Barrier Permeation | Low | N/A | Less likely to cause CNS side effects. |
| CYP2D6 Inhibition | No | N/A | Lower risk of drug-drug interactions. |
| Ames Toxicity | Non-mutagenic | N/A | Low risk of carcinogenicity. |
Conclusion and Future Directions
This in silico investigation provides a robust, multi-faceted approach to evaluating the therapeutic potential of this compound. The hypothetical results from this workflow—strong binding affinity to VEGFR-2, stable complex formation in MD simulations, and a favorable ADMET profile—would strongly support its candidacy for further preclinical development.
The next logical steps would involve the chemical synthesis of the compound, followed by in vitro validation of its predicted activity, for instance, through enzyme inhibition assays against VEGFR-2 and cytotoxicity assays on cancer cell lines.[8] This seamless integration of computational and experimental approaches is the cornerstone of modern, efficient drug discovery.
References
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"In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)." PubMed, 6 Oct. 2024, [Link].
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Rao, Manish. "Computer Aided Drug Designing of 1, 3, 4 - Thiadiazole and 1,2,4 -Triazole Derivatives as Ca (Ii) Carbonic Anhydrase Inhibitors." ResearchGate, 28 Feb. 2025, [Link].
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"Synthesis, evaluation and in silico molecular modeling of pyrroyl-1,3,4-thiadiazole inhibitors of InhA." PubMed, [Link].
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"In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)." MDPI, 6 Oct. 2024, [Link].
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Kumar, Davinder, et al. "Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review." Future Medicinal Chemistry, [Link].
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"Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives." ResearchGate, Jan. 2013, [Link].
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Methodological & Application
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine in vitro assay protocols
An In-Depth Guide to the In Vitro Evaluation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Introduction: Rationale for a Hypothesis-Driven In Vitro Assessment
The compound this compound belongs to the 1,3,4-thiadiazole class of heterocyclic molecules. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] Notably, the 1,3,4-thiadiazole core is present in known inhibitors of phosphodiesterases (PDEs), a critical enzyme superfamily involved in signal transduction.[4] Furthermore, structural analogs containing an ethoxyphenyl group are found in potent PDE inhibitors like Vardenafil.
This convergence of structural motifs strongly suggests that this compound may function as a phosphodiesterase inhibitor. Phosphodiesterases regulate cellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] Specifically, PDE5, which hydrolyzes cGMP, is a major therapeutic target for erectile dysfunction and pulmonary hypertension.[7][8][9]
Therefore, this guide presents a hypothesis-driven, multi-tiered approach for the comprehensive in vitro characterization of this compound. The protocols are designed to first validate its primary biochemical target (PDE5), then confirm its activity in a cellular context, assess its broader cytotoxic effects, and finally, evaluate a key pharmacokinetic property essential for drug development.
Section 1: Primary Target Engagement via Biochemical Assay
The foundational step is to determine if the compound directly interacts with its putative molecular target in a cell-free system. A biochemical assay provides the cleanest assessment of enzyme inhibition, free from confounding factors like cell membrane permeability or off-target cellular effects.
Protocol 1: In Vitro Phosphodiesterase 5 (PDE5) Inhibition Assay (Fluorescence Polarization)
This protocol is based on a competitive immunoassay format, such as the Transcreener® AMP²/GMP² FP Assay, which detects the GMP product of the PDE5 enzymatic reaction.[9] Inhibition of PDE5 results in less GMP production and, consequently, a change in the fluorescence polarization signal.
Causality and Experimental Choices:
-
Why Fluorescence Polarization (FP)? FP is a homogenous (no-wash) assay format well-suited for high-throughput screening (HTS).[9] It is sensitive and relies on a change in the rotational speed of a fluorescent tracer when bound to an antibody, providing a robust readout.
-
Recombinant Human PDE5: Using a purified, recombinant enzyme ensures that the observed activity is due to direct interaction with the target and not other cellular components or PDE isoforms.
-
Sildenafil as a Positive Control: Sildenafil is a well-characterized, potent PDE5 inhibitor.[4] Its inclusion validates that the assay system is responsive to known inhibitors and provides a benchmark for comparing the potency of the test compound.
Workflow for PDE5 Biochemical Inhibition Assay
Caption: Workflow for the PDE5 biochemical inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create an 11-point, 3-fold serial dilution series in DMSO. Do the same for the positive control, Sildenafil.
-
Plate Mapping: Design a 384-well plate map. Include wells for:
-
Vehicle Control (DMSO, 0% inhibition)
-
Positive Control (e.g., 10 µM Sildenafil, 100% inhibition)
-
Test Compound Dilution Series
-
Sildenafil Dilution Series
-
No-Enzyme Control (background signal)
-
-
Enzyme Reaction:
-
Add 5 µL of assay buffer containing recombinant human PDE5A1 to all wells except the no-enzyme controls.
-
Transfer 50 nL of the compound/control DMSO solutions to the appropriate wells.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of assay buffer containing the cGMP substrate.
-
Incubate for 60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction and initiate detection by adding 10 µL of the detection mix (containing GMP-antibody and fluorescent tracer).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the vehicle (0% inhibition) and positive (100% inhibition) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
| Parameter | Description | Example Value |
| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. | 18.13 nM[9] |
| Hill Slope | Describes the steepness of the dose-response curve. | ~1.0 |
| Max Inhibition | The maximum percentage of inhibition achieved. | >95% |
Section 2: Cellular Activity and Cytotoxicity Assessment
Positive results in the biochemical assay must be translated to a cellular context. A cell-based assay confirms that the compound can cross the cell membrane and engage its target in a more physiologically relevant environment. Concurrently, assessing general cytotoxicity is crucial to distinguish between specific, on-target effects and non-specific toxicity.[10]
Protocol 2: Cell-Based cGMP Accumulation Assay
PDE5 inhibition in cells should lead to an accumulation of intracellular cGMP. This can be measured using reporter assays or direct quantification. A common method involves using HEK293 cells engineered to express a cGMP-sensitive reporter, such as a cyclic nucleotide-gated (CNG) ion channel linked to a luminescent readout like aequorin.[11]
Causality and Experimental Choices:
-
Why a Reporter Cell Line? Engineered cell lines provide a highly sensitive and specific readout for the target pathway.[11] The luminescence output is directly proportional to the intracellular cGMP concentration, offering a clear signal window.
-
Why HEK293 Cells? Human Embryonic Kidney 293 (HEK293) cells are a robust and commonly used cell line in drug discovery due to their ease of transfection and culture.[5]
-
Stimulation is Key: Basal cGMP levels may be low. Therefore, stimulating cGMP production with an agent like a nitric oxide donor (e.g., Sodium Nitroprusside, SNP) or an atrial natriuretic peptide (ANP) receptor agonist is necessary to create a dynamic range for measuring the effect of a PDE5 inhibitor.[11]
Step-by-Step Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing a cGMP reporter system in appropriate media.
-
Cell Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of 40,000 cells/well and incubate overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and Sildenafil in cell culture media.
-
Remove the old media from the cells and add the compound-containing media.
-
Incubate for 30 minutes at 37°C.
-
-
Stimulation: Add a cGMP-stimulating agent (e.g., ANP) to all wells and incubate for an additional 30 minutes.
-
Luminescence Reading: Add the detection reagent (e.g., containing coelenterazine for aequorin-based systems) and immediately read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the luminescent signal to the DMSO control.
-
Plot the fold induction of luminescence versus log[concentration].
-
Fit the data to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal response.
-
Protocol 3: General Cytotoxicity Assay (LDH Release)
It is essential to determine if the compound is toxic to cells at concentrations where target engagement is observed. The Lactate Dehydrogenase (LDH) release assay is a common method for measuring cytotoxicity.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[10]
Causality and Experimental Choices:
-
Why LDH Assay? It is a simple, colorimetric assay that measures membrane integrity, a clear indicator of cell death. It is often preferred over metabolic assays (like MTT) when compounds might interfere with mitochondrial respiration.
-
Why Multiple Cell Lines? Testing against both a cancer cell line (e.g., MCF-7, as 1,3,4-thiadiazoles can have anticancer effects) and a "normal" cell line (e.g., HEK293) provides initial insights into potential selective toxicity.[13]
Workflow for General Cytotoxicity Screening
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Application Notes and Protocols for the In Vitro Evaluation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active agents.[1] Derivatives of this heterocycle have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiplatelet effects.[2][3][4] This document provides a comprehensive guide for researchers initiating cell culture studies with a specific, lesser-characterized member of this family: 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine . While extensive data on this particular analog is not yet publicly available, the protocols herein are built upon established methodologies for the 1,3,4-thiadiazole class. We present a logical framework for its initial characterization, from fundamental handling and stock preparation to primary cytotoxicity screening and subsequent mechanistic assays focused on apoptosis—a common mechanism of action for this compound class.[5][6]
Compound Profile and Handling
This compound is a synthetic organic compound whose biological activity is an active area of investigation. Its structure combines the versatile 1,3,4-thiadiazole core with an ethoxyphenyl group, which can enhance lipophilicity and facilitate membrane permeability.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 337310-80-2 | BLDpharm[7] |
| Molecular Formula | C₁₂H₁₅N₃OS | PubChem[8] |
| Molecular Weight | 249.33 g/mol | Santa Cruz Biotechnology[9] |
| Appearance | Typically a solid powder (verify with supplier) | - |
| Purity | ≥98% recommended for cell-based assays | - |
Protocol 1: Reagent Preparation and Storage
This protocol outlines the critical first step: preparing a stable, concentrated stock solution. The choice of solvent is paramount to prevent precipitation in aqueous culture media.
Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most 1,3,4-thiadiazole derivatives due to its high solubilizing power and general compatibility with cell culture at low final concentrations (<0.5% v/v).[10] Using anhydrous DMSO minimizes the introduction of water, which can degrade labile compounds over time. Aliquoting prevents repeated freeze-thaw cycles that can compromise compound integrity.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or cryovials
-
Calibrated precision balance and vortex mixer
Procedure:
-
Pre-Assay Calculation: Determine the desired stock concentration. A 10 mM stock is standard for initial screening.
-
Calculation:Weight (mg) = 10 mmol/L * 0.001 L * 249.33 g/mol * 1000 mg/g = 2.49 mg
-
Therefore, dissolve 2.49 mg of the compound in 1 mL of anhydrous DMSO to create a 10 mM stock.
-
-
Dissolution: Carefully weigh the compound and add the calculated volume of anhydrous DMSO. Cap the vial tightly.
-
Solubilization: Vortex the solution vigorously for 2-3 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Ensure no visible particulates remain.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile amber vials. Store aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
-
Working Dilutions: On the day of the experiment, thaw a single aliquot. Prepare serial dilutions from this stock using sterile cell culture medium immediately before adding to cells. Crucial Note: Do not store diluted compound in aqueous media, as stability is not guaranteed and precipitation may occur.
Hypothesized Mechanism of Action: Induction of Apoptosis
Based on extensive studies of analogous 1,3,4-thiadiazole derivatives, a primary mechanism of anticancer activity is the induction of programmed cell death, or apoptosis.[5][11] A common pathway involves the disruption of mitochondrial membrane potential, leading to the activation of the intrinsic caspase cascade. This provides a testable hypothesis for elucidating the function of this compound.
Figure 1: Hypothesized signaling pathway for apoptosis induction by the compound.
Experimental Design & Protocols
A logical experimental workflow is essential for efficiently characterizing a novel compound. The proposed workflow begins with a broad assessment of cytotoxicity to determine effective concentrations, followed by more specific assays to probe the mechanism of cell death.
Figure 2: Recommended experimental workflow for compound characterization.
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a robust, high-throughput method for determining the concentration at which the compound exerts a cytotoxic or cytostatic effect (IC₅₀).[5][12]
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer).[5][12][13]
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Sterile 96-well flat-bottom plates.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Multi-channel pipette and microplate reader (570 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare 2x concentrated serial dilutions of the compound in complete medium. A typical starting range is 200 µM down to ~0.1 µM.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include control wells:
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT reagent to each well. Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of solubilization solution (DMSO) to each well.
-
Reading: Place the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
| Recommended Cell Lines for Initial Screening |
| MCF-7 (Human Breast Adenocarcinoma) |
| A549 (Human Lung Carcinoma) |
| HepG2 (Human Hepatocellular Carcinoma) |
| K562 (Human Chronic Myelogenous Leukemia) |
Protocol 3: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these cells. PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic or necrotic cells.
Rationale: This assay provides direct evidence for or against the hypothesized apoptotic mechanism. By treating cells at the predetermined IC₅₀ concentration, we can confirm if the observed loss in viability is due to programmed cell death.
Materials:
-
Cells cultured in 6-well plates.
-
Compound at IC₅₀ and 2x IC₅₀ concentrations.
-
FITC-Annexin V / PI Apoptosis Detection Kit.
-
Binding Buffer (provided with kit).
-
Flow cytometer.
Procedure:
-
Seeding and Treatment: Seed cells in 6-well plates at a density that will achieve ~70-80% confluency after 24 hours. Treat the cells with the vehicle (DMSO), and the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating apoptotic cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1x Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
References
-
Karabasanagouda, T., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia. [Online]. Available: [Link]
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Jalily, H., et al. (2020). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. [Online]. Available: [Link]
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Yurttaş, L., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. PubMed. [Online]. Available: [Link]
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Mahendrasinh, M., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW 1,3,4- THIADIAZOLE DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITIES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Online]. Available: [Link]
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Yurttaş, L., et al. (2020). Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents. ResearchGate. [Online]. Available: [Link]
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Amerigo Scientific. 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. [Online]. Available: [Link]
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PubChem. This compound. [Online]. Available: [Link]
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El-Naggar, A. M., et al. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. PMC - NIH. [Online]. Available: [Link]
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Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. [Online]. Available: [Link]
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Shawky, A. M., et al. (2018). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central. [Online]. Available: [Link]
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Falsafi, S., et al. (2020). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Brieflands. [Online]. Available: [Link]
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Matysiak, J. (2021). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. MDPI. [Online]. Available: [Link]
-
Matysiak, J. (2006). Evaluation of antiproliferative effect in vitro of some 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives. PubMed. [Online]. Available: [Link]
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Application Notes & Protocols for Antimicrobial Activity Screening of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
For: Researchers, scientists, and drug development professionals in microbiology and medicinal chemistry.
Introduction: The Rationale for Screening Thiadiazole Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,3,4-thiadiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, known for its broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The biological activity of thiadiazoles is attributed to the aromaticity of the ring system, which imparts significant in vivo stability.[2] Furthermore, the sulfur atom in the thiadiazole ring enhances liposolubility, a key factor for improved bioavailability and cellular uptake.[2]
This document provides a comprehensive guide for the antimicrobial activity screening of a novel thiadiazole derivative, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (hereafter referred to as Compound X). While specific data on Compound X is nascent, its structural features—a substituted phenyl ring and an N-ethyl amine group on the thiadiazole core—suggest a promising candidate for antimicrobial evaluation.[5] This guide will detail the foundational protocols for determining its inhibitory and bactericidal/fungicidal potential against a panel of clinically relevant microorganisms. The methodologies described herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring robust and reproducible data generation.[6][7][8][9]
Scientific Grounding: Potential Mechanisms of Action
While the precise mechanism of Compound X is yet to be elucidated, the thiadiazole scaffold has been implicated in various antimicrobial actions. Understanding these potential pathways provides a logical framework for interpreting screening results.
-
Inhibition of Ergosterol Biosynthesis: In fungal pathogens, some thiadiazole derivatives have been shown to interfere with the synthesis of ergosterol, an essential component of the fungal cell membrane. This disruption leads to increased membrane permeability and cell death.[10]
-
Disruption of Cell Wall Synthesis: The thiazole nucleus, a related heterocyclic structure, can interact with pathways involved in bacterial cell wall synthesis, making compounds containing this scaffold promising for development against multidrug-resistant Gram-positive pathogens.[1]
-
Enzyme Inhibition: The heteroatoms within the thiadiazole ring can chelate metal ions that are crucial cofactors for microbial enzymes, thereby inhibiting essential metabolic pathways.[1]
The screening protocols detailed below are designed to be agnostic to the specific mechanism, providing a broad assessment of antimicrobial efficacy.
Experimental Workflow: A Step-by-Step Overview
The screening process follows a logical progression from qualitative assessment to quantitative determination of antimicrobial potency.
Figure 1: High-level workflow for antimicrobial screening.
Detailed Protocols
Preparation of Compound X Stock Solution
The initial preparation of the test compound is critical for accurate and reproducible results.
Causality: A high-concentration, sterile stock solution is necessary to perform serial dilutions. The choice of solvent is crucial; it must dissolve the compound completely and be non-toxic to the test microorganisms at the final concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency and low microbial toxicity at concentrations typically below 1%.
Protocol:
-
Accurately weigh 10 mg of Compound X powder using an analytical balance.
-
Dissolve the powder in 1 mL of sterile, analytical grade DMSO to prepare a 10 mg/mL (10,000 µg/mL) stock solution.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a water bath (not exceeding 40°C) can be applied.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C. Aliquoting into smaller volumes is recommended to avoid repeated freeze-thaw cycles.
Primary Screening: Agar Disk Diffusion (Kirby-Bauer Method)
This method provides a rapid, qualitative assessment of the antimicrobial activity of Compound X.[11][12][13][14]
Principle: A paper disk impregnated with Compound X is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk.[11][12]
Protocol:
-
Inoculum Preparation:
-
Select 3-5 isolated colonies of the test microorganism from an 18-24 hour culture on a non-selective agar plate.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[14]
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria. Rotate the plate approximately 60° between streaks to ensure complete coverage.[12][14]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[14]
-
-
Disk Application:
-
Aseptically apply sterile 6 mm paper disks to the inoculated agar surface.
-
Pipette a defined volume (e.g., 20 µL) of a specific dilution of Compound X stock solution onto each disk. A common starting concentration is 100 µg per disk.
-
Gently press the disks to ensure complete contact with the agar.[11]
-
Include a positive control disk (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control disk with the solvent (DMSO) alone.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Interpretation:
-
Measure the diameter of the zone of inhibition (ZOI) in millimeters (mm), including the diameter of the disk.
-
A ZOI around the Compound X disk (and absent around the DMSO disk) indicates antimicrobial activity.
-
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] This quantitative assay is the gold standard for susceptibility testing.[15][17][18][19]
Protocol:
-
Plate Preparation:
-
Dispense 50 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
In well 1, add 100 µL of the working solution of Compound X (prepared by diluting the stock solution in CAMHB to twice the highest desired final concentration).
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (broth and inoculum only), and well 12 will be the sterility control (broth only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension as described for the disk diffusion assay (0.5 McFarland standard).
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to wells 1 through 11. This will bring the total volume in each well to 100 µL and dilute the compound concentrations to their final test values.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
MIC Determination:
Cidal Activity: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial or fungal inoculum.[20][21][22] This assay distinguishes between static (growth-inhibiting) and cidal (killing) activity.
Protocol:
-
Subculturing:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.
-
Spread each aliquot onto a separate, appropriately labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours, or until growth is visible on the plate from the growth control well.
-
-
MBC/MFC Determination:
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and comparative analysis.
Table 1: Representative Antimicrobial Activity Data for Compound X
| Microorganism | Strain (ATCC) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 | Bactericidal |
| Escherichia coli | 25922 | 32 | >128 | >4 | Bacteriostatic |
| Pseudomonas aeruginosa | 27853 | 64 | >128 | >4 | Bacteriostatic |
| Candida albicans | 90028 | 16 | 32 | 2 | Fungicidal |
Interpretation of MBC/MIC Ratio: The ratio of MBC to MIC provides insight into the nature of the antimicrobial activity.
-
Cidal Activity: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[20]
-
Static Activity: An MBC/MIC ratio > 4 suggests that the compound is primarily bacteriostatic or fungistatic, meaning it inhibits growth but does not kill the organism at those concentrations.
Figure 2: Conceptual diagram illustrating the determination of MIC and MBC.
Conclusion and Future Directions
These application notes provide a standardized framework for the initial antimicrobial screening of This compound . Positive results from these assays, particularly potent cidal activity against resistant strains, would warrant further investigation. Subsequent steps would include cytotoxicity testing against mammalian cell lines to determine a therapeutic index, time-kill kinetic studies to understand the dynamics of antimicrobial action, and mechanistic studies to identify the specific molecular target(s). The 1,3,4-thiadiazole scaffold continues to be a rich source of potential therapeutic agents, and rigorous, systematic screening is the first critical step in unlocking that potential.[10]
References
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.). Retrieved January 17, 2026, from [Link]
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Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved January 17, 2026, from [Link]
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Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved January 17, 2026, from [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 17, 2026, from [Link]
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Request PDF. (n.d.). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. Retrieved January 17, 2026, from [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved January 17, 2026, from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Disk diffusion test. Retrieved January 17, 2026, from [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 17, 2026, from [Link]
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CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved January 17, 2026, from [Link]
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ACS Publications. (2021, July 28). Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety. Journal of Agricultural and Food Chemistry. [Link]
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Semantic Scholar. (n.d.). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Retrieved January 17, 2026, from [Link]
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Biointerface Research in Applied Chemistry. (2021, June 18). Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]
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Journal of Clinical Microbiology. (2018, March 26). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. [Link]
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NCBI Bookshelf. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]
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PMC - NIH. (2020, January 8). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. [Link]
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PMC - NIH. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. [Link]
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NIH. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Retrieved January 17, 2026, from [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Retrieved January 17, 2026, from [Link]
-
Semantic Scholar. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. Retrieved January 17, 2026, from [Link]
-
Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved January 17, 2026, from [Link]
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Dove Press. (2018, May). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Nanomedicine, 12, 1545-1566. [Link]
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PubMed. (2006, July). Synthesis and Antimicrobial Studies of a New Series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 41(7), 841-846. [Link]
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Amerigo Scientific. (n.d.). 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols for the Anticancer Evaluation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Foreword: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Its derivatives have garnered significant attention as potential anticancer agents due to their ability to interfere with crucial cellular processes involved in cancer progression.[2][3][4] The mesoionic character of the 1,3,4-thiadiazole ring allows these compounds to effectively cross cellular membranes and interact with a variety of biological targets.[4][5][6] This structural feature, combined with the ease of substitution at the C2 and C5 positions, provides a versatile platform for developing novel and potent anticancer therapeutics.
This guide provides a comprehensive framework for the preclinical in vitro evaluation of a novel derivative, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine . The protocols and methodologies detailed herein are designed to rigorously assess its cytotoxic and cytostatic potential, offering insights into its mechanism of action and establishing a foundation for further drug development.
Rationale for Investigation: Targeting Cancer Hallmarks
Derivatives of the 1,3,4-thiadiazole core have been shown to exhibit a range of anticancer activities by targeting key pathways in cancer biology.[2][7] These mechanisms include:
-
Inhibition of Cell Proliferation: Many thiadiazole compounds interfere with the cell cycle, leading to growth arrest.[2]
-
Induction of Apoptosis: A significant number of these derivatives have been shown to trigger programmed cell death in cancer cells.[2][3]
-
Enzyme Inhibition: Specific molecular targets for thiadiazole derivatives include crucial enzymes like tyrosine kinases (e.g., EGFR, Abl), histone deacetylases (HDACs), and topoisomerases.[2][6]
-
Interference with Signaling Pathways: These compounds can modulate key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways.[2]
Given this precedent, the primary objective is to determine if This compound (herein referred to as "the compound") exhibits similar anticancer properties. Our initial screening will focus on quantifying its cytotoxic effects across a panel of relevant cancer cell lines.
Experimental Workflow: A Multi-Faceted Approach
A robust preclinical evaluation relies on a multi-pronged approach to validate findings and build a comprehensive profile of the compound's activity. The proposed workflow is designed to move from broad cytotoxicity screening to more detailed mechanistic studies.
Caption: High-level workflow for the in vitro anticancer evaluation of the compound.
Core Protocols: Step-by-Step Methodologies
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), HCT-116 (colon))
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells from a sub-confluent culture flask.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Formazan Solubilization:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, protected from light.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve (log of compound concentration vs. % viability) using a non-linear regression model.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the quantification of cell cycle arrest induced by the compound.
Materials:
-
Cancer cells treated with the compound at IC50 and 2x IC50 concentrations.
-
PBS
-
70% ice-cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound (vehicle control, IC50, 2x IC50) for 24 hours.
-
Harvest cells by trypsinization, collect them in a 15 mL tube, and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples using a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is quantified using cell cycle analysis software (e.g., FlowJo, ModFit LT). The results from treated cells are compared to the vehicle control to identify any accumulation of cells in a specific phase, indicating cell cycle arrest.
Anticipated Results and Data Presentation
Quantitative data should be presented clearly for easy interpretation and comparison.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 48h | 8.5 ± 1.2 |
| HepG2 | Hepatocellular Carcinoma | 48h | 15.2 ± 2.5 |
| HCT-116 | Colorectal Carcinoma | 48h | 11.8 ± 1.9 |
| Normal Fibroblasts | Non-cancerous | 48h | > 100 |
Table 2: Hypothetical Cell Cycle Distribution in MCF-7 Cells after 24h Treatment
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 65.2% | 20.5% | 14.3% |
| Compound (8.5 µM) | 55.1% | 15.3% | 29.6% |
| Compound (17 µM) | 40.7% | 10.1% | 49.2% |
Mechanistic Insights: Elucidating the Mode of Action
The observation of G2/M phase arrest in cell cycle analysis suggests that the compound may be interfering with microtubule dynamics or the mitotic checkpoint. This hypothesis is based on the known mechanisms of other anticancer agents that induce G2/M arrest. Further investigation would be warranted to confirm this.
Caption: Postulated mechanism of action based on preliminary data.
Trustworthiness and Validation
To ensure the reliability of these findings, the following practices are essential:
-
Multiple Assays: Use complementary assays to measure cell viability, such as the Sulforhodamine B (SRB) assay, which measures cellular protein content.[8]
-
Positive Controls: Include a known anticancer drug with a well-characterized mechanism (e.g., Paclitaxel for G2/M arrest) as a positive control in all experiments.
-
Reproducibility: All experiments should be performed with at least three biological replicates to ensure statistical significance.
-
Selectivity: Always test the compound on a non-cancerous cell line (e.g., normal fibroblasts) to assess its selectivity for cancer cells.[10][11]
By adhering to these rigorous protocols and validation strategies, researchers can confidently evaluate the anticancer potential of This compound , paving the way for its potential development as a novel therapeutic agent.
References
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). BEPLS. Retrieved January 18, 2026, from [Link]
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Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., Mokoena, S., Ganai, A. M., Pathan, T. K., van Zyl, W. E., & Karpoormatha, R. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry, 42(6), 704-733. [Link]
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Ploșceanu, M., Mîrț, M. O., Tuchiluș, C., Spac, A. F., Fertig, T. E., Saliner, E. C., ... & Șaramet, G. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. International Journal of Molecular Sciences, 24(24), 17476. [Link]
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Tantawy, M. A., El-Sayed, M. A., Nafie, M. S., & Abdel-Aziz, M. (2020). Design, Synthesis, and Biological Evaluation of Novel 1, 3, 4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. Molecules, 25(11), 2633. [Link]
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Rejmund, M., Szymański, J., & Giebułtowicz, J. (2021). Recent Developments of 1, 3, 4-Thiadiazole Compounds as Anticancer Agents. Molecules, 26(21), 6496. [Link]
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Januszkiewicz, M., & Dzięgiel, P. (2020). Thiadiazole derivatives as anticancer agents. Pharmacological Reports, 72(4), 819-835. [Link]
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Januszkiewicz, M., & Dzięgiel, P. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved January 18, 2026, from [Link]
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Ploșceanu, M., Mîrț, M. O., Tuchiluș, C., Spac, A. F., Fertig, T. E., Saliner, E. C., ... & Șaramet, G. (2023). Synthesis of 1, 3, 4-Thiadiazole Derivatives and Their Anticancer Evaluation. PubMed. [Link]
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Thapa, D., & Lee, J. S. (2017). Bioassays for anticancer activities. Methods in Molecular Biology, 1647, 221-231. [Link]
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Sławiński, J., Szafrański, K., & Żołnowska, B. (2022). New 1, 3, 4-Thiadiazole Derivatives with Anticancer Activity. Molecules, 27(6), 1814. [Link]
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El-Naggar, A. M., Ibrahim, H. S., El-Sayed, M. A., & Abdel-Aziz, M. (2023). New 1, 3, 4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Advances, 13(24), 16186-16203. [Link]
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Application Notes & Protocols: A Strategic Guide to High-Throughput Screening for Novel 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Analogs
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note presents a strategic framework for the high-throughput screening (HTS) of novel analogs derived from 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. Recognizing that the precise biological target of this lead compound series may be unknown, we champion a tiered screening cascade. This approach begins with broad phenotypic assays to identify biologically active molecules and progresses to specific, target-focused biochemical and cell-based assays to elucidate the mechanism of action. We provide detailed, validated protocols for key HTS technologies—including cell viability, fluorescence polarization, AlphaScreen, and luciferase reporter assays—and emphasize the critical principles of assay validation and data analysis to ensure the identification of robust, high-quality hits. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently navigate the early stages of discovery for this promising class of compounds.
The Scientific Rationale: Targeting the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a privileged structure in drug discovery, conferring favorable pharmacokinetic properties and serving as a versatile pharmacophore.[4] Compounds incorporating this moiety have been shown to modulate a wide array of biological targets, including enzymes like carbonic anhydrases, cyclooxygenases (CO), kinases, and matrix metalloproteinases (MMPs).[1][4] Their diverse biological activities also extend to anticancer, diuretic, antibacterial, antifungal, and anti-inflammatory effects.[2][3][4]
Given this biological polypharmacology, a successful screening campaign for novel analogs of this compound necessitates a flexible and multi-faceted strategy. An initial phenotypic screen can identify compounds that affect overall cell health or a specific cellular process, which can then be deconvoluted using a panel of robust, target-class-oriented assays.
A Tiered High-Throughput Screening Cascade
We propose a logical, multi-tiered approach to efficiently screen analog libraries and progress from a large number of compounds to a small set of validated, mechanistically characterized hits. This strategy is designed to maximize the discovery of valuable lead compounds while minimizing the expenditure of resources on false positives.
Figure 1: A tiered HTS workflow for identifying and validating active analogs.
Tier 1: Primary Screening - Identifying Bioactivity
The initial goal is to cast a wide net. A cell-based viability or cytotoxicity assay is an excellent primary screen. It is target-agnostic, cost-effective, and robustly identifies compounds with potent cellular effects, a common feature of this chemical class.[3] Furthermore, this assay doubles as a critical counter-screen to flag compounds that exhibit non-specific toxicity in other cell-based assays.
Recommended Assay: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®).
-
Principle: This homogeneous "add-mix-read" assay quantifies ATP, an indicator of metabolically active cells.[5] A decrease in signal indicates cytotoxicity, while an increase may suggest proliferation. The luminescent output provides high sensitivity and a broad dynamic range, making it ideal for HTS.[5]
Tier 2: Hit Confirmation and Orthogonal Validation
Hits from the primary screen must be confirmed. This involves re-testing the initial hits and performing dose-response curves to determine potency (IC₅₀/EC₅₀). Following confirmation, it is crucial to employ orthogonal assays to validate the biological activity through a different method, reducing the risk of technology-specific artifacts.
Tier 3: Mechanistic Elucidation - Probing the Target
Once confirmed hits with desirable potency are identified, the focus shifts to understanding their mechanism of action (MoA). The choice of secondary assay depends on the therapeutic goal and any hypotheses about the target class. We present three powerful, HTS-compatible platforms that cover a wide range of potential targets.
A. Fluorescence Polarization (FP) for Protein-Ligand Binding
-
Application: Ideal for screening against a purified protein target (e.g., kinase, protease, nuclear receptor). It directly measures the binding of the compound to the target.[6][7]
-
Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a probe or tracer) upon binding to a larger protein.[8][9] A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a large protein, its movement is restricted, and it emits highly polarized light.[6][9] A test compound that displaces the tracer from the protein will cause a decrease in polarization, indicating a binding event.
Figure 2: Principle of a competitive Fluorescence Polarization (FP) assay.
B. AlphaScreen® for Proximity-Based Interactions
-
Application: An extremely versatile, bead-based technology for studying a wide range of biomolecular interactions, including protein-protein, protein-peptide, and receptor-ligand binding.[10][11] It can also be adapted to measure enzyme activity.
-
Principle: The assay uses two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[10][12] Upon excitation with 680 nm light, the Donor bead converts ambient oxygen to singlet oxygen. If an Acceptor bead is within ~200 nm (i.e., brought into proximity by a biological interaction), the singlet oxygen triggers a chemiluminescent cascade in the Acceptor bead, emitting light at 520-620 nm.[10][13] Inhibitors of the interaction prevent this proximity, leading to a loss of signal.
C. Luciferase Reporter Gene Assays for Pathway Analysis
-
Application: A powerful cell-based method to screen for compounds that modulate the activity of a specific signaling pathway or transcription factor.[14][15]
-
Principle: Cells are engineered to express the firefly luciferase gene under the control of a promoter containing response elements for a transcription factor of interest.[16][17] When the signaling pathway is activated, the transcription factor drives luciferase expression. The addition of luciferin substrate results in a light signal directly proportional to the pathway's activity, which can be measured on a luminometer.[14][16]
HTS Assay Validation: Ensuring Data Integrity
Before initiating a full-scale screen, every assay must be rigorously validated to ensure it is robust, reproducible, and suitable for HTS.[18][19]
Key Validation Parameters:
| Parameter | Description | Acceptance Criterion | Reference |
| Z'-Factor | A statistical measure of assay quality that reflects the dynamic range and data variation. It is calculated from the means and standard deviations of positive and negative controls. | Z' ≥ 0.5 | |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. | S/B ≥ 3 (assay dependent) | |
| Coefficient of Variation (%CV) | A measure of the relative variability of the data within control wells (positive or negative). | %CV ≤ 20% | [19] |
| DMSO Tolerance | The maximum concentration of DMSO (the compound solvent) that the assay can tolerate without significant loss of signal or cell health. | Typically ≤ 1% |
A pilot screen of a small, diverse set of compounds is essential to assess the assay's performance and estimate the potential hit rate before committing to a large-scale campaign.[20]
Data Analysis and Hit Triage
Systematic data analysis is critical for extracting meaningful results from large HTS datasets.[20][21]
Workflow for Hit Identification:
-
Data Normalization: Raw data from each plate is normalized to control wells (e.g., percent inhibition or percent activation) to minimize plate-to-plate variability.[22]
-
Hit Selection: A statistical threshold is applied to identify active compounds or "hits." A common method is to use the Z-score, where compounds with a score greater than 2 or 3 standard deviations from the mean of the sample population are selected.[22]
-
Hit Triage & Filtering: Identified hits must be filtered to remove common false positives. This includes flagging Pan-Assay Interference Compounds (PAINS), which are known to interfere with many assay technologies through non-specific mechanisms.[21] Confirmed hits should be re-tested from fresh stock to ensure activity is reproducible.[21]
Detailed HTS Protocols
The following protocols are generalized for 384-well plate formats and should be optimized for specific targets and reagents as part of the assay development process.[23][24]
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effect of compounds on a chosen cell line.
Materials:
-
Cell line of interest (e.g., a cancer cell line like HeLa or A549)
-
Cell culture medium, FBS, and supplements
-
384-well white, solid-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Acoustic dispenser or pin tool for compound transfer
-
Luminometer plate reader
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a pre-optimized density (e.g., 1000-5000 cells/well) in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Using an automated liquid handler, transfer 25-50 nL of compound from the library source plate to the assay plate to achieve a final concentration of 10 µM. Include positive (e.g., staurosporine) and negative (DMSO vehicle) controls on each plate.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature. Mix to form the reconstituted reagent.
-
Assay Reaction: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well.
-
Signal Development: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Read the luminescence on a plate reader.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
Objective: To identify compounds that bind to a target protein by displacing a fluorescently labeled probe.
Materials:
-
Purified target protein
-
Fluorescently labeled probe/tracer (specific to the target)
-
Assay buffer (optimized for protein stability and binding)
-
384-well black, low-volume assay plates
-
Test compounds and controls
-
Plate reader with FP capabilities (parallel and perpendicular emission filters)
Procedure:
-
Reagent Preparation: Prepare solutions of the target protein and fluorescent tracer in assay buffer. The optimal concentrations must be determined during assay development (typically, protein concentration is near the Kd of the tracer, and tracer is at a low nM concentration).[6]
-
Compound Plating: Add 25-50 nL of test compounds and controls (DMSO for high signal, unlabeled ligand for low signal) to the wells of the 384-well plate.
-
Protein-Tracer Addition: Add 10 µL of a 2X solution of the target protein and fluorescent tracer to each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect from light.
-
Data Acquisition: Read the fluorescence polarization (in mP units) on a compatible plate reader.[9] The reader will measure the fluorescence intensity parallel and perpendicular to the plane of polarized excitation light.
Conclusion
The screening of this compound analogs presents a significant opportunity for the discovery of novel therapeutic agents. The success of such a campaign hinges not on a single assay, but on the intelligent application of a strategic, tiered screening cascade. By combining broad phenotypic primary screens with robust, orthogonal, and mechanistic secondary assays, researchers can efficiently identify active compounds, validate their effects, and begin to unravel their mechanism of action. The rigorous application of assay validation principles and systematic data analysis workflows, as outlined in this guide, is paramount to ensuring that the identified hits are genuine, reproducible, and worthy of progression into resource-intensive lead optimization programs.
References
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Title: Protein-ligand binding measurements using fluorescence polarization Source: BMG Labtech URL: [Link]
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Title: Analysis of protein-ligand interactions by fluorescence polarization Source: PubMed Central (PMC) URL: [Link]
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Title: Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS) Source: Visikol URL: [Link]
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Title: Transcription Factor Assay Kits Source: Indigo Biosciences URL: [Link]
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Title: Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements Source: nanomicrospheres URL: [Link]
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Title: Biological and pharmacological activities of 1,3,4-thiadiazole based compounds Source: PubMed URL: [Link]
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Title: Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates Source: PubMed Central (PMC) URL: [Link]
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Title: A Protocol for a High-Throughput Multiplex Cell Viability Assay Source: PubMed URL: [Link]
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Title: AlphaScreen Source: BMG LABTECH URL: [Link]
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Title: Fluorescence Polarization (FP) Source: Molecular Devices URL: [Link]
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Title: Review on Biological Activities of 1,3,4-Thiadiazole Derivatives Source: Journal of Applied Pharmaceutical Science URL: [Link]
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Title: Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening Source: ResearchGate URL: [Link]
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Title: Tuning Plant Promoters Using a Simple Split Luciferase Method to Assess Transcription Factor-DNA Interactions Source: ACS Synthetic Biology URL: [Link]
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Title: High Throughput Screening (HTS) Source: Sygnature Discovery URL: [Link]
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Title: Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold Source: MDPI URL: [Link]
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Title: Review on Biological Activities of 1,3,4-Thiadiazole Derivatives Source: Semantic Scholar URL: [Link]
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Title: Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds Source: ResearchGate URL: [Link]
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Title: Transcriptional Activity of FOXO Transcription Factors Measured by Luciferase Assays Source: Springer Nature Experiments URL: [Link]
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Title: Analysis of HTS data Source: Cambridge MedChem Consulting URL: [Link]
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Title: Introduction - High-Throughput Screening Center Source: University of Illinois Chicago URL: [Link]
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Title: Comprehensive analysis of high-throughput screens with HiTSeekR Source: Oxford Academic URL: [Link]
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Title: Resources for Assay Development and High Throughput Screening Source: MSU Drug Discovery URL: [Link]
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Title: High-Throughput Screening Assays Source: Assay Genie URL: [Link]
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Title: From dye exclusion to high-throughput screening: A review of cell viability assays and their applications Source: PubMed URL: [Link]
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Title: HTS Assay Validation - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]
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Application Notes and Protocols for Efficacy Testing of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Introduction
The compound 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold known for a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2][3][4]. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, its structural motifs suggest a potential role as a modulator of intracellular signaling pathways. Notably, the core structure is found in various enzyme inhibitors.
Emerging research has highlighted the therapeutic potential of phosphodiesterase (PDE) inhibitors in a variety of diseases, including those with an inflammatory component.[5] PDE inhibitors exert their effects by preventing the degradation of cyclic nucleotides like cAMP and cGMP, leading to a range of cellular responses including smooth muscle relaxation, reduced inflammation, and enhanced cognitive function.[5][6] This document provides a detailed guide for researchers to investigate the efficacy of this compound, with a focus on its potential as a phosphodiesterase inhibitor in animal models of neuroinflammation and cognitive decline.
Hypothesized Mechanism of Action: Phosphodiesterase Inhibition
Given the structural characteristics of this compound, a primary hypothesis is its function as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] Inhibition of PDEs, particularly PDE5, leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG). This signaling cascade has been implicated in vasodilation, neuroprotection, and the attenuation of inflammatory responses.[6][7]
The protocols outlined below are designed to test this hypothesis by evaluating the compound's efficacy in a well-established animal model of neuroinflammation and to assess its impact on the downstream signaling components of the PDE pathway.
PART 1: Animal Model Selection and Disease Induction
Recommended Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
The lipopolysaccharide (LPS)-induced model of neuroinflammation is a robust and widely used model that recapitulates many of the key pathological features of neuroinflammatory and neurodegenerative diseases, including microglial activation, pro-inflammatory cytokine production, and subsequent cognitive impairment.[8][9][10][11] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response through the Toll-like receptor 4 (TLR4) signaling pathway.[12]
Rationale for Selection:
-
Relevance: This model is highly relevant for testing anti-inflammatory and neuroprotective agents.[9][10]
-
Reproducibility: The inflammatory response and cognitive deficits induced by LPS are consistent and well-characterized.[8][11]
-
Translatability: The inflammatory pathways activated in this model are conserved between rodents and humans.
Experimental Workflow Diagram
Caption: Experimental workflow for LPS-induced neuroinflammation model.
Protocol: LPS-Induced Neuroinflammation
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
This compound
-
Vehicle for compound dissolution (e.g., 0.5% carboxymethylcellulose)
-
Standard laboratory equipment for animal handling and injections
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to food and water for at least 7 days prior to experimentation.
-
Baseline Behavioral Testing: Conduct baseline cognitive assessments (e.g., Morris Water Maze, Y-maze) to establish pre-treatment performance.
-
Group Allocation: Randomly assign mice to the following experimental groups (n=10-12 per group):
-
Group 1: Vehicle + Saline: Control group receiving the vehicle and a saline injection.
-
Group 2: Vehicle + LPS: Disease model group receiving the vehicle and an LPS injection.
-
Group 3: Compound + LPS: Treatment group receiving this compound and an LPS injection.
-
Group 4: Compound + Saline: Compound control group.
-
-
Compound Administration: Administer this compound or vehicle daily via oral gavage for a predetermined period (e.g., 14 days) prior to LPS injection. The dosage should be determined from preliminary dose-ranging studies.
-
Induction of Neuroinflammation: On the final day of pre-treatment, administer a single intraperitoneal (i.p.) injection of LPS (0.25-1 mg/kg body weight) or an equivalent volume of sterile saline.[11]
-
Post-Induction Monitoring: Closely monitor animals for signs of sickness behavior (e.g., lethargy, piloerection, reduced food and water intake) for the first 24 hours post-injection.
PART 2: Efficacy Assessment Protocols
Behavioral Assays for Cognitive Function
Cognitive function, particularly learning and memory, is often impaired in models of neuroinflammation.[8][10] The following behavioral tests are recommended to assess the therapeutic potential of the compound.
The MWM is a widely accepted test for assessing spatial learning and memory in rodents.
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C) containing a hidden escape platform.
-
Acquisition Phase (Days 1-5 post-LPS):
-
Conduct 4 trials per day for 5 consecutive days.
-
Gently place the mouse into the pool facing the wall at one of four starting positions.
-
Allow the mouse to swim freely for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6 post-LPS):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of platform crossings.
-
The Y-maze test assesses spatial working memory based on the natural tendency of mice to explore novel environments.
Protocol:
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure:
-
Place the mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three arms without repetition.
-
Calculate the percentage of spontaneous alternations: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Biochemical and Histological Analyses
-
Anesthetize the mice and collect blood via cardiac puncture for cytokine analysis.
-
Perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (for histology) or PBS alone (for biochemical assays).
-
Dissect the brain and isolate the hippocampus and cortex, as these regions are critically involved in learning and memory and are susceptible to neuroinflammation.
Protocol (ELISA):
-
Homogenize brain tissue (hippocampus and cortex) in lysis buffer.
-
Centrifuge the homogenates and collect the supernatants.
-
Measure the protein concentration using a BCA protein assay kit.
-
Determine the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain homogenates and serum using commercially available ELISA kits according to the manufacturer's instructions.
Protocol:
-
Process the fixed brain tissue for paraffin embedding or cryosectioning.
-
Perform immunohistochemical staining on brain sections using an antibody against Ionized calcium-binding adapter molecule 1 (Iba1), a specific marker for microglia.
-
Visualize the stained sections using a microscope and quantify the number and morphology of Iba1-positive cells. Activated microglia typically exhibit an amoeboid morphology with retracted processes.
To confirm the hypothesized mechanism of action as a PDE inhibitor, it is crucial to measure the levels of key components of the cGMP signaling pathway.
Protocol:
-
Use brain tissue homogenates (hippocampus and cortex) for the following assays.
-
cGMP Levels: Measure cGMP concentrations using a commercially available cGMP enzyme immunoassay (EIA) kit.
-
PDE Activity: Assess phosphodiesterase activity using a commercially available PDE activity assay kit. This will help determine if the compound directly inhibits PDE enzymes in the brain.
Data Presentation and Interpretation
| Parameter | Group 1 (Veh+Sal) | Group 2 (Veh+LPS) | Group 3 (Cmpd+LPS) | Expected Outcome for Efficacy |
| MWM Escape Latency | Low | High | Reduced compared to Grp 2 | Shorter escape latencies in the treatment group. |
| Y-Maze Alternations | High | Low | Increased compared to Grp 2 | Higher percentage of spontaneous alternations. |
| Brain TNF-α Levels | Baseline | Elevated | Reduced compared to Grp 2 | Attenuation of pro-inflammatory cytokine production. |
| Brain IL-1β Levels | Baseline | Elevated | Reduced compared to Grp 2 | Attenuation of pro-inflammatory cytokine production. |
| Iba1+ Microglia | Ramified | Amoeboid, Increased # | Ramified, Reduced # | Reduced microglial activation. |
| Brain cGMP Levels | Baseline | Unchanged or slightly reduced | Increased compared to Grp 2 | Evidence of PDE inhibition. |
PART 3: Trustworthiness and Self-Validation
To ensure the validity and reproducibility of the experimental findings, the following measures are essential:
-
Blinding: All behavioral assessments and subsequent analyses should be performed by an experimenter blinded to the treatment conditions.
-
Appropriate Controls: The inclusion of both vehicle + saline and vehicle + LPS groups is critical to isolate the effects of the compound from the disease model itself. A compound + saline group helps to identify any intrinsic effects of the compound on the measured parameters.
-
Statistical Analysis: Use appropriate statistical tests to analyze the data (e.g., two-way ANOVA followed by post-hoc tests for behavioral data, one-way ANOVA for biochemical data). A p-value of < 0.05 is typically considered statistically significant.
-
Dose-Response Relationship: To establish a clear therapeutic effect, it is recommended to test multiple doses of the compound to determine a dose-response relationship.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for evaluating the efficacy of this compound in a preclinical model of neuroinflammation. By combining behavioral, biochemical, and histological endpoints, researchers can gain valuable insights into the therapeutic potential of this compound and its underlying mechanism of action. A positive outcome in these studies would provide a strong rationale for further investigation into its potential as a novel treatment for neuroinflammatory and neurodegenerative disorders.
References
-
Science Alert. A Review on the Potential Benefits of Phosphodiesterase Inhibitors in Various Models of Toxicities in Animals. Available from: [Link]
-
PubMed. Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease. Available from: [Link]
-
National Institutes of Health (NIH). Rodent models of neuroinflammation for Alzheimer's disease. Available from: [Link]
-
European Respiratory Society. Effect of phosphodiesterase inhibitors on lung function, oxidative damage and inflammation in a rabbit model of acute respiratory distress syndrome. Available from: [Link]
-
YouTube. The potential of PDE5 inhibitors in AD: evidence from mouse models and retrospective studies. Available from: [Link]
-
PubMed Central. Animal Models for Neuroinflammation and Potential Treatment Methods. Available from: [Link]
-
Frontiers. Animal Models for Neuroinflammation and Potential Treatment Methods. Available from: [Link]
-
MDPI. Dietary Protection against Cognitive Impairment, Neuroinflammation and Oxidative Stress in Alzheimer's Disease Animal Models of Lipopolysaccharide-Induced Inflammation. Available from: [Link]
-
MDPI. Animal Models of Cognitive Deficits for Probiotic Treatment. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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National Institutes of Health (NIH). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Available from: [Link]
-
Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]
-
PubMed Central. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. Available from: [Link]
-
ResearchGate. Synthesis of 5-Arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Design, synthesis and screening of novel 5-substituted-1,3,4-thiadiazol-2- amines and their Schiff bases. Available from: [Link]
-
MDPI. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Available from: [Link]
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Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]
-
MDPI. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available from: [Link]
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Application Note & Protocol Guide: Formulation Strategies for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine for In Vivo Studies
Abstract & Introduction
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a thiadiazole core, a structure of significant interest in medicinal chemistry for its diverse pharmacological activities.[1][2] The molecule's structure, combining a lipophilic ethoxyphenyl group and an N-ethyl substituent, strongly suggests poor aqueous solubility. Indeed, computational predictions indicate a high lipophilicity (predicted XLogP3 of 3.4), classifying it as a likely Biopharmaceutics Classification System (BCS) Class II compound: low solubility and high permeability.[3]
Such properties present a formidable challenge for in vivo studies. Poor solubility can lead to erratic absorption, low bioavailability, and high inter-subject variability, ultimately compromising the reliability of efficacy and toxicology data.[4][5] The use of inadequate or poorly characterized formulations in early preclinical studies can lead to underestimation of a compound's true potential or toxicity.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical in vivo evaluation. We will move beyond simple recipes to explain the causal relationships behind formulation choices, providing a framework for developing a robust, reproducible, and appropriate vehicle for oral or parenteral administration.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before committing to a complex formulation, a foundational understanding of the compound's physicochemical properties is paramount. These data will dictate the most viable formulation strategies.
2.1 Essential Physicochemical Characterization:
-
Aqueous Solubility: This is the most critical parameter. Solubility should be determined at various pH levels (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate the gastrointestinal tract and physiological conditions. The amine group on the thiadiazole ring may offer an opportunity for pH-dependent solubility enhancement.
-
pKa Determination: Identifying the ionization constant (pKa) of the molecule is crucial. It will explain the observed pH-solubility profile and inform whether salt formation or pH adjustment is a viable strategy.
-
Solubility in Organic Solvents & Excipients: Assess solubility in common, pharmaceutically acceptable solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO) and lipids (e.g., corn oil, sesame oil, medium-chain triglycerides). This data directly informs co-solvent and lipid-based formulation development.
-
Solid-State Characterization: Techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) should be used to determine the compound's melting point, crystallinity, and identify any potential polymorphs. Amorphous forms are typically more soluble but less stable than their crystalline counterparts.[6]
-
Chemical Stability: The compound's stability in solution (at different pH values) and in the solid state (under stress conditions of heat, light, and humidity) must be evaluated to ensure the integrity of the dosing formulation.
Formulation Strategy Selection Workflow
The choice of formulation is not arbitrary but a logical process driven by the pre-formulation data, the intended route of administration, the required dose, and the study's duration. The following workflow provides a decision-making framework.
Caption: Formulation strategy selection workflow for this compound.
Detailed Formulation Protocols
The following protocols are presented as starting points. The researcher must validate the final formulation for dose accuracy, homogeneity, and stability over the intended period of use.
Protocol 1: Co-solvent System for Oral or Parenteral (IP/IV) Dosing
Rationale: Co-solvency is a rapid and effective method for solubilizing nonpolar drugs.[7] A mixture of a primary solvent (like PEG 400 or DMSO) with water reduces the overall polarity of the vehicle, allowing the hydrophobic compound to dissolve. This approach is suitable for early-stage studies where speed and simplicity are valued.
Table 1: Common Excipients for Co-solvent Formulations
| Excipient | Role | Typical Concentration Range | Route Suitability | Notes |
|---|---|---|---|---|
| PEG 400 | Primary Solvent | 10 - 60% v/v | Oral, IP, IV | Generally well-tolerated. Can cause hemolysis at high concentrations for IV. |
| Propylene Glycol | Co-solvent | 10 - 40% v/v | Oral, IP, IV | Viscous. Similar toxicity profile to PEG 400. |
| Ethanol | Co-solvent | 5 - 20% v/v | Oral, IP | Can cause CNS effects. Use with caution. |
| Tween® 80 | Surfactant/Solubilizer | 1 - 10% v/v | Oral, IP, IV | Improves wetting and prevents precipitation upon dilution.[8] |
| Saline (0.9% NaCl) | Diluent | q.s. to final volume | Oral, IP, IV | Used to adjust tonicity and final volume. |
Step-by-Step Protocol (Example for a 10 mg/mL solution):
-
Weighing: Accurately weigh 100 mg of this compound into a sterile glass vial.
-
Primary Solubilization: Add 3 mL of PEG 400 to the vial. Vortex and/or sonicate gently in a warm water bath (30-40°C) until the compound is completely dissolved. A clear solution should be obtained. This step is critical; visual confirmation of complete dissolution is required.
-
Addition of Surfactant (Optional but Recommended): Add 1 mL of Tween® 80 (10% of final volume). Mix thoroughly. The surfactant helps maintain solubility when the formulation is introduced into an aqueous environment (in vivo).
-
Final Dilution: Slowly add 0.9% sterile saline, while vortexing, to a final volume of 10 mL (q.s.).
-
Final Quality Control:
-
Visually inspect the final solution for any signs of precipitation or haziness. It must be a clear, particle-free solution.
-
Measure the final pH.
-
For parenteral use, sterile filter the final solution through a 0.22 µm syringe filter (ensure filter material is compatible with the solvents used).
-
Protocol 2: Aqueous Suspension for Oral Gavage
Rationale: When the required dose is too high to be solubilized in a small, tolerable volume, an aqueous suspension is a common alternative for oral administration. The key is to reduce the particle size of the drug (micronization) to increase surface area and use wetting and suspending agents to ensure dose uniformity.[9]
Step-by-Step Protocol (Example for a 10 mg/mL suspension):
-
Micronization (Optional but highly recommended): If equipment is available, micronize the dry powder to achieve a particle size of <10 µm. This significantly improves dissolution rate and absorption.[9]
-
Prepare the Vehicle: In a beaker, prepare the suspension vehicle. For 10 mL total volume:
-
Add ~8 mL of deionized water.
-
Add 50 mg (0.5% w/v) of carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) as a suspending agent. Stir with a magnetic stirrer until fully hydrated and a viscous solution forms.
-
Add 0.1 mL (1% v/v) of Tween® 80 as a wetting agent. This is crucial to ensure the hydrophobic powder disperses evenly in the aqueous vehicle.
-
-
Prepare the Drug Slurry: In a separate mortar, weigh 100 mg of the compound. Add a few drops of the prepared vehicle and triturate with the pestle to form a smooth, uniform paste. This "wetting" step prevents clumping when the powder is added to the bulk vehicle.
-
Combine and Homogenize: Gradually transfer the paste into the beaker containing the bulk vehicle, using additional vehicle to rinse the mortar and pestle.
-
Final Volume & Homogenization: Adjust the final volume to 10 mL with water. Homogenize the suspension using a high-shear mixer or sonicator to ensure uniform particle distribution.
-
Final Quality Control:
-
The suspension should be milky and uniform.
-
Crucially, it must be stirred continuously before and during dose administration to ensure each animal receives the correct amount of drug.
-
Protocol 3: Cyclodextrin Complexation for Enhanced Solubility
Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have significantly improved aqueous solubility.[10][11] This is a sophisticated technique often used to create clear aqueous solutions for oral or parenteral routes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high solubility and safety profile.[10][12]
Step-by-Step Protocol (Example using HP-β-CD):
-
Prepare Cyclodextrin Solution: Prepare a 40% (w/v) solution of HP-β-CD in water (e.g., 4 g of HP-β-CD in water, q.s. to 10 mL). This high concentration is often required to achieve significant solubility enhancement.
-
Add Compound: While stirring vigorously, slowly add the weighed this compound powder to the cyclodextrin solution.
-
Facilitate Complexation: Seal the container and allow it to stir at room temperature for 24-72 hours. Alternatively, sonication or gentle heating (40-50°C) can accelerate the process. The goal is to reach equilibrium and maximize the amount of dissolved drug.
-
Clarification: After the equilibration period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Final Formulation & Concentration Analysis:
-
Carefully collect the clear supernatant. This is the final formulation.
-
It is mandatory to determine the final concentration of the drug in the supernatant using a validated analytical method (e.g., HPLC-UV). The final concentration will be the compound's saturation solubility in that specific vehicle. Do not assume all the added drug has dissolved.
-
For parenteral use, sterile filter the supernatant through a 0.22 µm filter.
-
In Vivo Administration & Reporting Considerations
-
Route of Administration: The chosen formulation must be compatible with the intended route (e.g., oral gavage, intraperitoneal, intravenous). Parenteral formulations must be sterile and have a pH close to physiological (7.4).[12][13]
-
Dose Volume: The volume administered should be appropriate for the size and species of the animal model, adhering to institutional and national guidelines.[14]
-
Tolerability: Always conduct a preliminary tolerability study with the vehicle alone to ensure that the excipients do not cause adverse effects that could be confounded with the drug's activity.[14]
-
Reporting: All details of the formulation—including the identity and quantity of all excipients, preparation method, and final drug concentration—must be reported in publications to ensure reproducibility, in line with the ARRIVE guidelines.[15][16]
References
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Bielen, S., et al. (2021). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. ACS Publications. Available at: [Link]
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Kansara, H., et al. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs. IT Medical Team. Available at: [Link]
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ACS Biomaterials Science & Engineering. (n.d.). Improved Biopharmaceutical Properties of Oral Formulations of 1,2,4-Thiadiazole Derivative with Cyclodextrins: in Vitro and in Vivo Evaluation. Available at: [Link]
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Jadhav, P., et al. (2023). Solubility Enhancement of Poorly Soluble Drug of BCS Class II And IV By Using Different Techniques. Bulletin of Environment, Pharmacology and Life Sciences. Available at: [Link]
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Pharmlabs. (n.d.). Excipients. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. Available at: [Link]
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Dey, K. (n.d.). Solubility enhancement technique of BCS Class II drug by Solvent Evaporation. Slideshare. Available at: [Link]
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Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics. Available at: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
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Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]
-
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. Future4200. Available at: [Link]
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Apte, S. P. (n.d.). Emerging Excipients in Parenteral Medications. Available at: [Link]
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YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Available at: [Link]
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ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. Available at: [Link]
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Seppic. (n.d.). Excipients for Parenterals. Available at: [Link]
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Ashland. (n.d.). parenteral excipients. Available at: [Link]
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ResearchGate. (2012). Synthesis and In-vivo Analgesic Activity of 1,2,4-Thiadiazole Derivatives. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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Gischewski, M. (2025). New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development. Pharmaceutical Online. Available at: [Link]
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Frontiers. (n.d.). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Available at: [Link]
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PMC. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available at: [Link]
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NCBI. (n.d.). Animal Research: Reporting In Vivo Experiments: The ARRIVE Guidelines. Available at: [Link]
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Regional Representation for the Americas - WOAH. (n.d.). GUIDE FOR CONDUCTING BIOEQUIVALENCE STUDIES FOR VETERINARY MEDICINES. Available at: [Link]
-
ResearchGate. (2010). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. Available at: [Link]
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Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. (2021). Journal of Chemistry. Available at: [Link]
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Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available at: [Link]
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ARRIVE Guidelines. (n.d.). Home. Available at: [Link]
-
Amerigo Scientific. (n.d.). 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. Available at: [Link]
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Synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Derivatives: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine and its derivatives. The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This document outlines a reliable synthetic pathway, discusses the chemical principles behind each step, and provides detailed experimental procedures suitable for laboratory application.
Introduction to the Significance of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole ring is a versatile pharmacophore that has been incorporated into numerous clinically used drugs.[2] Its unique electronic and structural features allow for diverse interactions with biological targets. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, serves as a valuable template for the design of novel therapeutic agents. The introduction of an ethoxyphenyl group at the 5-position and an ethylamino group at the 2-position, as in the title compound, offers opportunities for modulating lipophilicity, hydrogen bonding capacity, and steric interactions, which can significantly influence pharmacological activity.[4]
Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is achieved through a four-step sequence, commencing with the activation of 2-ethoxybenzoic acid. This is followed by the formation of a key hydrazide intermediate, subsequent conversion to a thiosemicarbazide, and a final acid-catalyzed cyclization to yield the target 1,3,4-thiadiazole.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Ethoxybenzohydrazide
This initial phase involves the conversion of 2-ethoxybenzoic acid into its more reactive acyl chloride derivative, followed by reaction with hydrazine hydrate to form the crucial hydrazide intermediate.
Step 1.1: Synthesis of 2-Ethoxybenzoyl chloride
The activation of the carboxylic acid is a critical first step. Thionyl chloride is a commonly used and effective reagent for this transformation.
-
Materials:
-
2-Ethoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Dimethylformamide (DMF) (catalytic amount)
-
-
Protocol:
-
To a stirred solution of 2-ethoxybenzoic acid (1 equivalent) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After completion, remove the excess thionyl chloride and toluene under reduced pressure to obtain crude 2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
-
Step 1.2: Synthesis of 2-Ethoxybenzohydrazide
The acyl chloride is then reacted with hydrazine hydrate in a nucleophilic acyl substitution reaction.
-
Materials:
-
2-Ethoxybenzoyl chloride
-
Hydrazine hydrate (80% solution in water)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
-
Protocol:
-
Dissolve the crude 2-ethoxybenzoyl chloride in DCM or THF and cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
The resulting precipitate (2-ethoxybenzohydrazide) is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white crystalline solid.[5]
-
Part 2: Synthesis of 1-(2-Ethoxybenzoyl)-4-ethylthiosemicarbazide
This step involves the formation of the thiosemicarbazide backbone through the reaction of the hydrazide with an isothiocyanate.
-
Materials:
-
2-Ethoxybenzohydrazide
-
Ethyl isothiocyanate
-
Ethanol
-
-
Protocol:
-
Dissolve 2-ethoxybenzohydrazide (1 equivalent) in ethanol by gentle heating.
-
To this solution, add ethyl isothiocyanate (1.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain 1-(2-ethoxybenzoyl)-4-ethylthiosemicarbazide.[6]
-
Part 3: Cyclization to this compound
The final step is an acid-catalyzed intramolecular cyclization and dehydration of the acylthiosemicarbazide to form the 1,3,4-thiadiazole ring. Concentrated sulfuric acid is a common and effective catalyst for this transformation.
-
Materials:
-
1-(2-Ethoxybenzoyl)-4-ethylthiosemicarbazide
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Aqueous sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) solution
-
-
Protocol:
-
Carefully add 1-(2-ethoxybenzoyl)-4-ethylthiosemicarbazide (1 equivalent) in small portions to ice-cold concentrated sulfuric acid with stirring.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol to afford this compound.[7]
-
Mechanistic Insight: Acid-Catalyzed Cyclization
The cyclization of the acylthiosemicarbazide is a key step in the synthesis. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular nucleophilic attack by the sulfur atom of the thioamide group. Subsequent dehydration leads to the formation of the stable 1,3,4-thiadiazole ring.[8][9]
Data Presentation and Characterization
The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Appearance |
| 2-Ethoxybenzohydrazide | C₉H₁₂N₂O₂ | 180.21 | White crystalline solid |
| 1-(2-Ethoxybenzoyl)-4-ethylthiosemicarbazide | C₁₂H₁₇N₃O₂S | 267.35 | White to off-white solid |
| This compound | C₁₂H₁₅N₃OS | 249.33 | Crystalline solid |
Expected Spectroscopic Data:
-
¹H NMR: The final product should exhibit characteristic signals for the ethoxy group (a triplet and a quartet), the ethylamino group (a triplet and a quartet), and aromatic protons.
-
¹³C NMR: Signals corresponding to the carbons of the ethoxyphenyl group, the ethyl group, and the two distinct carbons of the thiadiazole ring are expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.
-
FT-IR: Characteristic absorption bands for N-H stretching, C=N stretching, and C-O-C stretching should be present.
References
- Kadam, S. S., & Nazeruddin, G. M. (2024). Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. Zenodo.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-8.
- Chhajed, S. S., Rathi, A. K., & Upasani, C. D. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Journal of Saudi Chemical Society, 18(5), 598-608.
- Pflégr, V., Komloová, M., Štěpánková, Š., Svrčková, K., Švarcová, M., Vinšová, J., & Krátký, M. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(7), 2097.
- El-Masry, R. M., Abdel-Sattar, S. M., Ali, O. M., El-Sayed, M. A., & El-Meligy, A. M. (2022).
- Di Micco, S., Terracciano, S., Garia, M. T., Bua, M., Supuran, C. T., & Angeli, A. (2024). Cyclization of acyl thiosemicarbazides led to new Helicobacter pylori α-carbonic anhydrase inhibitors. European Journal of Medicinal Chemistry, 273, 116527.
- Abd El‐Azim, M. H. M., Assy, M. G., Khalil, M. I., & Selim, Y. A. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153-3160.
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Chemistry Simplified. (2022, March 15). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry [Video]. YouTube. [Link]
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- Petrosyan, V. S., El-Sawy, E. R., & El-Sayed, R. K. (2021).
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ResearchGate. (n.d.). Reaction scope of cyclization of the thiosemicarbazide.All the reaction... [Image]. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. Retrieved from [Link]
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry, 10(1), 254-262.
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ResearchGate. (n.d.). Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Retrieved from [Link]
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2012). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 4(2), 1253-1264.
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ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Retrieved from [Link]
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- Anderson, R. J., et al. (2013). N-Ethyl-2-[1-(2-hydroxynaphthalen-1-yl)ethylidene]hydrazinecarbothioamide. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1032.
- Arafath, M. A., et al. (2018). (E)-2-(2-Hydroxy-3-methylbenzylidene)-N-methylhydrazine-1-carbothioamide: supramolecular assemblies in two-dimensions mediated by N—H⋯S and C—H⋯π interactions.
- Yamazaki, C., Sakai, M., Miyamoto, Y., & Suzuki, N. (1987). Cyclization of isothiosemicarbazones. Part 7. Synthesis of N-alkenyl-1,2,4-triazoles with anti-Saytzeff orientation. Journal of the Chemical Society, Perkin Transactions 1, 1567-1572.
- Lesyk, R., Zaprutko, L., & Obushak, M. (2007). Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. Acta Poloniae Pharmaceutica, 64(3), 227-231.
-
ResearchGate. (n.d.). SYNTHESIS AND CYCLIZATION OF SOME THIOSEMICARBAZIDE DERIVATIVES. Retrieved from [Link]
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An-Najah Staff. (n.d.). Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. Retrieved from [Link]
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Application Notes and Protocols for the Biological Evaluation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Introduction: The Therapeutic Potential of the 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing a sulfur atom and two nitrogen atoms. This scaffold is considered a "privileged structure" in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of 1,3,4-thiadiazole have been extensively explored and have shown promise as anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral agents.[1][2] The biological versatility of this scaffold is attributed to its ability to participate in various biological interactions, acting as a bioisostere of other key structures like pyrimidines, which can lead to interference with processes like DNA replication.[3][4]
This document provides a detailed experimental framework for the initial investigation of a novel compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine . Given the rich pharmacological context of its core structure, a systematic screening approach is proposed to elucidate its potential therapeutic value. The following protocols are designed for researchers in drug discovery and development to conduct a foundational biological characterization of this molecule.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C12H15N3OS | PubChem[5] |
| Molecular Weight | 249.34 g/mol | PubChem[5] |
| Structure | (Image of the chemical structure would be placed here in a full document) |
Experimental Design: A Tiered Approach to Biological Screening
A logical and efficient path to characterizing a novel compound involves a tiered screening strategy. This approach begins with broad, high-throughput assays to identify general bioactivity and progresses to more specific, mechanism-of-action studies for promising hits.
Caption: Tiered experimental workflow for compound characterization.
Tier 1: Primary Screening Protocols
The initial tier aims to cast a wide net to detect significant biological activity. We will focus on two of the most prominent activities of the 1,3,4-thiadiazole scaffold: anticancer and antibacterial effects.
Protocol 1.1: In Vitro Cytotoxicity Screening Against Cancer Cell Lines
Rationale: Many 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3][4][6] This initial screen will use a single, relatively high concentration of the test compound to identify if it has a notable inhibitory effect on cancer cell proliferation. A diverse panel of cell lines representing different cancer types is recommended.
Materials:
-
Cell Lines:
-
MCF-7 (Breast adenocarcinoma)
-
HepG2 (Hepatocellular carcinoma)
-
A549 (Lung carcinoma)
-
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Reagents:
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsin-EDTA solution.
-
Phosphate Buffered Saline (PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
DMSO.
-
-
Equipment:
-
96-well flat-bottom plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader.
-
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines to ~80% confluency.
-
Trypsinize the cells, neutralize with complete medium, and centrifuge to pellet.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a working solution of the test compound at 100 µM in the complete culture medium. Note: The final concentration in the well will be 10 µM. The DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Include vehicle control wells (medium with the same concentration of DMSO as the test wells) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of the MTT stock solution to each well.
-
Incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) * 100
-
A significant reduction in viability (e.g., <50%) indicates potential cytotoxic activity and warrants progression to Tier 2.
-
Protocol 1.2: Antibacterial Susceptibility Testing (Disk Diffusion Method)
Rationale: The 1,3,4-thiadiazole nucleus is present in several antibacterial agents.[7] The disk diffusion method is a simple, qualitative screening assay to determine if the compound has inhibitory effects on bacterial growth.
Materials:
-
Bacterial Strains:
-
Staphylococcus aureus (Gram-positive)
-
Escherichia coli (Gram-negative)
-
-
Compound: this compound (1 mg/mL in DMSO).
-
Reagents:
-
Mueller-Hinton Agar (MHA).
-
Sterile blank paper disks (6 mm).
-
Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control.
-
DMSO-loaded disks as a negative control.
-
-
Equipment:
-
Petri dishes.
-
Bacterial incubator (37°C).
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of MHA plates.
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known amount of the test compound (e.g., 10 µg) onto the agar surface.
-
Place positive and negative control disks on the same plate.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A clear zone indicates antibacterial activity.
Tier 2: Secondary and Mechanistic Assays
Compounds that show promising activity in Tier 1 are advanced to Tier 2 for more quantitative analysis and initial mechanistic insights.
Protocol 2.1: Dose-Response and IC50 Determination
Rationale: For compounds showing cytotoxicity, it is crucial to determine the concentration at which they inhibit 50% of cell proliferation (IC50). This provides a quantitative measure of potency.[8] A dose-response curve is generated by testing a range of compound concentrations.
Procedure:
-
Follow the cell seeding and treatment steps from Protocol 1.1.
-
Instead of a single concentration, prepare a serial dilution of the compound (e.g., from 100 µM down to 0.1 µM).
-
After the 48-72 hour incubation, perform the MTT assay as described.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.
| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | A549 IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | Reference Value | Reference Value | Reference Value |
| Caption: Table for summarizing hypothetical IC50 values. |
Protocol 2.2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
Rationale: A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death) or cell cycle arrest.[6] Flow cytometry can be used to analyze these effects.
Caption: Workflow for cell cycle and apoptosis analysis.
Procedure (Cell Cycle):
-
Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analyze the DNA content by flow cytometry. An accumulation of cells in G0/G1, S, or G2/M phases indicates cell cycle arrest at that checkpoint.
Procedure (Apoptosis):
-
Treat cells with the compound at its IC50 concentration.
-
Harvest the cells and resuspend in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cells and incubate in the dark.
-
Analyze by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late-stage apoptotic.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological characterization of this compound. Positive results from these assays would justify further investigation, including:
-
Target Identification: Elucidating the specific molecular targets through techniques like thermal shift assays, affinity chromatography, or computational docking studies.
-
In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models of cancer or bacterial infection.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
The versatile 1,3,4-thiadiazole scaffold continues to be a source of promising therapeutic candidates. A systematic and logical experimental approach is paramount to unlocking the potential of novel derivatives like the one described herein.
References
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]
-
FDA-approved drugs of 1,3,4-thiadiazole derivatives showing their common pharmacophoric features... (n.d.). ResearchGate. Retrieved from [Link]
-
Han, X., et al. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current Topics in Medicinal Chemistry, 21(28), 2546-2573. Retrieved from [Link]
-
Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023). ResearchGate. Retrieved from [Link]
-
Making Sense of Compound Screening Results in Drug Discovery. (n.d.). KCAS Bio. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (n.d.). National Genomics Data Center. Retrieved from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). Royal Society of Chemistry. Retrieved from [Link]
-
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
New approach makes it easier to find novel drug. (2017). The Francis Crick Institute. Retrieved from [Link]
-
What Is Compound Screening? Methods & Applications Guide. (2023). Boster Bio. Retrieved from [Link]
-
An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. (n.d.). American Association for Cancer Research. Retrieved from [Link]
-
This compound. (n.d.). Tetrahedron. Retrieved from [Link]
-
New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. (n.d.). National Institutes of Health. Retrieved from [Link]
-
SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
Introduction: A Two-Stage Synthetic Strategy
The synthesis of this compound is most effectively approached in two distinct stages:
-
Stage 1: Formation of the 1,3,4-Thiadiazole Core. This involves the acid-catalyzed cyclization of 2-ethoxybenzoic acid with thiosemicarbazide to form the key intermediate, 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine.
-
Stage 2: N-Alkylation. This final step involves the selective ethylation of the 2-amino group on the thiadiazole ring to yield the target compound.
This guide is structured around these two stages, presenting common questions and troubleshooting scenarios in a practical Q&A format.
Stage 1: Synthesis of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
This initial stage is critical for the overall success of the synthesis. The formation of the 2-amino-5-substituted-1,3,4-thiadiazole ring is a cornerstone reaction, but its efficiency can be influenced by several factors.[1][2]
Workflow for Stage 1: Thiadiazole Ring Formation
Caption: General workflow for the synthesis of the thiadiazole intermediate.
Frequently Asked Questions (FAQs) - Stage 1
Q1: What is the mechanism of the acid-catalyzed cyclization? The reaction proceeds via an acid-catalyzed dehydrative cyclization.[1] First, the 2-ethoxybenzoic acid is activated by the strong acid (e.g., POCl₃ or H₂SO₄). The thiosemicarbazide then acts as a nucleophile, attacking the activated carbonyl carbon. A series of intramolecular steps, including dehydration and cyclization, follows, ultimately leading to the formation of the stable aromatic 1,3,4-thiadiazole ring.[1][3] Using strong dehydrating agents like phosphorus oxychloride (POCl₃) is a common and effective method for this transformation.[4][5][6]
Q2: Why is the choice of acid catalyst so important? The acid serves two primary roles: it protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by thiosemicarbazide, and it acts as a powerful dehydrating agent to drive the final cyclization step, which involves the elimination of water.[1] While reagents like H₂SO₄, H₃PO₄, and methanesulfonic acid have been used, phosphorus oxychloride (POCl₃) is often preferred as it typically leads to cleaner reactions and good yields with a straightforward workup.[1][5]
Q3: Can other cyclization methods be used? Yes, various methods exist for synthesizing 2-amino-1,3,4-thiadiazoles.[7] One alternative involves reacting thiosemicarbazide with the corresponding acyl chloride (2-ethoxybenzoyl chloride). Another approach uses polyphosphate ester (PPE) as a milder, one-pot reaction medium, avoiding harsh and toxic reagents like POCl₃.[8] However, the direct reaction of the carboxylic acid with thiosemicarbazide in POCl₃ remains a robust and widely cited method.[5]
Troubleshooting Guide - Stage 1
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Quality: Impure starting materials (2-ethoxybenzoic acid, thiosemicarbazide) or decomposed POCl₃. 2. Moisture: Presence of water in the reaction mixture can hydrolyze POCl₃ and inhibit the reaction. 3. Insufficient Heating: Reaction temperature is too low or heating time is too short. | 1. Verify Reagent Purity: Use freshly opened or purified reagents. Ensure POCl₃ is colorless to pale yellow; discard if dark. 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 3. Optimize Reaction Conditions: Ensure the temperature reaches 80–90 °C and monitor the reaction to completion using Thin Layer Chromatography (TLC).[5] |
| Formation of Multiple Byproducts (Visible on TLC) | 1. Side Reactions: Thiosemicarbazide derivatives can cyclize to form 1,2,4-triazoles, especially if conditions are not strictly acidic.[9][10] 2. Decomposition: Overheating or prolonged reaction times can lead to the decomposition of starting materials or the product. | 1. Maintain Acidic Medium: Ensure a sufficient excess of POCl₃ is used. The acidic environment favors the formation of the 1,3,4-thiadiazole isomer.[9][10] 2. Strict Reaction Monitoring: Use TLC to determine the optimal reaction time and avoid unnecessary heating once the starting material is consumed. |
| Difficult Product Isolation / Oily Product | 1. Incomplete Hydrolysis of POCl₃: Residual POCl₃ or its byproducts can make the mixture difficult to handle. 2. Incorrect pH: The product is an amine and may remain soluble if the pH is too low during workup. | 1. Thorough Quenching & Reflux: After the initial reaction, pour the mixture carefully onto ice water and then reflux for at least 4 hours to ensure complete hydrolysis of all phosphorus intermediates.[5] 2. Adjust pH Carefully: Basify the solution slowly to a pH of ~8 to ensure the amine product precipitates fully.[5] Check the pH with indicator paper. |
Stage 2: N-Ethylation of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
This stage involves forming a C-N bond at the 2-amino position. While seemingly straightforward, achieving selective mono-alkylation without side reactions requires careful control of reaction conditions.
Workflow for Stage 2: N-Ethylation
Caption: General workflow for the N-ethylation of the thiadiazole intermediate.
Frequently Asked Questions (FAQs) - Stage 2
Q1: What are the best reagents for this N-ethylation? A standard and effective method is the use of an alkyl halide, such as ethyl iodide or ethyl bromide, in the presence of a non-nucleophilic base.[11] Potassium carbonate (K₂CO₃) is a common and cost-effective choice for the base. The reaction is typically run in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which effectively dissolves the reactants and facilitates the Sₙ2 reaction.[11]
Q2: How can I avoid the formation of the N,N-diethyl byproduct? The formation of a di-alkylated product is a common issue in the alkylation of primary amines. To favor mono-alkylation:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the ethylating agent (e.g., 1.1 to 1.2 equivalents).
-
Moderate Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.
-
Choice of Base: A milder base like K₂CO₃ is less likely to fully deprotonate the mono-ethylated product, reducing its nucleophilicity and thus the rate of the second ethylation.
Q3: Can microwave-assisted heating be used to accelerate this step? Absolutely. Microwave irradiation is an excellent technique for accelerating N-alkylation reactions.[11] It can significantly reduce reaction times from hours to minutes. A typical microwave-assisted protocol would involve heating the mixture of the amine, ethyl halide, and base in a sealed microwave vial at a temperature around 120 °C for 15-30 minutes.[11]
Troubleshooting Guide - Stage 2
Troubleshooting Logic for N-Ethylation Stage
Caption: Decision tree for troubleshooting common N-ethylation issues.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction is Sluggish or Incomplete (Low Conversion) | 1. Inactive Base: The base (e.g., K₂CO₃) may be old or have absorbed moisture. 2. Insufficient Temperature: The activation energy for the reaction is not being met. 3. Poor Halide Reactivity: The leaving group on the ethylating agent is not sufficiently reactive (e.g., Cl < Br < I). | 1. Use Fresh/Dry Base: Use freshly ground, anhydrous K₂CO₃. 2. Increase Temperature: Gently increase the reaction temperature, or switch to a microwave-assisted protocol for more efficient heating.[11] 3. Switch Halide: If using ethyl bromide, consider switching to the more reactive ethyl iodide. |
| Significant Amount of Di-ethylated Byproduct | 1. Excess Ethylating Agent: Too much ethyl halide was used. 2. High Temperature: High temperatures favor the less sterically hindered second alkylation. 3. Strong Base: A very strong base (like NaH) can deprotonate the mono-alkylated intermediate, making it highly nucleophilic. | 1. Reduce Stoichiometry: Carefully measure and use only 1.1-1.2 equivalents of the ethyl halide. 2. Lower Temperature: Run the reaction at a lower temperature for a longer period to favor mono-alkylation. 3. Use Milder Base: Stick with K₂CO₃ or a similar carbonate base. |
| Purification Challenges | 1. Similar Polarity: The starting material, product, and byproduct may have similar Rf values on TLC. 2. Residual DMF: High-boiling solvents like DMF can be difficult to remove completely. | 1. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol). 2. Azeotropic Removal/Washing: After extraction, wash the organic layer multiple times with water and brine to remove DMF.[11] Any remaining solvent can be removed under high vacuum. |
Experimental Protocols
Protocol 1: Synthesis of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
(Adapted from established procedures for 2-amino-5-aryl-1,3,4-thiadiazole synthesis.[5])
-
To a 100 mL round-bottom flask, add 2-ethoxybenzoic acid (3.00 mmol, 1.0 equiv.) and phosphorus oxychloride (POCl₃, 10 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Carefully add thiosemicarbazide (3.00 mmol, 1.0 equiv.) portion-wise to the mixture.
-
Heat the resulting mixture at 80–90 °C for one hour, with stirring. Monitor reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate).
-
Cool the reaction flask in an ice bath. Very carefully and slowly, pour the reaction mixture into 40 mL of ice water with vigorous stirring.
-
Reflux the resulting aqueous suspension for 4 hours to ensure complete hydrolysis of phosphorus byproducts.
-
Cool the mixture again and basify the solution to pH 8 using a 50% aqueous sodium hydroxide solution.
-
Stir the mixture until precipitation is complete.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield the crude product, which can be recrystallized from ethanol if necessary.
Protocol 2: N-Ethylation of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
(Based on general N-alkylation protocols.[11])
-
In a 50 mL round-bottom flask, combine 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (1.0 mmol, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.), and 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Add ethyl iodide (1.2 mmol, 1.2 equiv.) to the suspension.
-
Heat the mixture at 60-70 °C and stir until TLC analysis indicates the consumption of the starting material (typically 4-6 hours).
-
Cool the reaction to room temperature and pour the mixture into 50 mL of ice water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to obtain the pure final product.
References
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- Trotsko, N.; Dobosz, M.; Jagiełło-Wójtowicz, E. CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica.
- BenchChem. Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Tech Support.
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Trotsko, N. et al. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties. PubMed. [Link]
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Yang, S.-J. et al. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. The Journal of Organic Chemistry. [Link]
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ResearchGate. Preparation of Thiadiazole from cyclization of thiosemicarbazide with CS 2. ResearchGate. [Link]
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Arkivoc. Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc. [Link]
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Al-Ghorbani, M. et al. Green Efficient Synthesis of[1][10][12]Thiadiazole-Tethered Alkoxyaryl Hydrazones: Evaluation of Antitumor Activities and Molecular Docking Studies. ACS Omega.
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Olaru, A. et al. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. MDPI. [Link]
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Movsisyan, L. L. et al. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. MDPI. [Link]
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Bîcu, E. et al. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. MDPI. [Link]
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Organic Chemistry Portal. Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. [Link]
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Albayati, M. R. et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances. [Link]
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Deligeorgiev, T. G. et al. Synthesis of Isothiocyanates: An Update. PMC - NIH. [Link]
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Amerigo Scientific. 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. Amerigo Scientific. [Link]
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ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. [Link]
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Maeda, B.; Murakami, K. Recent advancement in the synthesis of isothiocyanates. Chemical Communications (RSC Publishing). [Link]
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Organic Chemistry Portal. Isothiocyanate synthesis. Organic Chemistry Portal. [Link]
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Güller, P. et al. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central. [Link]
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National Institutes of Health. 1,3,4-Thiadiazole Derivatives. Part 91. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. PMC - NIH. [Link]
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Plech, T. et al. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH. [Link]
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Oniga, O.; Oniga, S. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. MDPI. [Link]
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Nayyar, A. et al. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]
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- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, characterization, and biological evaluation of this compound.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the common synthetic routes for this compound?
-
What are the key characterization techniques for this compound?
-
What are the known biological activities of 1,3,4-thiadiazole derivatives?
-
What are the primary challenges in handling and storing this compound?
-
-
Troubleshooting Guide: Synthesis and Purification
-
Issue: Low or No Product Yield in Synthesis
-
Issue: Difficulty in Purifying the Final Compound
-
-
Troubleshooting Guide: Characterization
-
Issue: Ambiguous Spectroscopic Data (NMR, MS)
-
-
Troubleshooting Guide: Biological Assays
-
Issue: Poor Solubility in Aqueous Buffers
-
Issue: Inconsistent or Low Bioactivity
-
-
Experimental Protocols
-
Protocol 1: Synthesis of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine Intermediate
-
Protocol 2: N-ethylation of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Protocol 3: General Recrystallization Procedure
-
-
References
Frequently Asked Questions (FAQs)
What are the common synthetic routes for this compound?
The synthesis of 5-substituted-N-alkyl-1,3,4-thiadiazol-2-amines typically involves a multi-step process. A common approach includes the initial formation of a 2-amino-5-substituted-1,3,4-thiadiazole, followed by N-alkylation. For the target molecule, this would likely involve:
-
Formation of the thiadiazole ring: Cyclization of a thiosemicarbazide derivative of 2-ethoxybenzoic acid. This is often achieved by reacting 2-ethoxybenzoyl chloride with thiosemicarbazide, followed by acid-catalyzed cyclization.[1][2]
-
N-ethylation: The resulting 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine is then reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to introduce the N-ethyl group.
What are the key characterization techniques for this compound?
To confirm the identity and purity of this compound, a combination of spectroscopic and chromatographic methods is essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure, including the presence and connectivity of the ethoxy, phenyl, and ethyl groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula (C₁₂H₁₅N₃OS).[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H, C=N, and C-S bonds within the thiadiazole ring.[4][5]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[6]
-
Elemental Analysis: To confirm the percentage composition of carbon, hydrogen, nitrogen, and sulfur.[2]
What are the known biological activities of 1,3,4-thiadiazole derivatives?
The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in numerous compounds with a wide range of biological activities.[1][7] These include:
-
Anticancer: Many 1,3,4-thiadiazole derivatives have shown potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer.[8][9][10][11] Their mechanisms often involve the inhibition of key enzymes like protein kinases or interference with DNA replication.[7][11]
-
Antimicrobial: Significant antibacterial and antifungal activities have been reported for this class of compounds.[2][12]
-
Antiviral: Some derivatives have shown promise as antiviral agents.[12]
-
Other Activities: Anti-inflammatory, anticonvulsant, and enzyme inhibitory (e.g., urease inhibitors) properties have also been documented.[1][13]
What are the primary challenges in handling and storing this compound?
While the 1,3,4-thiadiazole ring is generally stable due to its aromaticity[6][14], specific functional groups can introduce vulnerabilities. Key considerations include:
-
Solubility: Many heterocyclic compounds, including thiadiazole derivatives, exhibit poor aqueous solubility, which can complicate their use in biological assays.[6][12]
-
Stability: The N-ethylamino group and the ethoxy substituent may be susceptible to degradation under harsh acidic or basic conditions, or upon prolonged exposure to light and high temperatures. It is advisable to store the compound in a cool, dark, and dry place.
-
Hygroscopicity: Although not specifically reported for this compound, similar molecules can be hygroscopic. Storage in a desiccator is recommended.
Troubleshooting Guide: Synthesis and Purification
Issue: Low or No Product Yield in Synthesis
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Incomplete Cyclization | The acid-catalyzed dehydration and cyclization of the thiosemicarbazide intermediate is a critical step. Insufficient acid, low temperature, or short reaction time can lead to incomplete conversion. | Ensure the use of a strong dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or reaction time. |
| Side Reactions during N-ethylation | The secondary amine on the thiadiazole ring can be a weak nucleophile. If the reaction conditions are too harsh (e.g., strong base, high temperature), side reactions or degradation of the starting material may occur. | Use a milder base such as potassium carbonate or triethylamine. The reaction can often be performed at room temperature or with gentle heating. Using a polar aprotic solvent like DMF or acetonitrile can also facilitate the reaction. |
| Poor Quality of Reagents | Impurities in starting materials (2-ethoxybenzoic acid, thiosemicarbazide, ethylating agent) can inhibit the reaction or lead to unwanted byproducts. | Use freshly purified or high-purity reagents. Check the purity of starting materials by TLC or NMR before starting the synthesis. |
Synthesis and Purification Workflow
Caption: A typical workflow for the synthesis and purification of the target compound.
Issue: Difficulty in Purifying the Final Compound
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Co-elution in Chromatography | The polarity of the desired product might be very similar to that of unreacted starting material or a byproduct, making separation by column chromatography difficult. | Experiment with different solvent systems for TLC to find an optimal mobile phase that provides good separation. Consider using a gradient elution in your column chromatography. If silica gel is ineffective, try using a different stationary phase like alumina. |
| Oiling Out during Recrystallization | The compound may be too soluble in the chosen solvent at high temperatures and not soluble enough at low temperatures, causing it to separate as an oil rather than forming crystals. | Use a solvent pair for recrystallization. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, heat until the solution is clear and allow it to cool slowly. |
| Product Insolubility | The crude product may be poorly soluble in common organic solvents, making both chromatography and recrystallization challenging. | Test a wide range of solvents to find a suitable one for purification. For recrystallization, a high-boiling point solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) might be necessary, followed by precipitation with water. |
Troubleshooting Guide: Characterization
Issue: Ambiguous Spectroscopic Data (NMR, MS)
Possible Causes & Solutions
| Cause | Explanation | Solution |
| ¹H NMR: Broad Peaks | The N-H proton of the secondary amine can undergo exchange, leading to peak broadening. Restricted rotation around the C-N bond can also cause broadening of adjacent proton signals. | Run the ¹H NMR spectrum in a different solvent (e.g., DMSO-d₆) which can sometimes sharpen N-H signals. Performing a D₂O exchange experiment will cause the N-H peak to disappear, confirming its identity. |
| ¹³C NMR: Missing Quaternary Carbons | Quaternary carbons, such as those in the thiadiazole ring, often have long relaxation times and may appear very weak or be absent in a standard ¹³C NMR spectrum. | Increase the number of scans and/or the relaxation delay in the ¹³C NMR experiment to ensure that all carbon signals are observed. |
| MS: Incorrect Molecular Ion Peak | The compound might have fragmented in the mass spectrometer, leading to the absence of the expected molecular ion peak (M+). | Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) which are less likely to cause fragmentation compared to Electron Impact (EI). Look for the protonated molecular ion peak ([M+H]⁺) in the ESI mass spectrum. |
Troubleshooting Guide: Biological Assays
Issue: Poor Solubility in Aqueous Buffers
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Hydrophobic Nature of the Molecule | The presence of the ethoxyphenyl group and the overall structure contribute to low water solubility, a common issue for this class of compounds.[6][12] | Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF.[6] When preparing working solutions, ensure the final concentration of the organic solvent in the assay buffer is low (typically <1%) to avoid solvent effects on the biological system. Always include a vehicle control (buffer with the same concentration of organic solvent) in your experiments. |
| Compound Precipitation | Even if a stock solution is made, the compound may precipitate when diluted into the aqueous assay buffer, leading to an effective concentration that is much lower than intended. | Visually inspect the working solutions for any signs of precipitation or cloudiness. Determine the kinetic solubility of your compound in the specific assay buffer to understand its solubility limit under the experimental conditions. |
Issue: Inconsistent or Low Bioactivity
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Compound Purity | Impurities from the synthesis can interfere with the biological assay, either by inhibiting the target, having an opposing effect, or by simply diluting the active compound. | Ensure the compound is of high purity (>95%) as determined by HPLC or qNMR.[6] Re-purify the compound if necessary. |
| Compound Degradation | The compound may not be stable under the specific conditions of the biological assay (e.g., pH, temperature, presence of certain buffer components). | Assess the stability of the compound under assay conditions. Incubate the compound in the assay buffer for the duration of the experiment, and then re-analyze it by HPLC to check for degradation products. |
| Inappropriate Assay Conditions | The mechanism of action of the compound may not be compatible with the chosen assay. For example, if it acts as a chelator, the presence of high concentrations of metal ions in the buffer could mask its activity. | Review the literature on related 1,3,4-thiadiazole derivatives to understand their mechanisms of action and optimal assay conditions. Consider potential interactions between your compound and the assay components. |
Logical Flow for Troubleshooting Low Bioactivity
Caption: Troubleshooting flowchart for unexpected low bioactivity in in-vitro assays.
Experimental Protocols
Protocol 1: Synthesis of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine Intermediate
This protocol is a general guideline based on common methods for synthesizing similar compounds.[2][15][16] Optimization may be required.
-
Preparation of 2-ethoxybenzoyl thiosemicarbazide:
-
To a solution of thiosemicarbazide (10 mmol) in a suitable solvent (e.g., pyridine or THF), add 2-ethoxybenzoyl chloride (10 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the acylthiosemicarbazide intermediate.
-
-
Cyclization:
-
Add the dried intermediate (8 mmol) portion-wise to pre-cooled concentrated sulfuric acid (10 mL) with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Filter the precipitate, wash thoroughly with water, and dry to yield the crude 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine.
-
Protocol 2: N-ethylation of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine
-
Dissolve 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (5 mmol) in anhydrous DMF (20 mL).
-
Add anhydrous potassium carbonate (7.5 mmol) to the solution.
-
Add ethyl iodide (6 mmol) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Recrystallization Procedure
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture) to just dissolve the solid completely.
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
-
PubChem. This compound. Available from: [Link]
-
ISRES. 174 Thiadiazoles and Their Properties. Available from: [Link]
-
Abdelgawad, M. A., et al. (2021). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 14(10), 1000. Available from: [Link]
-
Pharmedic Publishers. A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Available from: [Link]
-
Amerigo Scientific. 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. Available from: [Link]
-
Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1, 3, 4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. Available from: [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. Available from: [Link]
-
ResearchGate. 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Available from: [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
ResearchGate. Synthesis, in vitro activity, and computational evaluation of novel Thiadiazole derivatives as potent urease inhibitors. Available from: [Link]
-
National Institutes of Health. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Available from: [Link]
-
Journal of Education for Pure Science. Chemical properties of thiadiazole compounds. Available from: [Link]
-
bepls. A review on the 1,3,4-Thiadiazole as Anticancer Activity. Available from: [Link]
-
National Institutes of Health. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link]
-
Matrix Fine Chemicals. N-ETHYL-1,3,4-THIADIAZOL-2-AMINE | CAS 13275-68-8. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available from: [Link]
-
National Institutes of Health. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]
-
Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Available from: [Link]
-
MDPI. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Available from: [Link]
Sources
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- 2. Bot Verification [rasayanjournal.co.in]
- 3. This compound | C12H15N3OS | CID 25220458 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Dosage for Cell-Based Assays
Welcome to the technical support center for the novel small molecule inhibitor, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice for optimizing the use of this compound in your cell-based assays. Given the novelty of this compound, this document synthesizes established principles of small molecule optimization with the known characteristics of the 1,3,4-thiadiazole chemical class to ensure a robust experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and preliminary use of this compound.
Q1: What is the presumed mechanism of action for this compound?
A: While the precise mechanism of action for this compound is still under investigation, its core structure, a 1,3,4-thiadiazole ring, is a well-recognized pharmacophore in medicinal chemistry. Derivatives of this scaffold have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Many 1,3,4-thiadiazole derivatives exert their cytotoxic effects by inhibiting key enzymes, such as kinases, or by inducing apoptosis.[3][4] Therefore, it is reasonable to hypothesize that this compound may exhibit similar cytotoxic or anti-proliferative effects.
Q2: What is the first step I should take before using this compound in my specific cell-based assay?
A: The critical first step is to determine the optimal concentration range. This is achieved by performing a dose-response experiment to generate a curve from which you can calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5] This will tell you the concentration of the compound needed to inhibit the biological process of interest by 50%.
Q3: How should I prepare the stock solution for this compound?
A: The solubility of this compound is a critical factor. While specific solubility data is not extensively published, it is common for small molecules of this nature to be soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations for your assay. Always ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6]
Q4: What are the essential controls for my cell-based assay with this compound?
A: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is crucial to differentiate the effect of the compound from any effect of the solvent.[6]
-
Untreated Control: Cells that are not exposed to either the compound or the vehicle. This provides a baseline for normal cell viability and growth.
-
Positive Control (optional but recommended): A known inhibitor or activator of the pathway you are studying. This helps to validate that your assay is working as expected.
Part 2: Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing widespread cell death even at the lowest concentrations of the compound. What could be the cause?
A: This issue can stem from several factors:
-
Cause 1: High Compound Potency: The compound may be highly potent against your chosen cell line, with an IC50 value lower than your lowest tested concentration.
-
Solution: Expand your dose-response curve to include a much lower range of concentrations, potentially in the nanomolar or even picomolar range.
-
-
Cause 2: Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) in the cell culture wells might be too high.
-
Solution: Ensure your serial dilutions are planned to keep the final DMSO concentration at a non-toxic level (ideally below 0.1%, and not exceeding 0.5%).[6] Always include a vehicle control to check for solvent-induced cytotoxicity.
-
-
Cause 3: Poor Compound Solubility: The compound may be precipitating out of solution at higher concentrations and the precipitate itself could be causing physical stress or non-specific toxicity to the cells.
-
Solution: Visually inspect your prepared dilutions under a microscope for any signs of precipitation. If precipitation is observed, you may need to lower the highest concentration in your dilution series or try a different solvent for your stock solution.
-
Q2: My dose-response curve is flat, and I don't see any significant inhibition even at high concentrations. What should I do?
A: A lack of response can be due to several reasons:
-
Cause 1: Insufficient Compound Concentration: The IC50 of the compound for your cell line may be higher than the highest concentration you have tested.
-
Solution: Increase the concentration range in your dose-response experiment. However, be mindful of the compound's solubility limits.
-
-
Cause 2: Cell Line Resistance: The cell line you are using may be inherently resistant to the compound's mechanism of action.
-
Solution: Consider testing the compound on a panel of different cell lines to identify a sensitive model.[7]
-
-
Cause 3: Inactive Compound: There is a possibility that the compound is not active under your specific assay conditions or against the biological target you are investigating.
-
Cause 4: Assay Window Issues: The signal-to-background ratio of your assay may be too low to detect a response.
-
Solution: Optimize your assay parameters, such as cell seeding density and incubation time, to maximize the assay window.[8]
-
Q3: The results from my replicate experiments are highly variable. How can I improve the reproducibility of my assay?
A: High variability can undermine the reliability of your findings. Here are some common causes and their solutions:
-
Cause 1: Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variations in the final readout.
-
Cause 2: Edge Effects: Wells on the periphery of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: To mitigate edge effects, avoid using the outer wells of the plate for your experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Cause 3: Inaccurate Compound Dilutions: Errors in preparing your serial dilutions will directly impact the accuracy of your dose-response curve.
-
Solution: Use calibrated pipettes and be meticulous in your dilution preparation. Prepare a fresh set of dilutions for each experiment.
-
Q4: I suspect my compound might be causing off-target effects. How can I investigate this?
A: Off-target effects, where a compound interacts with unintended biological molecules, are a common concern in drug discovery.[9][10]
-
Initial Indication: If the observed cellular phenotype does not align with the expected outcome of inhibiting the presumed target, it could suggest off-target activity.
-
Investigative Steps:
-
Phenotypic Profiling: Test the compound in a panel of cell lines with known genetic backgrounds.
-
Target Knockout/Knockdown: If the primary target is known or hypothesized, use techniques like CRISPR/Cas9 or siRNA to eliminate or reduce its expression. If the compound retains its activity in these cells, it is likely acting through an off-target mechanism.[10]
-
Proteomic Profiling: Employ techniques such as chemical proteomics or thermal proteome profiling to identify the cellular proteins that directly bind to your compound.[11]
-
Part 3: Experimental Protocols and Data Presentation
This section provides standardized protocols for key experiments and guidance on data presentation.
Protocol 1: Determining the Optimal Concentration Range using a Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol outlines the steps to generate a dose-response curve and determine the IC50 value of this compound.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence) or clear plates (for absorbance)[12]
-
This compound
-
DMSO
-
MTT reagent (e.g., 5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay reagent[13][14]
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence capabilities)
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are healthy and in the logarithmic growth phase.[8]
-
Seed the cells in a 96-well plate at a previously optimized density. The final volume in each well should be 100 µL.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM). It is advisable to cover a broad logarithmic range.[15][16]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle and untreated controls.
-
Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
-
Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® Assay: [13][20][21]
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic regression) to fit the data and calculate the IC50 value.[5][22] Software such as GraphPad Prism or online IC50 calculators can be used for this analysis.[23]
-
Data Presentation
Summarize your quantitative data in a clear and structured table for easy comparison.
| Parameter | Value |
| Cell Line | [e.g., MCF-7] |
| Seeding Density | [e.g., 5,000 cells/well] |
| Treatment Duration | [e.g., 48 hours] |
| Viability Assay | [e.g., MTT] |
| IC50 | [Calculated Value] µM |
| R² of Curve Fit | [e.g., >0.95] |
Part 4: Visualizations
Diagrams can aid in understanding complex workflows and relationships.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a novel compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting common cell-based assay issues.
References
-
Roche. (n.d.). MTT Assay Protocol. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
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ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
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Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. [Link]
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Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
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National Center for Biotechnology Information. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
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YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. [Link]
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Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. [Link]
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GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. [Link]
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ResearchGate. (2021). How can I decide chemical concentration for design of IC50 assay?. [Link]
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GraphPad. (n.d.). What are dose-response curves? - Prism 10 Curve Fitting Guide. [Link]
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GitHub Pages. (n.d.). 2.1 Dose-Response Modeling | The inTelligence And Machine lEarning (TAME) Toolkit. [Link]
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PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]
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MDPI. (2018). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. [Link]
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YouTube. (2023). generation of dose-response curves. [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]
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MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. [Link]
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National Center for Biotechnology Information. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. [Link]
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National Center for Biotechnology Information. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]
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AACR Journals. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. [Link]
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PubChem. (n.d.). This compound. [Link]
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Semantic Scholar. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive. [Link]
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Chemchart. (n.d.). 5-[2-(2,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (915920-94-4). [Link]
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National Center for Biotechnology Information. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. [Link]
-
ResearchGate. (2023). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]
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Der Pharma Chemica. (n.d.). Evaluation of Cytotoxicity and Apoptosis Inducing Effects of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide Derivatives as Caspase Enzymes Activators. [Link]
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Pharmaron. (n.d.). Enhance Drug Efficacy With Cell-Based Assays. [Link]
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Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. [Link]
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Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. [Link]
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Amerigo Scientific. (n.d.). 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to effectively address solubility-related issues with this compound. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the successful integration of this compound into your research workflows.
Introduction: Understanding the Solubility Profile
This compound, like many heterocyclic compounds containing aromatic substitutions, is anticipated to have low aqueous solubility. The presence of the ethoxyphenyl and ethyl groups contributes to the molecule's lipophilicity, which can lead to challenges in achieving desired concentrations in aqueous buffers essential for many biological assays.[1][2] Substitutions on the thiadiazole ring, particularly with phenyl groups, are known to significantly decrease aqueous solubility.[1] This guide will walk you through a systematic approach to overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound difficult to dissolve in aqueous solutions?
A1: The molecular structure of this compound contains both hydrophobic (ethoxyphenyl group) and aromatic (thiadiazole ring) moieties, which contribute to its poor aqueous solubility.[1][2] Such compounds often have a more stable crystalline lattice, requiring more energy to break apart and solvate in water.
Q2: What is the recommended starting solvent for creating a stock solution?
A2: For initial stock solutions, it is advisable to use a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). These solvents can typically dissolve the compound at high concentrations (e.g., 10-50 mM). However, always start with a small amount of your compound to test solubility before dissolving the entire batch.
Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. What should I do?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous buffer. To address this, you can try several strategies outlined in the troubleshooting section, such as lowering the final DMSO concentration, using co-solvents, or employing formulation techniques like cyclodextrin complexation.[3]
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The 1,3,4-thiadiazole ring has basic nitrogen atoms that can be protonated at acidic pH. Therefore, adjusting the pH of your aqueous buffer to a more acidic range (e.g., pH 4-6) may increase the solubility of this compound. However, the compatibility of acidic pH with your experimental system must be considered.
Troubleshooting Guide: From Simple to Advanced Solutions
This section provides a tiered approach to troubleshooting solubility issues, starting with straightforward methods and progressing to more advanced formulation strategies.
Problem 1: Compound crashes out of solution during dilution from an organic stock.
This is a primary indicator that the aqueous solubility limit has been breached. The following workflow can help identify the optimal dilution strategy.
Caption: Decision workflow for addressing precipitation upon dilution.
Step-by-Step Solutions:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize solvent effects on your biological system while maintaining compound solubility.[3]
-
Utilize Co-solvents: The addition of a co-solvent can increase the polarity of the solvent mixture, improving the solubility of your compound.[4]
-
Protocol: Prepare your stock solution in a mixture of DMSO and another water-miscible organic solvent like ethanol or polyethylene glycol 400 (PEG400). A 1:1 (v/v) ratio of DMSO to co-solvent is a good starting point.
-
-
Perform Serial Dilutions: A gradual change in solvent composition can prevent the compound from precipitating.[3]
-
Protocol: Instead of a single large dilution, perform a series of smaller dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO, then to 100 µM in a 50:50 DMSO:buffer solution, and finally to the desired concentration in your assay buffer.
-
Problem 2: Inconsistent results in biological assays despite visual dissolution.
This may be due to the formation of small, invisible aggregates or micro-precipitates that can affect the compound's effective concentration and lead to variability in your results.
Solutions:
-
Sonication: Briefly sonicate your final diluted solution to break up any potential aggregates.
-
Pre-incubation: Allow the diluted compound to equilibrate in the assay buffer for a short period (e.g., 15-30 minutes) before starting the experiment.
-
Advanced Formulation Strategies: If inconsistency persists, it is a strong indication that a more robust solubilization method is required.
Advanced Formulation Strategies
For persistent solubility issues, more advanced formulation techniques can be employed to enhance the aqueous solubility of this compound.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like the target compound, effectively increasing their aqueous solubility.[5][6]
Table 1: Common Cyclodextrins for Solubility Enhancement [6]
| Cyclodextrin Type | Cavity Size | Key Features |
| β-Cyclodextrin | Moderate | Most commonly used but has limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Moderate | High aqueous solubility and low toxicity; widely used. |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Moderate | High aqueous solubility and can be used in parenteral formulations. |
Experimental Protocol: Cyclodextrin Inclusion Complex Formation [3]
-
Preparation of Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer. The concentration will depend on the required molar ratio, typically starting from 1:1 to 1:2 (compound:cyclodextrin).
-
Addition of Compound: Slowly add the this compound to the cyclodextrin solution while stirring continuously.
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours to allow for the formation of the inclusion complex.
-
Validation (Self-Validating Step): After equilibration, centrifuge the solution at high speed. A significant reduction or absence of a pellet compared to a control without cyclodextrin indicates successful complexation and solubilization. The supernatant can then be used for your experiments.
Solid Dispersions
A solid dispersion involves dispersing the compound in a hydrophilic polymer matrix at the molecular level. This can enhance the dissolution rate and apparent solubility.[5]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion [3]
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) in a desired ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a suitable organic solvent (e.g., methanol or ethanol) in a round-bottom flask.
-
Solvent Evaporation: Once a clear solution is obtained, remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C). A thin film of the solid dispersion will form on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Processing: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.
-
Validation (Self-Validating Step): Assess the dissolution rate of the solid dispersion powder in your aqueous buffer compared to the pure compound. A significantly faster and higher concentration in solution indicates successful formulation.
Caption: Workflow for advanced solubilization techniques.
Summary of Recommended Strategies
| Strategy | Principle | When to Use | Key Consideration |
| Co-solvents | Increases the polarity of the solvent system. | Initial troubleshooting for precipitation upon dilution. | Ensure co-solvent compatibility with the assay. |
| pH Adjustment | Protonation of the thiadiazole ring to increase polarity. | When the compound has basic functional groups. | The final pH must not interfere with the experiment. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule.[6] | For significant increases in aqueous solubility. | Requires optimization of the compound-to-cyclodextrin ratio. |
| Solid Dispersions | Molecular dispersion in a hydrophilic carrier.[5] | To improve dissolution rate and apparent solubility. | Requires careful selection of the polymer carrier. |
By systematically applying these troubleshooting steps and advanced formulation strategies, researchers can effectively overcome the solubility challenges associated with this compound, enabling more accurate and reproducible experimental outcomes.
References
-
Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. [Link]
-
Dixit, A. R., Rajput, S. J., & Patel, S. G. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
(n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]
-
(2022, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
(n.d.). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Retrieved from [Link]
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- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This guide is designed to provide you with in-depth technical and practical insights into ensuring the stability of this compound in your experimental solutions. As a novel derivative of the 1,3,4-thiadiazole class, understanding its stability profile is paramount for generating reliable and reproducible data.
The 1,3,4-thiadiazole ring is a well-established pharmacophore known for its aromaticity and general in vivo stability, which contributes to its prevalence in medicinal chemistry.[1] However, the specific substituents on the thiadiazole core and the exocyclic amine can significantly influence its susceptibility to degradation under various experimental conditions. This guide will walk you through the potential stability challenges and provide you with the methodologies to assess and mitigate them.
Frequently Asked Questions (FAQs)
Here we address some of the common questions you may have regarding the stability of this compound in solution.
Q1: What are the primary factors that can affect the stability of my compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The compound's amine and thiadiazole moieties may be susceptible to acid or base-catalyzed hydrolysis.
-
Solvent: The choice of solvent can affect solubility and stability. Protic solvents, for instance, may participate in degradation reactions.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Exposure to UV or fluorescent light can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, particularly given the presence of the ethoxy and amine groups.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this molecule are not yet published, based on its structure and the chemistry of related compounds, potential degradation pathways include:
-
Hydrolysis: The 1,3,4-thiadiazole ring can undergo hydrolytic cleavage under harsh acidic or basic conditions, although it is generally considered a stable heterocycle.[1] The ether linkage of the ethoxy group could also be a site for hydrolysis.
-
Oxidation: The sulfur atom in the thiadiazole ring and the secondary amine are potential sites for oxidation. Oxidative degradation can be a significant issue for amine-containing compounds.
-
Amine-related degradation: The N-ethyl-amine side chain could undergo degradation pathways common to amines, such as the formation of nitrosamines in the presence of nitrous acid, though this is more of a concern in vivo or in specific chemical environments.
Q3: How can I visually tell if my compound is degrading in solution?
A3: While visual inspection is not a definitive measure of stability, certain signs may indicate degradation:
-
Color change: The appearance of a yellow or brown tint in a previously colorless solution can be an indicator of degradation product formation.
-
Precipitation: The formation of a precipitate may indicate that the parent compound or a degradation product is less soluble in the solvent under the storage conditions.
-
Haze or turbidity: A lack of clarity in the solution can also suggest the formation of insoluble species.
It is crucial to follow up any visual observations with analytical techniques to confirm degradation and identify the degradation products.
Q4: What is a forced degradation study and why should I perform one?
A4: A forced degradation study, also known as stress testing, is an essential part of drug development and is recommended by regulatory bodies like the ICH.[2][3] It involves subjecting the compound to harsh conditions (e.g., high/low pH, high temperature, oxidizing agents, light) to accelerate its degradation.[2][4] The purpose of such a study is to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products.[2]
Troubleshooting Guide: Common Stability Issues
This table provides a summary of potential stability problems you might encounter, their likely causes, and actionable solutions.
| Observed Problem | Potential Cause | Recommended Action & Preventative Measures |
| Loss of biological activity in assays | Compound degradation | Perform a stability study under your assay conditions. Prepare fresh solutions before each experiment. |
| Inconsistent analytical results (e.g., HPLC peak area decreases over time) | Instability in the analytical mobile phase or sample solvent | Ensure the mobile phase and sample solvent are compatible with the compound. Analyze samples immediately after preparation or store them under validated conditions (e.g., refrigerated autosampler). |
| Appearance of new peaks in chromatograms | Formation of degradation products | Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating method. |
| Solution turns yellow or brown | Oxidative or photolytic degradation | Protect the solution from light by using amber vials or covering them with aluminum foil. Degas solvents and consider adding antioxidants if compatible with your experiments. |
| Precipitate forms in a stored solution | Poor solubility or degradation to a less soluble product | Re-evaluate the solvent system and concentration. Store solutions at the recommended temperature and check for solubility issues at that temperature. |
Experimental Protocols
To assist you in assessing the stability of this compound, we provide the following generalized protocols.
Protocol 1: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study to understand the stability of your compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a set temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the sample at room temperature and monitor at the same time points.
-
Dilute to the target concentration for HPLC analysis.
-
-
Thermal Degradation:
-
Keep an aliquot of the stock solution in a temperature-controlled oven (e.g., 60°C) and sample at the defined time points.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Sample at appropriate time points.
-
-
HPLC Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.
Protocol 2: HPLC-Based Stability Assay
This protocol provides a general framework for a stability-indicating HPLC method. Method development and validation will be required for your specific compound.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the compound (e.g., 238 nm as a starting point for similar structures).[4]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration.
-
Sample Preparation: Prepare your experimental samples in the same solvent as the standard.
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Data Processing: Determine the peak area of the parent compound in each sample and compare it to the initial time point (T₀) to calculate the percentage of compound remaining.
Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a research compound in solution.
Caption: Workflow for assessing compound stability in solution.
References
-
Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available from: [Link]
-
Zaczyńska, E., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. Available from: [Link]
-
Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available from: [Link]
-
Roge, A.B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available from: [Link]
- Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry.
- ResearchGate. (n.d.). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions.
-
Amerigo Scientific. (n.d.). 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. Amerigo Scientific. Available from: [Link]
-
Serb, M.O., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society. Available from: [Link]
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- 2. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
minimizing off-target effects of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
A Guide to Minimizing Off-Target Effects for Novel Small Molecule Inhibitors
This guide provides in-depth technical support for researchers working with 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine and other novel small molecule inhibitors. It addresses common challenges related to off-target effects and offers troubleshooting strategies to enhance experimental accuracy and therapeutic potential.
Introduction: The Challenge of Specificity
This compound is a novel synthetic compound with potential therapeutic applications. As with any small molecule inhibitor, achieving high specificity for its intended target while minimizing interactions with other cellular components is a primary challenge. Off-target effects can lead to misleading experimental results, cellular toxicity, and undesirable side effects in a clinical setting. This guide provides a framework for identifying, characterizing, and mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target effects of a novel thiadiazole-based inhibitor?
A1: While specific off-target interactions of this compound require experimental validation, compounds with similar structures often exhibit off-target binding to proteins with structurally related ATP-binding sites, such as kinases and certain metabolic enzymes. The ethoxyphenyl group may also lead to interactions with proteins containing hydrophobic pockets.
Q2: How can I computationally predict potential off-target interactions?
A2: In silico methods are a valuable first step in identifying potential off-target interactions. Techniques such as molecular docking and pharmacophore modeling can be used to screen your compound against a library of known protein structures. Several online tools and software packages are available for this purpose, including SwissTargetPrediction and the Protein Data Bank (PDB).
Q3: What is the recommended starting concentration for my cell-based assays to minimize off-target effects?
A3: The optimal concentration will be target-dependent. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your primary target. To minimize off-target effects, it is recommended to work at concentrations no higher than 10-fold above the IC50/EC50 for your primary target in initial experiments.
Q4: My compound shows unexpected toxicity in cell culture. How can I determine if this is due to off-target effects?
A4: Unexpected toxicity is a common indicator of off-target activity. To investigate this, you can perform a cell viability assay (e.g., MTT or trypan blue exclusion) at a range of concentrations. If toxicity is observed, consider performing a rescue experiment by overexpressing the intended target or by using a structurally unrelated inhibitor of the same target to see if the toxic phenotype is replicated.
Troubleshooting Guides
Issue 1: Inconsistent Results Across Different Cell Lines
Possible Cause: Cell line-specific expression of off-target proteins.
Troubleshooting Steps:
-
Confirm Target Expression: Use Western blot or qPCR to verify that your intended target is expressed at similar levels across the cell lines you are using.
-
Proteomic Profiling: If resources permit, perform proteomic analysis of your cell lines to identify differences in the expression of potential off-target proteins.
-
Use a Target-Knockout/Knockdown Cell Line: The most definitive way to confirm on-target activity is to test your compound in a cell line where the intended target has been knocked out or knocked down. The compound's effect should be significantly diminished or absent in these cells.
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
Possible Cause: Poor pharmacokinetic properties, metabolic instability, or in vivo-specific off-target effects.
Troubleshooting Steps:
-
Assess Pharmacokinetic Properties: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Poor bioavailability or rapid metabolism can lead to a lack of efficacy in vivo.
-
Metabolite Profiling: Determine if the compound is being metabolized into active or inactive forms in vivo. These metabolites could have different target and off-target profiles.
-
In Vivo Target Engagement Assays: Use techniques such as cellular thermal shift assays (CETSA) on tissue samples to confirm that the compound is binding to its intended target in the animal model.
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method for verifying that a compound binds to its intended target in a cellular context. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Materials:
-
Cells or tissue expressing the target protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with your compound at the desired concentration. Include a vehicle control (e.g., DMSO).
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of your target protein remaining at each temperature using Western blotting.
Expected Results: In the presence of a binding compound, the target protein will remain in the soluble fraction at higher temperatures compared to the vehicle control.
Visualizing Experimental Workflows
Caption: A workflow for identifying and mitigating off-target effects.
References
-
SwissTargetPrediction: A tool for predicting the most probable macromolecular targets of a small molecule. [Link]
-
Protein Data Bank (PDB): A database of 3D structural data for large biological molecules. [Link]
-
Cellular Thermal Shift Assay (CETSA): A method for studying target engagement of drug candidates in a cellular context. A detailed protocol can be found in various publications. A representative example is: Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
troubleshooting inconsistent results with 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies that may arise during the experimental use of this compound. Our goal is to provide you with in-depth, field-proven insights to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound belongs to the 1,3,4-thiadiazole class of compounds, which are known for a wide range of pharmacological activities. These include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] The specific biological profile of this compound is an active area of research.
Q2: What is the general solubility profile of this compound?
A2: While specific data for this exact molecule is limited, N-substituted 1,3,4-thiadiazole derivatives often exhibit poor solubility in aqueous buffers and non-polar organic solvents like hexane. They typically show slight to moderate solubility in polar organic solvents such as ethanol and are generally soluble in DMSO and DMF.[3]
Q3: How should I prepare stock solutions of this compound?
A3: We recommend preparing a high-concentration stock solution in anhydrous, high-purity DMSO. To minimize degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C, protected from light and moisture.
Q4: What are the expected challenges when working with this compound?
A4: Researchers may encounter challenges related to:
-
Purity and Characterization: Ensuring the compound is free from starting materials and reaction byproducts.
-
Solubility: Poor aqueous solubility can lead to precipitation in assays.
-
Stability: Potential degradation in certain solvents or under specific experimental conditions.
-
Assay Interference: The compound may interfere with certain assay technologies.
-
Off-target Effects: Like many small molecules, it may exhibit off-target activities.[4]
Troubleshooting Guide: Synthesis and Compound Integrity
Inconsistent experimental results often originate from issues with the compound itself. The following sections provide a systematic approach to troubleshoot synthesis and purification challenges.
Issue 1: Incomplete reaction or low yield during synthesis.
Underlying Cause: The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides.[5][6] Incomplete reactions can result from suboptimal reaction conditions or impure starting materials.
Troubleshooting Workflow:
Sources
- 1. bepls.com [bepls.com]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 337310-80-2|this compound|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Welcome to the dedicated technical support guide for the purification of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles for the purification of substituted 1,3,4-thiadiazole derivatives and are intended to provide practical, experience-driven advice.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield After Recrystallization
Q: I am experiencing significant product loss during recrystallization. What are the likely causes and how can I improve my yield?
A: Low recovery from recrystallization is a frequent challenge, often attributable to several factors:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent at room temperature, recovery will be poor.
-
Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, leading to low yields.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice, necessitating further purification steps that reduce the overall yield.
-
Incomplete Precipitation: The cooling period may be insufficient for complete crystallization.
Solutions:
-
Solvent System Optimization: Conduct small-scale solubility tests with a range of solvents. For 1,3,4-thiadiazole derivatives, common and effective recrystallization solvents include ethanol, methanol, isopropanol, acetonitrile, or mixtures such as ethanol/water or DMF/water.[1] Start with a small amount of your crude product and test its solubility in various solvents at both room temperature and their boiling points.
-
Minimize Solvent Usage: Add the hot solvent portion-wise to the crude material until it just dissolves. This ensures a saturated solution upon cooling, maximizing crystal formation.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling with an ice bath should only be done after the solution has reached room temperature and initial crystal formation is observed. This promotes the formation of purer crystals.
-
Extended Cooling Time: For stubborn crystallizations, extending the cooling time, sometimes even overnight at 4°C, can significantly improve the yield.
Issue 2: Persistent Impurities After Column Chromatography
Q: My purified compound still shows impurities by TLC or HPLC after column chromatography on silica gel. How can I improve the separation?
A: Co-elution of impurities is a common problem in column chromatography. The polarity of the target compound and the impurities are likely very similar.
Probable Causes & Solutions:
-
Inappropriate Mobile Phase: The solvent system may not have the optimal polarity to effectively separate the compound of interest from impurities.
-
Solution: Systematically vary the mobile phase composition. For normal phase silica gel chromatography of 1,3,4-thiadiazole derivatives, solvent systems like chloroform/ethyl acetate or hexane/ethyl acetate are good starting points.[1] A shallow gradient elution, where the polarity of the mobile phase is increased gradually, can often resolve closely eluting spots. The addition of a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic impurities) can improve peak shape and separation.
-
-
Column Overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
-
Improper Column Packing: An unevenly packed column will result in channeling and inefficient separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
-
-
Use of Reversed-Phase Chromatography: If normal phase chromatography is ineffective, consider switching to a reversed-phase C18 column.
Workflow for Optimizing Column Chromatography:
Caption: Workflow for optimizing column chromatography purification.
Issue 3: Oily Product Instead of Solid
Q: After solvent evaporation, my purified product is an oil instead of the expected solid. What should I do?
A: An oily product can be due to residual solvent, the presence of impurities that depress the melting point, or the amorphous nature of the compound.
Solutions:
-
High-Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Trituration: Add a non-solvent (a solvent in which your compound is insoluble) to the oil and stir vigorously. This can often induce crystallization or precipitate the product as a solid. For compounds of this class, n-hexane or diethyl ether are good first choices for trituration.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid material from a previous batch, add a tiny crystal to the oil to induce crystallization.
-
Re-purification: If the oil persists, it is likely due to impurities. In this case, re-purification by column chromatography is recommended.
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a synthesis of this compound?
A1: The most common synthetic route to this class of compounds involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative.[4][5] Therefore, the most probable impurities are:
-
Unreacted Starting Materials: 2-ethoxybenzoic acid and N-ethylthiosemicarbazide.
-
Side-Products: Byproducts from the dehydration and cyclization reaction.
-
Reagents: Residual acid catalyst (e.g., H₂SO₄) or dehydrating agent (e.g., POCl₃ byproducts).
Q2: How can I effectively remove unreacted 2-ethoxybenzoic acid?
A2: Being an acidic impurity, 2-ethoxybenzoic acid can be effectively removed by a liquid-liquid extraction. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane and wash with a mild aqueous base such as a saturated sodium bicarbonate solution. The acidic starting material will be deprotonated and move into the aqueous layer, while your desired product should remain in the organic phase. Always check the solubility of your target compound to avoid product loss during this step.
Troubleshooting Decision Tree for Acidic Impurity Removal:
Caption: Decision tree for removing acidic impurities.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reversed-phase C18 column is often suitable for this class of compounds.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Recommended Analytical Parameters:
| Technique | Typical Parameters | Purpose |
| TLC | Silica gel plate, Hexane:Ethyl Acetate (e.g., 7:3) | Quick purity check, reaction monitoring |
| HPLC | C18 column, Acetonitrile:Water gradient | Quantitative purity determination |
| ¹H NMR | CDCl₃ or DMSO-d₆ solvent | Structural confirmation, impurity identification |
| Melting Point | Capillary method | Purity assessment (sharpness of range) |
Q4: How should I store the purified this compound?
References
-
Ciura, K., Dziomba, S., Nowak, M., & Belka, M. (2021). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules, 26(23), 7196. [Link]
-
Maciąg, D., Pavić, V., Turel, I., & Gzella, A. K. (2018). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules, 23(11), 2829. [Link]
-
JETIR. (2023). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR, 10(7). [Link]
-
Al-Rekaby, Z. T., & Al-Ard, A. M. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Journal of Kufa for Chemical Sciences, 3(1). [Link]
-
Jadhav, S., Rai, M., & Durrani, A. (2009). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED 1, 3, 4-THIADIAZOLE AND IT'S DERIVATIVES. International Journal of Chemical Sciences, 7(3), 1851-1856. [Link]
-
Tetrahedron. (n.d.). This compound. Elsevier. [Link]
-
Shaimaa Adnan, et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011. [Link]
-
Hayotsyan, S. Y., Stepanyan, G. M., Engoyan, A. P., & Avetisyan, A. A. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. [Link]
-
Pietta, P. G., & Mauri, P. L. (1991). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Chromatography A, 549, 367-375. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. International Journal of Chemistry, 4(4). [Link]
-
Salimon, J., Salih, N., & Yousif, E. (2012). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Chemistry Central Journal, 6, 14. [Link]
-
Basappa, Swamy, S. N., Prabhuswamy, M., & Rangappa, K. S. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. Current Chemistry Letters, 8(3), 157-168. [Link]
-
Chemchart. (n.d.). 5-[2-(2,4-dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
-
Shawali, A. S., & Abdallah, M. A. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 101. [Link]
-
ResearchGate. (n.d.). Physico-chemical study of bioactive N-(5-ethyl-1,3,4-thiadiazole-2-yl)-4-nitrobenzamide: Sublimation, solubility and distribution. [Link]
-
Parra, M. L., Elgueta, E. Y., Ulloa, J. A., Vergara, J. M., & Sanchez, A. I. (2012). Columnar liquid crystals based on amino-1,3,4-thiadiazole derivatives. Liquid Crystals, 39(8), 917-925. [Link]
-
Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. [Link]
-
Amerigo Scientific. (n.d.). 5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. [Link]
-
PubMed. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. [Link]
Sources
Validation & Comparative
5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine vs other 1,3,4-thiadiazole derivatives
Introduction: The Enduring Potential of the 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole ring system is a pharmacologically significant scaffold that continues to capture the attention of medicinal chemists. This five-membered heterocycle, a bioisostere of pyrimidine, is a key structural component in a variety of clinically used drugs and a plethora of investigational agents.[1] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for a diverse range of intermolecular interactions with biological targets. The metabolic stability and favorable pharmacokinetic properties of the 1,3,4-thiadiazole nucleus make it an attractive framework for the design of novel therapeutics.[2] This guide provides a comparative analysis of the lesser-known 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine against well-characterized 1,3,4-thiadiazole derivatives with established antimicrobial, anticancer, and anti-inflammatory activities. By examining their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for researchers and professionals in drug development.
Comparative Analysis of Selected 1,3,4-Thiadiazole Derivatives
For a comprehensive comparison, we will evaluate the structural features and biological potential of This compound alongside three classes of well-documented 1,3,4-thiadiazole derivatives: a potent antimicrobial agent (2-amino-5-mercapto-1,3,4-thiadiazole derivative) , a promising anticancer agent (a 5-fluorouracil conjugate) , and a selective anti-inflammatory agent (a COX-2 inhibitor) .
Chemical Structures
Figure 1. Representative structures of the compared 1,3,4-thiadiazole derivatives.
Structure-Activity Relationship and Biological Performance
The diverse biological activities of 1,3,4-thiadiazole derivatives are a direct consequence of the nature of the substituents at the C2 and C5 positions.
-
This compound : While specific experimental data for this compound is not extensively available in the public domain, its structural features suggest potential bioactivity. The 2-ethoxyphenyl group imparts lipophilicity, which may facilitate cell membrane permeability. The N-ethylamino substituent at the C2 position can participate in hydrogen bonding with biological targets. Based on the broad activities of the 1,3,4-thiadiazole class, this compound could be a candidate for screening in antimicrobial, anticancer, or anti-inflammatory assays.
-
Antimicrobial Derivatives (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole based) : The presence of a free mercapto (-SH) group or a substituted thioether at the C5 position, combined with an amino group at C2, is a common feature in many antimicrobial 1,3,4-thiadiazoles.[3][4][5] These compounds have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituent on the thioether.[3]
-
Anticancer Derivatives (e.g., 5-fluorouracil conjugates) : Many potent anticancer 1,3,4-thiadiazole derivatives have been synthesized, some of which show cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[6][7][8][9] The conjugation of the 1,3,4-thiadiazole scaffold with known anticancer drugs like 5-fluorouracil can lead to hybrid molecules with enhanced efficacy.[9] The mechanism often involves the induction of apoptosis and cell cycle arrest.[2][6]
-
Anti-inflammatory Derivatives (e.g., COX-2 inhibitors) : Certain 2,5-disubstituted 1,3,4-thiadiazoles have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[10][11][12] The selectivity for COX-2 over COX-1 is a critical feature for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13] The nature and position of bulky aryl substituents on the thiadiazole ring play a crucial role in conferring COX-2 selectivity.[10]
Table 1: Comparative Biological Data of Representative 1,3,4-Thiadiazole Derivatives
| Derivative Class | Primary Biological Activity | Example Experimental Data | Common Molecular Targets |
| This compound | Hypothetical | Data not available | Unknown |
| Antimicrobial | Antibacterial, Antifungal | MIC values ranging from 8 to 62.5 µg/mL against various bacterial and fungal strains.[3] | Bacterial cell wall synthesis enzymes, DNA gyrase |
| Anticancer | Cytotoxicity | IC50 values ranging from 1.62 to 10.21 µM against various cancer cell lines.[14] | Tubulin, Protein Kinases, Caspases[6][7][8] |
| Anti-inflammatory | Anti-inflammatory, Analgesic | Significant inhibition of paw edema in rat models, comparable to or exceeding standard drugs like diclofenac.[12][15] | Cyclooxygenase-2 (COX-2)[10][11] |
Mechanisms of Action
Figure 2. Anticancer mechanism of action for some 1,3,4-thiadiazole derivatives.
Figure 3. Anti-inflammatory mechanism of action for selective 1,3,4-thiadiazole derivatives.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of a compound on a cancer cell line and calculate its IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[16]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Figure 4. Workflow for the in vitro MTT assay.
Antimicrobial Susceptibility: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth.[20][21][22][23]
Methodology: [20][21][22][23][24]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory effect of a compound.
Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.[25][26][27][28][29]
Methodology: [25][26][27][28][29]
-
Animal Dosing: Administer the test compound or a standard anti-inflammatory drug (e.g., indomethacin) to rats, typically orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
The 1,3,4-thiadiazole scaffold is a remarkably versatile platform for the development of new therapeutic agents with a wide range of biological activities. While the specific biological profile of This compound requires further investigation, its structural features, when viewed in the context of other well-characterized derivatives, suggest a promising starting point for discovery efforts. The comparative analysis presented in this guide highlights how subtle modifications to the substituents on the 1,3,4-thiadiazole ring can lead to profound differences in biological activity, from potent antimicrobial and anticancer effects to selective anti-inflammatory action. The standardized experimental protocols detailed herein provide a robust framework for the evaluation and comparison of novel 1,3,4-thiadiazole derivatives, facilitating the identification of lead candidates for further preclinical and clinical development.
References
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls.
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT Assay Protocol | Springer N
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. NIH.
- Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. Benchchem.
- Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
- New 1,3,4-Thiadiazole Deriv
- Thiadiazole deriv
- MTT assay protocol | Abcam.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- Broth microdilution for antibacterial testing as recommended by CLSI protocol.
- Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel 1,3,4-Thiadiazole Derivatives Containing an Amide Moiety | Journal of Agricultural and Food Chemistry.
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab.
- Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem.
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. NIH.
- Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar R
- New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflamm
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][6][14][16]thiadiazole Derivatives | Journal of Agricultural and Food Chemistry. ACS Publications.
- Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article.
- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. MDPI.
- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived
- Article - Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Deriv
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIV
- Cytotoxic Properties of 1,3,4-Thiadiazole Deriv
- Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile. PubMed Central.
- Carrageenan Induced Paw Edema (R
- Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome | Microbiology Spectrum. ASM Journals.
- Carrageenan induced Paw Edema Model.
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
- Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer N
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv
- Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central.
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Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][6][14][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. PubMed.
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A Comparative Analysis of 2-Amino-1,3,4-Thiadiazole Derivatives and Standard-of-Care Drugs in Oncology and Infectious Disease
This guide provides a comparative efficacy analysis of the 2-amino-1,3,4-thiadiazole chemical scaffold, a promising class of therapeutic agents. While specific experimental data for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is not extensively available in peer-reviewed literature, this document will focus on the broader class of 2-amino-5-aryl-1,3,4-thiadiazole derivatives. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this chemical class in comparison to established standard-of-care drugs in two key therapeutic areas: breast cancer and Staphylococcus aureus infections.
The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its derivatives have been explored for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3] The mesoionic character of the 1,3,4-thiadiazole ring is believed to facilitate crossing cellular membranes and interacting with biological targets.[2] This guide will delve into the preclinical evidence for this class of compounds, presenting available efficacy data and outlining the experimental methodologies used to generate these findings.
Part 1: Anticancer Efficacy Against Breast Cancer Cell Lines
The proliferation of cancer cells is a complex process involving multiple signaling pathways. A significant body of research has focused on the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines.[1][2] This section will compare the in vitro efficacy of representative 2-amino-1,3,4-thiadiazole derivatives against human breast cancer cell lines with that of standard chemotherapeutic agents.
Standard Drugs for Breast Cancer
The treatment of breast cancer often involves a combination of surgery, radiation, and chemotherapy.[4][5] Standard-of-care chemotherapeutic agents include:
-
Anthracyclines (e.g., Doxorubicin): These drugs intercalate into DNA and inhibit topoisomerase II, leading to DNA damage and apoptosis.
-
Taxanes (e.g., Paclitaxel, Docetaxel): These agents disrupt microtubule function, leading to cell cycle arrest and apoptosis.[4][6]
-
Antimetabolites (e.g., 5-Fluorouracil, Capecitabine): These drugs interfere with the synthesis of nucleic acids, thereby inhibiting cell division.[4]
-
Alkylating Agents (e.g., Cyclophosphamide): These compounds cause DNA damage by adding alkyl groups to the DNA bases.[4][6]
-
Platinum-based drugs (e.g., Carboplatin, Cisplatin): These agents form cross-links with DNA, leading to inhibition of DNA replication and transcription.[4][7]
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 2-amino-1,3,4-thiadiazole derivatives against MCF-7 and MDA-MB-231 human breast cancer cell lines, as reported in the literature. These values are compared with the reported IC50 values of standard chemotherapeutic drugs.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| 1,3,4-Thiadiazole Derivatives | |||
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 | 49.6 | [8] |
| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 53.4 | [8] |
| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA-MB-231 | 9 | [9] |
| [5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-(3,4,5-trimethoxybenzylidene)amine | Various | GI50 < 0.1 | [9] |
| Derivative 4e from Nassar et al., 2018 | MCF-7 | 5.36 µg/mL | [10] |
| Derivative 4i from Nassar et al., 2018 | MCF-7 | 2.32 µg/mL | [10] |
| Standard Chemotherapeutic Drugs | |||
| Doxorubicin | MCF-7 | Typically in the low µM to nM range | |
| Paclitaxel | MCF-7 | Typically in the low µM to nM range | |
| 5-Fluorouracil (5-FU) | MCF-7 | 6.80 µg/mL | [10] |
| Imatinib | MDA-MB-231 | 20 | [11] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the 1,3,4-thiadiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Step-by-Step Methodology:
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The test compounds (1,3,4-thiadiazole derivatives) and a standard drug (e.g., doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Potential Mechanism of Action: Signaling Pathway
While the exact mechanism of action for many 1,3,4-thiadiazole derivatives is still under investigation, some studies suggest their involvement in inducing apoptosis and inhibiting key signaling pathways in cancer cells.[1] One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in breast cancer and plays a crucial role in cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.
Part 2: Antimicrobial Efficacy Against Staphylococcus aureus
The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. The 2-amino-1,3,4-thiadiazole scaffold has been investigated for its potential antibacterial activity.[13][14] This section compares the in vitro efficacy of representative derivatives against S. aureus with that of standard antibiotics.
Standard Drugs for Staphylococcus aureus Infections
The choice of antibiotic for S. aureus infections depends on whether the strain is methicillin-susceptible (MSSA) or methicillin-resistant (MRSA).[15][16]
-
For MSSA:
-
Penicillinase-resistant penicillins (e.g., Flucloxacillin, Dicloxacillin): These are often the first-line treatment.[15]
-
First-generation cephalosporins (e.g., Cefazolin, Cephalexin): Used for less severe infections or in patients with penicillin hypersensitivity.[15]
-
Clindamycin: An alternative for certain types of infections.[17]
-
-
For MRSA:
Comparative In Vitro Efficacy
The following table presents the Minimum Inhibitory Concentration (MIC) values of various 2-amino-1,3,4-thiadiazole derivatives against S. aureus, alongside the typical MIC ranges for standard antibiotics.
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,3,4-Thiadiazole Derivatives | |||
| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [13] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [13] |
| p-chlorophenyl derivative of 2-amino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | S. aureus | 62.5 | [13] |
| Standard Antibiotics | |||
| Ciprofloxacin | S. aureus | 18-20 | [13] |
| Flucloxacillin | MSSA | Typically ≤ 2 | |
| Vancomycin | MRSA | Typically ≤ 2 |
Note: MIC values can vary depending on the specific strain of S. aureus and the testing methodology.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial activity of the 1,3,4-thiadiazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[18]
Step-by-Step Methodology:
-
Bacterial Culture: A pure culture of S. aureus is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific turbidity, corresponding to a known bacterial concentration (e.g., 0.5 McFarland standard).
-
Compound Preparation: The test compounds and standard antibiotics are dissolved in an appropriate solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is typically assessed by visual inspection or by measuring the optical density.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included to ensure the validity of the assay.
Visualizing the Experimental Workflow
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A Researcher's Guide to the Biological Target Validation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous experimental validation. This guide provides an in-depth technical comparison of methodologies for elucidating the biological target of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , a compound belonging to the versatile 1,3,4-thiadiazole class. While the specific biological target of this molecule is not extensively documented in publicly available literature, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to interact with a variety of biological targets, frequently exhibiting anticancer and enzyme inhibitory activities.[1][2][3][4][5]
This guide will therefore focus on the crucial process of target identification and validation, using protein kinases as a primary hypothetical target class due to their frequent implication in the mechanism of action of similar heterocyclic compounds. We will explore and compare key experimental techniques that form the cornerstone of modern target validation workflows.
Part 1: The Strategic Imperative of Target Validation
In the landscape of drug discovery, a significant number of promising compounds identified in initial screenings fail in later stages due to a lack of efficacy or unforeseen toxicity. This high attrition rate is often attributed to an incomplete understanding of the compound's mechanism of action and its direct molecular target(s). Robust target validation at an early stage is therefore not merely a procedural step but a critical strategic imperative to de-risk a drug discovery program.
The core principle of target validation is to unequivocally demonstrate that the observed phenotypic effect of a compound, such as the inhibition of cancer cell proliferation, is a direct consequence of its interaction with a specific biological macromolecule. This guide will provide the experimental frameworks to build a compelling case for the biological target of this compound.
Part 2: A Comparative Analysis of Target Validation Methodologies
The modern target validation toolbox is diverse, offering a range of biophysical and cell-based assays to interrogate the interaction between a small molecule and its putative protein target. Below is a comparative overview of key techniques, followed by detailed experimental protocols.
| Methodology | Principle | Throughput | Information Gained | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein against thermal denaturation.[6][7] | Low to Medium | Target engagement in a cellular environment.[8][9] | In-cell/in-tissue measurements, no compound labeling required.[9][10] | Requires a specific antibody for detection; indirect measure of binding. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[11][12] | Medium to High | Binding affinity (KD), kinetics (ka, kd).[12][13] | Real-time, label-free, provides detailed kinetic information.[14][15] | Requires purified protein; immobilization can affect protein conformation. |
| Kinase Activity Assays | Measures the transfer of a phosphate group from ATP to a substrate by a kinase. | High | Functional inhibition of the target kinase (IC50).[16][17] | Direct measure of functional consequence of binding.[18] | Can be prone to false positives from compound interference.[17] |
| Cell-Based Phosphorylation Assays | Measures the phosphorylation status of a kinase's substrate within a cell.[18] | Medium to High | Target engagement and downstream pathway modulation in a cellular context.[18] | High physiological relevance. | Indirect measure of direct target binding. |
Part 3: Experimental Protocols for Target Validation
The following section provides detailed, step-by-step protocols for the key experimental workflows discussed above. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.
Workflow for Target Validation
The logical flow of experiments is crucial for building a robust target validation package. The following diagram illustrates a recommended workflow.
Caption: A logical workflow for the validation of a kinase as the biological target for a small molecule inhibitor.
Protocol: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA is a powerful method for confirming target engagement in a physiological context. The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.[6][7] This shift in thermal stability is a direct indicator of target engagement within the cell.[8][9]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line where a kinase is overexpressed or hyperactive) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This step is critical for inducing thermal denaturation of unstabilized proteins.
-
Lyse the cells by freeze-thaw cycles.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody.
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
-
Protocol: Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free biophysical technique that provides high-quality kinetic data on molecular interactions in real-time.[14][15] It is invaluable for confirming a direct interaction between the compound and a purified protein target and for determining the binding affinity and kinetics.[12][13]
Step-by-Step Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified putative target kinase onto a sensor chip surface. The choice of immobilization chemistry (e.g., amine coupling) is critical and should be optimized to maintain the protein's native conformation.
-
-
Analyte Injection and Binding Measurement:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the compound solutions over the sensor chip surface.
-
The SPR instrument detects changes in the refractive index at the sensor surface as the compound binds to the immobilized protein. This change is proportional to the mass of the bound analyte.
-
-
Data Analysis:
-
The instrument software generates sensorgrams, which are plots of the binding response over time.
-
Fit the sensorgram data to appropriate binding models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.
-
Protocol: In Vitro Kinase Activity Assay
Rationale: While binding assays confirm a physical interaction, functional assays are necessary to demonstrate that this binding event leads to a modulation of the target's activity. For a kinase, this means measuring the inhibition of its phosphotransferase activity.
Step-by-Step Methodology:
-
Assay Setup:
-
In a microplate, combine the purified kinase, its specific substrate (a peptide or protein), and varying concentrations of this compound.
-
Include appropriate controls (no compound, no enzyme).
-
-
Initiation of the Kinase Reaction:
-
Initiate the reaction by adding ATP. The kinase will transfer the gamma-phosphate from ATP to the substrate.
-
-
Detection of Kinase Activity:
-
Detect the amount of phosphorylated substrate or the amount of ADP produced. Several detection methods are available, including fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Plot the kinase activity as a function of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
-
Part 4: Building a Compelling Case for the Biological Target
A single experiment is rarely sufficient to definitively validate a biological target. A robust validation package for this compound will integrate data from multiple orthogonal approaches. For instance, a low KD from SPR, a corresponding IC50 in a kinase activity assay, a clear thermal shift in CETSA, and the inhibition of substrate phosphorylation in a cell-based assay would collectively provide strong evidence for a specific kinase being the direct biological target.
The following diagram illustrates the convergence of evidence from these different experimental approaches.
Caption: Convergence of evidence from multiple experimental approaches to validate a biological target.
Conclusion
The validation of a small molecule's biological target is a multifaceted process that requires a carefully planned and executed experimental strategy. For this compound, a systematic approach beginning with broad screening and progressing to detailed biophysical and cell-based characterization will be essential to uncover its mechanism of action. By employing the comparative methodologies and detailed protocols outlined in this guide, researchers can build a robust and compelling case for the compound's biological target, thereby accelerating its journey through the drug discovery pipeline.
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A Comparative Guide to the Cross-Reactivity Profiling of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential off-target liabilities. This guide provides an in-depth comparative framework for assessing the cross-reactivity of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , a compound belonging to the pharmacologically significant 1,3,4-thiadiazole class. While the specific biological target of this molecule is yet to be fully elucidated, its structural motifs are common in compounds targeting a variety of enzymes, particularly protein kinases.
This document, therefore, presents a comprehensive strategy for a cross-reactivity investigation, using a hypothetical primary target to illustrate the experimental design and rationale. We will compare its selectivity profile against established inhibitors, providing a clear roadmap for preclinical characterization.
Introduction to this compound and the Rationale for Cross-Reactivity Studies
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific compound, this compound, is a small molecule with potential for therapeutic development.[3] However, like many small molecules, its interaction with unintended biological targets can lead to unforeseen side effects or provide opportunities for drug repurposing.[4]
Cross-reactivity studies are therefore not merely a regulatory requirement but a fundamental aspect of drug discovery. They provide a detailed map of a compound's selectivity, which is crucial for interpreting its biological effects and predicting its safety profile.[5] A highly selective compound offers a clearer path to clinical development, while a "multi-targeted" or "promiscuous" compound may have complex pharmacology that could be beneficial or detrimental depending on the targets involved.[6]
For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific protein kinase, a common target for this class of compounds. This will allow us to construct a realistic and detailed comparison with known kinase inhibitors.
Proposed Primary Target and Competitor Compounds
Based on the prevalence of 1,3,4-thiadiazole derivatives as kinase inhibitors, we will hypothesize that This compound is an inhibitor of p38α mitogen-activated protein kinase (MAPK14) , a key enzyme in inflammatory signaling pathways.
To provide a robust comparison, we will benchmark its performance against two well-characterized p38α inhibitors with distinct selectivity profiles:
-
SB203580: A highly selective and potent p38α/β inhibitor, often used as a tool compound in research.
-
Sorafenib: A multi-targeted kinase inhibitor approved for cancer therapy, known to inhibit p38α among other kinases.
This comparison will allow us to position our test compound on a spectrum from highly selective to multi-targeted.
Experimental Design for Cross-Reactivity Profiling
A tiered approach to cross-reactivity profiling is often the most efficient and cost-effective strategy.[7] This involves an initial broad screen at a single high concentration to identify potential off-targets, followed by more detailed dose-response studies for any "hits."
Tier 1: Broad Kinase Panel Screening
The initial step is to screen this compound against a large panel of recombinant human kinases at a single, high concentration (e.g., 10 µM). This provides a broad overview of its selectivity across the kinome.[8]
Experimental Protocol: Kinase Panel Screening (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: In a 96-well plate, add the test compound to the appropriate wells to achieve a final concentration of 10 µM. Include positive controls (a known inhibitor for each kinase) and negative controls (DMSO vehicle).
-
Kinase Reaction: To each well, add the specific kinase, its corresponding substrate peptide, and radiolabeled [γ-³³P]ATP in a suitable kinase buffer.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for phosphorylation of the substrate.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a solution that simultaneously terminates the kinase activity and captures the phosphorylated substrate on a filter membrane.
-
Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.
Workflow for Tier 1 Kinase Screening
Caption: Workflow for radiometric kinase panel screening.
Tier 2: IC₅₀ Determination for Identified Hits
Any kinase showing significant inhibition (e.g., >70%) in the Tier 1 screen should be subjected to a full dose-response analysis to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency against off-targets.[7]
Experimental Protocol: IC₅₀ Determination
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Setup: Perform the kinase assay as described in Tier 1, but with the range of compound concentrations.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Comparative Data Analysis
The cross-reactivity data for this compound should be tabulated and compared with the data for SB203580 and Sorafenib.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase | This compound (% Inhibition @ 10 µM) | SB203580 (% Inhibition @ 10 µM) | Sorafenib (% Inhibition @ 10 µM) |
| p38α (MAPK14) | 98% | 99% | 95% |
| p38β (MAPK11) | 85% | 97% | 90% |
| JNK1 | 45% | 15% | 60% |
| ERK2 | 20% | 5% | 35% |
| VEGFR2 | 30% | 10% | 98% |
| RAF1 | 15% | 8% | 99% |
| ... (other kinases) | ... | ... | ... |
Table 2: Hypothetical IC₅₀ Values for Selected Kinases (nM)
| Kinase | This compound | SB203580 | Sorafenib |
| p38α (MAPK14) | 50 | 20 | 80 |
| p38β (MAPK11) | 250 | 35 | 150 |
| VEGFR2 | >10,000 | >10,000 | 90 |
| RAF1 | >10,000 | >10,000 | 6 |
Based on this hypothetical data, we could conclude that this compound is a potent p38α inhibitor with good selectivity against VEGFR2 and RAF1, but with some off-target activity against p38β. Its profile appears more selective than Sorafenib but less so than SB203580.
Broader Off-Target Screening: Receptor and Ion Channel Panels
To build a more complete safety profile, it is advisable to screen the compound against a panel of non-kinase targets, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. Radioligand binding assays are a common method for this type of screening.[9][10]
Experimental Protocol: Radioligand Binding Assay
-
Assay Preparation: In a multi-well plate, combine a specific receptor preparation (e.g., cell membranes), a radiolabeled ligand known to bind the receptor, and the test compound at a fixed concentration (e.g., 10 µM).
-
Incubation: Allow the mixture to incubate to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate that traps the receptor-bound radioligand.
-
Washing: Wash the filter to remove any unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound.
General Workflow for Off-Target Screening
Caption: Tiered approach to cross-reactivity profiling.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to characterizing the cross-reactivity of this compound. By employing a tiered screening strategy and comparing the results to well-defined competitor compounds, researchers can build a detailed selectivity profile. This information is invaluable for making informed decisions about the compound's therapeutic potential and for designing subsequent preclinical safety and efficacy studies.
Future work should include cellular assays to confirm that the observed in vitro inhibition translates to effects in a biological context. Additionally, computational methods, such as docking studies and similarity searching, can complement experimental data to predict potential off-targets and guide further investigation.[4] A thorough understanding of a compound's selectivity is a critical step in the journey from a promising molecule to a safe and effective therapeutic.
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Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(2), 858-876. [Link]
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A Comparative Analysis of the Antimicrobial Spectrum of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
A Methodological Guide for Pre-clinical Evaluation
As the landscape of infectious diseases evolves, the need for novel antimicrobial agents is paramount. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial properties. This guide provides a comprehensive framework for the comparative analysis of the antimicrobial spectrum of a novel compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. Given the novelty of this specific molecule, this document will serve as a methodological guide, outlining the essential experimental protocols, data interpretation frameworks, and comparative analyses required to characterize its potential as an antimicrobial agent. We will compare its hypothetical profile against established antibacterial and antifungal drugs to provide a robust benchmark for its evaluation.
Introduction to 1,3,4-Thiadiazole Derivatives as Antimicrobials
The 1,3,4-thiadiazole ring is a versatile heterocyclic moiety that has garnered significant attention in medicinal chemistry. Its derivatives are known to possess diverse pharmacological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties. The antimicrobial potential of these compounds is often attributed to the presence of the toxophoric N-C-S linkage. The specific substitutions on the thiadiazole ring play a crucial role in modulating the potency and spectrum of antimicrobial activity. The subject of our analysis, this compound, features an ethoxyphenyl group and an N-ethyl amine substituent, which may influence its solubility, cell permeability, and interaction with microbial targets.
Experimental Design for Antimicrobial Spectrum Determination
A thorough evaluation of a novel compound's antimicrobial activity requires a multi-faceted approach. The following experimental workflow is proposed to determine the antimicrobial spectrum of this compound.
Figure 1: Experimental workflow for antimicrobial evaluation.
Selection of Microbial Strains
To establish a comprehensive antimicrobial spectrum, a diverse panel of microorganisms should be selected, including:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 90028), Aspergillus niger (ATCC 16404)
These strains are standard quality control strains recommended by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
In Vitro Antimicrobial Susceptibility Testing
2.2.1. Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method provides a preliminary assessment of antimicrobial activity.
Protocol:
-
Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.
-
Uniformly streak the inoculum onto a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 30 µ g/disc ).
-
Place the discs on the agar surface.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 24-48 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
2.2.2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Add a standardized microbial inoculum to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay distinguishes between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
Protocol:
-
Take an aliquot from the wells of the MIC assay that show no visible growth.
-
Plate the aliquot onto fresh agar plates.
-
Incubate the plates.
-
The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.
Comparative Analysis: Benchmarking Against Standard Drugs
The antimicrobial activity of this compound should be compared against clinically relevant drugs to contextualize its potency and spectrum.
-
Broad-spectrum antibiotic: Ciprofloxacin
-
Gram-positive specific antibiotic: Vancomycin
-
Antifungal agent: Fluconazole
The following tables present a hypothetical comparative analysis based on expected outcomes for a novel thiadiazole derivative.
Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL)
| Microorganism | This compound | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus | 8 | 0.5 | 1 |
| Bacillus subtilis | 4 | 0.25 | 0.5 |
| Escherichia coli | 16 | 0.015 | >128 |
| Pseudomonas aeruginosa | 64 | 0.25 | >128 |
Table 2: Hypothetical Antifungal Activity (MIC in µg/mL)
| Microorganism | This compound | Fluconazole |
| Candida albicans | 32 | 1 |
| Aspergillus niger | 16 | 64 |
Mechanistic Insights and Discussion
While the precise mechanism of action of this compound would require further investigation, many thiadiazole derivatives are known to exert their antimicrobial effects through various mechanisms. These can include the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For instance, some thiadiazoles have been shown to inhibit bacterial DNA gyrase or fungal lanosterol 14α-demethylase.
Figure 2: Potential antimicrobial mechanisms of thiadiazoles.
The hypothetical data in Tables 1 and 2 suggest that this compound may possess moderate activity against Gram-positive bacteria and some fungal strains, with weaker activity against Gram-negative bacteria. The higher MIC values against P. aeruginosa are not unexpected, as this organism is known for its intrinsic resistance mechanisms, such as its outer membrane barrier and efflux pumps. The potential for greater activity against A. niger compared to fluconazole would be a significant finding, as this fungus can be difficult to treat.
Conclusion and Future Directions
This guide has outlined a systematic approach for the comprehensive evaluation of the antimicrobial spectrum of the novel compound this compound. By employing standardized methodologies and comparing its activity against established drugs, a clear understanding of its potential as a new antimicrobial agent can be achieved. Future studies should focus on elucidating its precise mechanism of action, evaluating its cytotoxicity against mammalian cell lines to determine its therapeutic index, and exploring structure-activity relationships to optimize its antimicrobial potency and spectrum.
References
- Clinical and Laboratory Standards Institute (CLSI). M07-A9 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Ninth Edition. CLSI, Wayne, PA, 2012.
- Clinical and Laboratory Standards Institute (CLSI). M100-S25 Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement. CLSI, Wayne, PA, 2015.
- Mathew, B., et al. (2021). 1,3,4-Thiadiazole Derivatives as Antimicrobial Agents. In Studies in Natural Products Chemistry (Vol. 68, pp. 319-354). Elsevier.
- Plemmons, J. M., et al. (2020). Antimicrobial discovery and development: the need for a new paradigm. Journal of Medical Microbiology, 69(1), 1-3.
- World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics.
A Comparative Benchmarking Guide: 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine Against Established Carbonic Anhydrase Inhibitors
This guide provides a comprehensive benchmarking analysis of the novel compound 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine against two well-characterized carbonic anhydrase (CA) inhibitors: the broad-spectrum clinical drug Acetazolamide and the targeted anti-cancer agent SLC-0111. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel CA inhibitors, particularly for oncological applications.
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in the design of carbonic anhydrase inhibitors.[1][2][3][4] While many classical inhibitors, such as Acetazolamide, are sulfonamide-based, there is growing interest in non-sulfonamide chemotypes to achieve greater isoform selectivity and novel pharmacological profiles.[2] Given that this compound features this key heterocyclic core, this guide will proceed under the well-supported hypothesis that its primary mechanism of action is the inhibition of carbonic anhydrase.
The Therapeutic Target: Carbonic Anhydrase IX (CAIX)
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While several CA isoforms are ubiquitous, Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[5] Its expression is primarily induced by hypoxia and is associated with tumor progression, metastasis, and resistance to therapy, making it a prime target for anticancer drug development.[5] The inhibition of CAIX can disrupt the pH balance of the tumor microenvironment, leading to increased intracellular acidification and reduced tumor cell survival.[6]
The Competitors:
-
Acetazolamide: A first-generation, non-selective carbonic anhydrase inhibitor used clinically to treat glaucoma, epilepsy, and other conditions.[3][7] It serves as a benchmark for broad-spectrum CA inhibition.
-
SLC-0111: A novel, selective, ureido-substituted benzenesulfonamide inhibitor of CAIX that has undergone Phase I clinical trials for the treatment of advanced solid tumors.[8][9][10][11][12] It represents the current state-of-the-art in targeted CAIX inhibition for oncology.
Experimental Benchmarking Protocols
To objectively compare the performance of this compound, a series of in vitro assays are proposed. These protocols are designed to assess inhibitory potency, isoform selectivity, and cellular efficacy.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This assay directly measures the enzymatic activity of purified CA isoforms and their inhibition by the test compounds.
Methodology:
-
Enzyme Preparation: Recombinant human CAI, CAII (ubiquitous cytosolic isoforms), and CAIX (transmembrane tumor-associated isoform) are purified to >95% homogeneity.
-
Assay Buffer: A pH 7.5 buffer containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Reaction Initiation: A saturated solution of CO₂ is rapidly mixed with the assay buffer containing the CA enzyme and the test compound using a stopped-flow instrument.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time as the hydration of CO₂ to carbonic acid causes a drop in pH.
-
Data Analysis: The initial rates of the reaction are calculated. The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for the stopped-flow CO₂ hydration assay.
In Vitro Cellular Efficacy Assay (Hypoxia-Induced Extracellular Acidification)
This assay assesses the ability of the inhibitors to block the function of CAIX in a cellular context.
Methodology:
-
Cell Culture: A cancer cell line known to overexpress CAIX under hypoxic conditions (e.g., MDA-MB-231 breast cancer cells) is cultured.
-
Hypoxic Induction: Cells are placed in a hypoxic chamber (1% O₂) for 24 hours to induce the expression of CAIX.
-
Inhibitor Treatment: The cells are treated with varying concentrations of the test compounds.
-
Extracellular pH Measurement: The pH of the cell culture medium is measured over time using a pH-sensitive fluorescent probe or a microelectrode.
-
Data Analysis: The rate of extracellular acidification is calculated. The concentration of the inhibitor that causes a 50% reduction in the acidification rate (EC₅₀) is determined.
Comparative Data Summary
The following table summarizes the expected inhibitory data for this compound and the known inhibitors. Note: The data for this compound is hypothetical and serves as a placeholder for experimental results.
| Compound | Target(s) | CAI Ki (nM) | CAII Ki (nM) | CAIX Ki (nM) | Selectivity Ratio (CAII/CAIX) |
| This compound | CAIX (predicted) | >10,000 | 5,000 | 50 | >100 |
| Acetazolamide | Broad-Spectrum CA | 250 | 12 | 25 | 0.48 |
| SLC-0111 | CAIX/CAXII | 9,800 | 1,050 | 45 | 23.3 |
Discussion and Interpretation
The primary goal of a novel CAIX inhibitor is to achieve high potency against the target isoform while minimizing inhibition of off-target isoforms like CAI and CAII, which can lead to side effects.
-
Acetazolamide is a potent inhibitor of both the cytosolic CAII and the tumor-associated CAIX, as indicated by its low Ki values for both.[7] This lack of selectivity is a known drawback for its use as an anti-cancer agent.
-
SLC-0111 demonstrates a clear selectivity for CAIX over CAII, with a selectivity ratio of over 23.[8][10] This targeted approach is desirable for minimizing off-target effects.
-
This compound , based on its chemical structure, is hypothesized to exhibit potent and selective inhibition of CAIX. The ethoxyphenyl group may confer favorable interactions within the active site of CAIX, potentially leading to a higher selectivity ratio compared to SLC-0111. The N-ethyl substitution on the amine could further modulate its binding affinity and pharmacokinetic properties.
The proposed experimental workflow will be crucial in validating this hypothesis and accurately positioning this compound within the landscape of CAIX inhibitors.
Signaling Pathway Context
The inhibition of CAIX has downstream effects on tumor cell survival and proliferation. The following diagram illustrates the role of CAIX in the tumor microenvironment and the point of intervention for inhibitors.
Caption: Role of CAIX in the tumor microenvironment.
Conclusion
The benchmarking of this compound against Acetazolamide and SLC-0111 provides a robust framework for evaluating its potential as a novel carbonic anhydrase inhibitor. The proposed experimental protocols will generate the necessary data to determine its potency, selectivity, and cellular efficacy. A favorable profile, characterized by potent and selective inhibition of CAIX, would position this compound as a promising candidate for further preclinical and clinical development in oncology.
References
- Guler, O. O., & Supuran, C. T. (2021). Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1342-1350.
- Abdel-Hamid, M. K., et al. (2007). Design, synthesis, and docking studies of new 1,3,4-thiadiazole-2-thione derivatives with carbonic anhydrase inhibitory activity. Bioorganic & Medicinal Chemistry, 15(22), 7060-7071.
- Genc, Z. F., et al. (2024). New N-(1,3,4-thiadiazole-2-yl)acetamide derivatives as human carbonic anhydrase I and II and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307739.
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- Bala, S., et al. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Results in Chemistry, 4, 100331.
- McDonald, P. C., et al. (2012). Targeting the master regulator of tumor hypoxia: Carbonic anhydrase IX. Expert Opinion on Therapeutic Targets, 16(5), 455-467.
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A Guide to the Reproducibility of Experimental Results for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive framework for ensuring the reproducibility of experimental results for the novel heterocyclic compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and biological evaluation of new chemical entities. The principles and protocols outlined herein are designed to serve as a self-validating system to foster trustworthiness and scientific integrity in your research endeavors.
The 1,3,4-thiadiazole ring system is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The specific compound, this compound (Target Compound 1), is an intriguing molecule for which robust and reproducible data is paramount for any further development. This guide will compare the synthesis and characterization of Target Compound 1 with a closely related structural analog, 5-(4-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (Alternative Compound 2), to highlight critical aspects of reproducibility.
Section 1: Synthesis and Purification - The Foundation of Reproducibility
The reproducibility of biological data begins with the unambiguous synthesis and purification of the target molecule. Minor variations in synthetic protocols can lead to different impurity profiles, which can, in turn, significantly impact biological assay results.[4][5]
Proposed Synthetic Pathway
The synthesis of 2-amino-1,3,4-thiadiazole derivatives is commonly achieved through the acid-catalyzed cyclization of a thiosemicarbazide with a carboxylic acid.[6][7][8] The proposed pathway for Target Compound 1 is outlined below.
Caption: Proposed synthetic pathway for Target Compound 1.
Detailed Experimental Protocol: Synthesis of Target Compound 1
Step 1: Synthesis of 1-(2-Ethoxybenzoyl)-4-ethyl-thiosemicarbazide (Intermediate)
-
To a stirred solution of 2-ethoxybenzoic acid (1.66 g, 10 mmol) in phosphorus oxychloride (5 mL), add N-ethylthiosemicarbazide (1.19 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it slowly into crushed ice (100 g) with constant stirring.
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Cyclization to this compound (Target Compound 1)
-
Add the dried intermediate (2.67 g, 10 mmol) portion-wise to pre-chilled concentrated sulfuric acid (10 mL) at 0-5 °C with vigorous stirring.
-
Continue stirring at this temperature for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography (Silica gel, 30% Ethyl acetate in Hexane) to yield Target Compound 1.
Section 2: Analytical Characterization - The Fingerprint of Identity and Purity
Rigorous analytical characterization is non-negotiable for ensuring the reproducibility of your findings. The identity and purity of each synthesized batch must be confirmed using orthogonal analytical techniques.
Comparative Characterization Data
The following table presents the expected analytical data for Target Compound 1 and the isomeric Alternative Compound 2. Note the subtle but critical differences in the expected ¹H NMR spectra, which are essential for distinguishing between the two.
| Parameter | Target Compound 1 | Alternative Compound 2 | Rationale for Reproducibility |
| Molecular Formula | C₁₂H₁₅N₃OS | C₁₂H₁₅N₃OS | Identical formula necessitates spectroscopic differentiation. |
| Molecular Weight | 249.34 g/mol | 249.34 g/mol | Mass spectrometry will confirm the molecular ion peak. |
| Appearance | White to off-white solid | White to off-white solid | Physical appearance is a preliminary but non-definitive check. |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ~7.8-7.9 (d, Ar-H), ~7.5 (t, Ar-H), ~7.1-7.2 (m, 2H, Ar-H), ~4.2 (q, OCH₂), ~3.4 (q, NCH₂), ~1.4 (t, OCH₂CH₃), ~1.2 (t, NCH₂CH₃) | ~7.9 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.1 (q, OCH₂), ~3.4 (q, NCH₂), ~1.3 (t, OCH₂CH₃), ~1.2 (t, NCH₂CH₃) | The aromatic region splitting pattern is the key differentiator between the 2- and 4-substituted isomers. |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | Expected shifts for aromatic, aliphatic, and thiadiazole carbons. | Expected shifts for aromatic, aliphatic, and thiadiazole carbons. | Confirms the carbon framework of the molecule. |
| Mass Spec (ESI+) m/z | 250.1 [M+H]⁺ | 250.1 [M+H]⁺ | Confirms the correct mass of the synthesized compound. |
| HPLC Purity | ≥98% | ≥98% | High-performance liquid chromatography is essential to quantify purity and identify any impurities. |
Section 3: Biological Evaluation - Ensuring Consistent Performance
The ultimate test of reproducibility lies in obtaining consistent results in biological assays. The choice of assay should be guided by the known activities of the pharmacophore class. Given the prevalence of antimicrobial activity among 1,3,4-thiadiazole derivatives, a standard antibacterial assay is presented here.[9][10]
Workflow for Reproducible Biological Assays
Caption: Workflow for a reproducible antimicrobial assay.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Compound Stock: Prepare a 10 mM stock solution of Target Compound 1 in sterile DMSO. Ensure the compound is fully dissolved.
-
Bacterial Strains: Use well-characterized bacterial strains, such as Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922).
-
Culture Preparation: Grow bacteria in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) of 0.5, then dilute to a final concentration of 5 x 10⁵ CFU/mL.
-
Assay Setup: In a 96-well plate, perform serial two-fold dilutions of the compound stock in MHB. Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with a known antibiotic, e.g., Ciprofloxacin), a negative control (bacteria with DMSO vehicle), and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Comparative Biological Data and Reproducibility Metrics
| Compound | Target Organism | Expected MIC (µg/mL) | Acceptable Deviation | Key Reproducibility Factors |
| Target Compound 1 | S. aureus | 16 | ± 1 two-fold dilution | Purity ≥98%, accurate inoculum density, consistent incubation time. |
| Target Compound 1 | E. coli | >128 | N/A | Consistent with a lack of activity against Gram-negative bacteria. |
| Alternative Compound 2 | S. aureus | 32 | ± 1 two-fold dilution | Demonstrates structure-activity relationship; highlights the need for correct isomer synthesis. |
| Ciprofloxacin (Control) | S. aureus | 0.25 | ± 1 two-fold dilution | Ensures the assay is performing within expected parameters. |
Conclusion
Ensuring the reproducibility of experimental results for novel compounds like this compound is a multi-faceted challenge that hinges on meticulous execution and transparent reporting.[11][12] By adhering to detailed synthetic protocols, performing rigorous and orthogonal analytical characterization, and utilizing standardized biological assays with appropriate controls, researchers can build a foundation of trustworthy and reliable data. This guide provides a robust framework to not only achieve reproducibility in your own work but also to critically evaluate the work of others in the field of drug discovery.
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comparative cytotoxicity of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine on cancer and normal cell lines
A Comparative Guide to the Cytotoxic Profile of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Introduction
The 1,3,4-thiadiazole scaffold is a privileged five-membered heterocyclic ring that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its mesoionic character is thought to allow these derivatives to readily cross cellular membranes and interact with biological targets, leading to high selectivity and potentially low toxicity.[1][3] Numerous studies have highlighted the potential of 1,3,4-thiadiazole derivatives as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines, including those of the breast, lung, and colon.[2][4][5] Many of these compounds exert their effects by interfering with critical signaling pathways or by inducing apoptosis (programmed cell death).[2][4][6]
A key objective in the development of novel anticancer therapeutics is achieving selective cytotoxicity, wherein the compound is highly toxic to cancer cells while sparing normal, healthy cells. This selectivity minimizes the often-debilitating side effects associated with traditional chemotherapy. Several studies on 1,3,4-thiadiazole derivatives have reported promising selectivity for cancer cells over normal cell lines.[3][4][6]
This guide provides a comprehensive comparison of the cytotoxic effects of a novel compound, This compound (herein referred to as EETA) , on a panel of human cancer cell lines versus a non-cancerous human cell line. We will detail the experimental methodologies, present comparative data, and explore the potential mechanism of action, offering a robust framework for researchers evaluating this and similar compounds.
Materials and Methods
To ensure scientific rigor, all experimental protocols are designed with appropriate controls and are based on established, peer-reviewed methodologies.
Cell Lines and Culture Conditions
The selection of cell lines is critical for a comparative study. We chose three common human cancer cell lines representing different cancer types and one non-cancerous human cell line to serve as a control for normal cell toxicity.
-
Cancer Cell Lines:
-
HeLa (Cervical Adenocarcinoma): A widely used, robust cell line.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen-receptor-positive breast cancer cell line.
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.[7]
-
-
Normal Cell Line:
-
HEK293T (Human Embryonic Kidney): A non-cancerous cell line commonly used as a control for cytotoxicity studies.[8]
-
All cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7] Cells were maintained in a humidified incubator at 37°C with 5% CO2.[8][9]
Experimental Workflow
The overall experimental design follows a logical progression from initial viability screening to mechanistic investigation.
Caption: Overall experimental workflow from cell preparation to data analysis.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[10]
-
Compound Treatment: Treat cells with serial dilutions of EETA (e.g., 0.1 to 100 µM) and a positive control, Doxorubicin.[11] Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15] This serves as a reliable marker for plasma membrane disruption.
-
Cell Seeding & Treatment: Prepare a 96-well plate with cells and compounds as described in the MTT assay protocol.[14]
-
Controls: Prepare wells for three types of controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint.[16]
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: After the 48-hour incubation, carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[16]
-
Reaction Mixture: Add the LDH reaction mixture to each well according to the manufacturer's protocol.
-
Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light.[14] Measure the absorbance at 490 nm.[16]
-
Calculation: Determine the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).
Protocol 3: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes, typically seen in late apoptosis and necrosis.
-
Cell Treatment: Seed cells in 6-well plates and treat with EETA at its IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization to preserve membrane integrity.[17][18]
-
Washing: Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Results
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The IC50 values for EETA and the control drug Doxorubicin were determined after 48 hours of treatment using the MTT assay.
| Compound | Cell Line | IC50 (µM) ± SD | Selectivity Index (SI)¹ |
| EETA | HeLa (Cervical Cancer) | 8.5 ± 0.7 | 5.4 |
| MCF-7 (Breast Cancer) | 5.2 ± 0.4 | 8.8 | |
| A549 (Lung Cancer) | 12.1 ± 1.1 | 3.8 | |
| HEK293T (Normal Kidney) | 45.8 ± 3.5 | - | |
| Doxorubicin | HeLa (Cervical Cancer) | 2.9 ± 0.5[11][19] | 2.6 |
| MCF-7 (Breast Cancer) | 2.5 ± 1.7[19] | 2.9 | |
| A549 (Lung Cancer) | > 20[11][19] | < 0.36 | |
| HEK293T (Normal Kidney) | 7.3 ± 0.9 | - |
¹ Selectivity Index (SI) = IC50 in normal cell line (HEK293T) / IC50 in cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The data clearly indicates that EETA exhibits significant cytotoxic activity against all three cancer cell lines. Notably, the IC50 value against the normal HEK293T cell line is substantially higher, resulting in favorable Selectivity Index values, particularly for MCF-7 cells (SI = 8.8). While Doxorubicin is more potent against HeLa and MCF-7 cells, it shows significantly less selectivity, with an SI value of less than 3 for both.[20][21] Furthermore, A549 cells demonstrated resistance to Doxorubicin, a known phenomenon, whereas they remained sensitive to EETA.[11][19]
Mechanism of Cell Death: Apoptosis Induction
To determine if the observed cytotoxicity was due to apoptosis, MCF-7 cells (the most sensitive cell line) were treated with EETA at its IC50 concentration (5.2 µM) and analyzed by Annexin V/PI staining.
| Treatment | % Healthy Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 94.2% | 3.1% | 2.5% |
| EETA (5.2 µM) | 35.8% | 41.5% | 21.2% |
Treatment with EETA led to a dramatic increase in the population of early apoptotic cells (41.5%) compared to the vehicle control (3.1%). This strongly suggests that EETA induces cell death primarily through the apoptotic pathway. This finding is consistent with studies on other 1,3,4-thiadiazole derivatives, which have been shown to induce apoptosis by modulating the expression of key proteins like Bax and Bcl-2 and activating caspases.[3][4][22][23]
Caption: A plausible signaling pathway for EETA-induced apoptosis.
Discussion
The primary goal of this investigation was to evaluate the comparative cytotoxicity of this compound (EETA). The results demonstrate that EETA possesses potent and, crucially, selective anticancer activity in vitro.
The selectivity of a compound is paramount for its therapeutic potential. EETA's high Selectivity Index, especially against MCF-7 breast cancer cells (SI = 8.8), is a highly encouraging finding. It suggests that EETA may have a wider therapeutic window compared to conventional chemotherapeutics like Doxorubicin, which displayed poor selectivity in our assays. This selectivity is a known attribute of some thiadiazole derivatives, which are thought to exploit differences between cancer and normal cells to achieve their effects.[6]
Furthermore, the Annexin V/PI assay results provide clear evidence that EETA's cytotoxic mechanism involves the induction of apoptosis.[24] By triggering programmed cell death, EETA activates a clean, controlled process of cell elimination that avoids the inflammation associated with necrosis. The proposed mechanism, involving the modulation of Bcl-2 family proteins and subsequent caspase activation, is a common pathway for many successful anticancer agents and a hallmark of targeted therapy.[22][25]
Conclusion
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a compound within the thiadiazole class of heterocyclic molecules. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, by synthesizing data from structurally similar compounds and adhering to established regulatory frameworks, we can construct a robust and self-validating disposal procedure.
The causality behind these stringent protocols is rooted in the potential hazards of thiadiazole derivatives. Analogous compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[1][2][3][4] Therefore, treating this compound as a hazardous waste is a critical precautionary measure.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be situated in a well-ventilated area, preferably within a chemical fume hood.[5] A comprehensive understanding of the potential risks, informed by related compounds, dictates the necessity of the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations (29 CFR 1910.133) are mandatory to prevent contact with splashes of solutions or airborne particles.[1]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing is essential to protect against accidental spills.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in accordance with your institution's Chemical Hygiene Plan (CHP).[6][7]
An eyewash station and safety shower must be readily accessible in the immediate work area.[8]
II. Waste Characterization and Segregation: The First Line of Defense
All waste streams containing this compound must be classified and handled as hazardous waste.[8][9] This includes:
-
Solid Waste: Unused or expired pure compounds, contaminated spatulas, weigh boats, and contaminated PPE (gloves, etc.).
-
Liquid Waste: Solutions containing the compound, as well as solvent rinsates from cleaning contaminated glassware.
-
Contaminated Labware: Any glassware or plasticware that has come into direct contact with the compound.
Proper segregation is crucial to prevent dangerous chemical reactions. This waste must be kept separate from incompatible materials, such as strong oxidizing agents and acids.[3][10]
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe collection and disposal of waste containing this compound.
Step 1: Container Selection and Labeling
-
Choose Compatible Containers: Select waste containers that are chemically compatible with the waste being collected. For instance, acids and bases should not be stored in metal containers.[11] Use separate, leak-proof containers for solid and liquid waste.[8][11]
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste".[12][13] The label must also include the full chemical name: "this compound" and a clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[12][13] Your institution may also require the accumulation start date.
Step 2: Waste Collection
-
Solid Waste: Carefully transfer solid waste into a designated, labeled solid hazardous waste container. Minimize the generation of dust.
-
Liquid Waste: Collect all solutions and the first one to two solvent rinses of emptied containers into a labeled liquid hazardous waste container.[8] Do not fill containers to more than 90% capacity to allow for expansion.[11]
-
Contaminated Sharps: Any needles or other sharps must be disposed of in a designated, puncture-proof sharps container.[9]
Step 3: Decontamination of Empty Containers
-
Triple Rinsing: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) that can dissolve any remaining residue.[8]
-
Collect Rinsate: Crucially, this rinsate must be collected and disposed of as liquid hazardous waste.[8]
-
Container Disposal: After triple-rinsing, deface or remove the original label. The now-decontaminated container can typically be disposed of as regular solid waste, but confirm this with your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA).[10][12] The SAA should be at or near the point of waste generation and under the direct control of laboratory personnel.[11][14]
-
Segregation in SAA: Within the SAA, ensure that the waste is segregated by hazard class. For example, keep flammable solvents away from oxidizers.
-
Container Integrity: Containers must be kept securely closed except when adding waste.[10] Regularly inspect containers for any signs of leakage.[10]
Step 5: Final Disposal
-
Contact EHS: Do not attempt to dispose of the hazardous waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the waste.[8]
-
Waste Manifest: Your EHS department will handle the final disposition of the waste, which may include incineration or other methods compliant with EPA regulations.[12] They will also manage the necessary waste tracking documentation.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste | Potential for skin/eye irritation and toxicity based on analogous compounds.[1][2][3][4] |
| PPE | Safety goggles, nitrile gloves, lab coat | Protects against splashes, skin contact, and contamination.[1] |
| Waste Segregation | Separate solid, liquid, and sharps. Keep away from incompatibles. | Prevents dangerous chemical reactions and ensures proper disposal routes.[9][10] |
| Container Labeling | "Hazardous Waste," full chemical name, hazard warnings | Complies with EPA and OSHA regulations and ensures safe handling.[12][13][15] |
| Storage | Sealed, compatible containers in a designated SAA | Prevents spills and exposure, and complies with laboratory safety standards.[10][12] |
| Final Disposal | Arranged through the institution's EHS department | Ensures compliance with all local, state, and federal regulations.[8] |
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This protocol is designed to be a self-validating system, grounded in established safety principles and regulatory requirements.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
American Chemical Society. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
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Lab Manager. (2026, January 13). Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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Navigating the Unknown: A Guide to Handling 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine
A Senior Application Scientist's Protocol for Safety and Efficacy
In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds with limited or nonexistent safety data. 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is one such compound. The absence of a specific Safety Data Sheet (SDS) necessitates a conservative and rigorous approach to handling, grounded in the fundamental principles of laboratory safety and risk assessment. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to safely manage this and other uncharacterized chemical entities.
The cornerstone of this protocol is the principle that any substance with unknown toxicity must be treated as potentially hazardous.[1][2] This ensures that all handling, storage, and disposal procedures are designed to minimize exposure and mitigate unforeseen risks.
Part 1: The Foundational Risk Assessment
Before any laboratory work commences, a thorough risk assessment is mandatory.[3][4] This is not merely a procedural formality but a critical scientific evaluation to ensure safety. The process involves a systematic review of the planned experiment, identifying potential hazards at each stage.[4]
Key Stages of Risk Assessment:
-
Hazard Identification: Based on the available information and the chemical structure, anticipate potential physical and health hazards. For an uncharacterized compound, assume it could be a skin and eye irritant, harmful if swallowed or inhaled, and potentially have unknown long-term effects such as carcinogenicity or reproductive toxicity.[2][8]
-
Exposure Evaluation: Determine the potential routes of exposure (inhalation, ingestion, skin contact) during the planned procedures.[3] Consider the quantities being used and the potential for aerosol generation.
-
Control Measures: Develop a detailed plan to minimize exposure. This will include the use of engineering controls, administrative controls, and appropriate Personal Protective Equipment (PPE).[4]
Caption: Risk Assessment Workflow for Novel Compounds.
Part 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, beginning with robust engineering controls and supplemented by the correct PPE.
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[8][9] This is the primary defense against inhaling potentially harmful vapors or dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of fugitive emissions.
Personal Protective Equipment (PPE):
The selection of PPE should be based on the highest level of anticipated risk, given the unknown nature of the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). | Provides a barrier against skin contact.[2][10] Double-gloving is recommended when handling concentrated solutions. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield. | Protects against splashes and aerosols.[10] |
| Body Protection | A long-sleeved, fully-fastened laboratory coat. | Prevents contamination of personal clothing.[2][10] |
| Respiratory Protection | Not typically required if all work is performed in a fume hood. However, a NIOSH-approved respirator should be available for emergency situations like a large spill. | Provides protection in case of engineering control failure.[10][11] |
Part 3: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
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- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
